6-Benzyl-2,6-diazaspiro[3.5]nonane
Description
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Properties
IUPAC Name |
6-benzyl-2,6-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)9-16-8-4-7-14(12-16)10-15-11-14/h1-3,5-6,15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJUPHWNJCTBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)CN(C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657789 | |
| Record name | 6-Benzyl-2,6-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031817-83-0 | |
| Record name | 6-Benzyl-2,6-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Benzyl-2,6-diazaspiro[3.5]nonane
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 6-Benzyl-2,6-diazaspiro[3.5]nonane, a valuable building block in modern medicinal chemistry. The diazaspiro[3.5]nonane scaffold is increasingly recognized as a superior bioisostere for the piperazine moiety, offering improved physicochemical properties and novel intellectual property space.[1] This document details the strategic considerations behind the multi-step synthesis, provides step-by-step experimental protocols, and outlines a rigorous characterization workflow to ensure the structural integrity and purity of the final compound. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to incorporate this versatile scaffold into their discovery programs.
Introduction: The Strategic Value of the 2,6-Diazaspiro[3.5]nonane Scaffold
In the landscape of drug discovery, the molecular scaffold is a critical determinant of a compound's biological activity, selectivity, and pharmacokinetic profile. Spirocyclic systems, which feature a single atom as the pivot for two rings, have gained significant traction for their ability to introduce three-dimensional complexity into otherwise planar molecules.[2][3] This structural rigidity can enhance binding affinity to biological targets and improve metabolic stability.
The 2,6-diazaspiro[3.5]nonane core, in particular, has emerged as a compelling scaffold in medicinal chemistry programs.[4] It serves as a conformationally restricted piperazine bioisostere, a common motif in numerous approved drugs. Replacing a traditional piperazine with this spirocyclic diamine can alleviate off-target promiscuity and lead to unique protein-ligand interactions.[1] The synthesis of orthogonally protected versions of this scaffold is crucial, allowing for selective functionalization at either nitrogen atom, thereby enabling its integration into diverse molecular architectures for indications ranging from oncology to neurodegenerative diseases.[1][5]
This guide focuses on the synthesis of this compound, a key intermediate where the benzyl group serves as a stable and reliable protecting group for the piperidinyl nitrogen, allowing for subsequent chemistry to be performed on the azetidine nitrogen.
Retrosynthetic Analysis and Synthetic Strategy
The primary challenge in constructing the 2,6-diazaspiro[3.5]nonane core is the efficient formation of the quaternary spirocenter.[6] Our strategy employs a robust and scalable multi-step sequence starting from commercially available materials, focusing on a key intramolecular cyclization to form the strained azetidine ring.
The chosen pathway involves the following key transformations:
-
Orthogonal Protection: Starting with 1-benzylpiperidine-4-carboxylic acid, the secondary amine is already protected. The carboxylic acid provides a handle for elaboration.
-
Amide Formation: Conversion of the carboxylic acid to a primary amide, which will ultimately become the azetidine nitrogen.
-
Reduction and Hydroxylation: Reduction of the amide to an aminomethyl group, followed by introduction of a second hydroxymethyl group.
-
Cyclization Precursor Formation: Conversion of the two hydroxyl groups into suitable leaving groups, typically tosylates or mesylates.
-
Intramolecular Cyclization: A double intramolecular nucleophilic substitution reaction wherein the primary amine displaces both leaving groups to form the spirocyclic core.
This approach is logical because it builds the necessary functionality around a pre-existing piperidine ring, and the key spirocyclization step is designed to be a high-yielding intramolecular process.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on laboratory conditions and reagent purity. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
This initial multi-step process creates the core piperidine ring with orthogonally protected functional groups ready for cyclization.
-
Protection: Commercially available 4,4-Piperidinedimethanol is reacted with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate.
-
Monotosylation/Monomesylation: The resulting diol is then carefully reacted with one equivalent of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in pyridine at low temperature (0 °C to room temperature). This selective reaction leverages steric hindrance to favor the formation of the mono-protected intermediate, tert-butyl 4-(hydroxymethyl)-4-(((tosyl/mesyl)oxy)methyl)piperidine-1-carboxylate. The product is purified via column chromatography.
Step 2: Synthesis of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
-
Intramolecular Williamson Ether Synthesis: The purified mono-tosylate/mesylate from the previous step is dissolved in a polar aprotic solvent like tetrahydrofuran (THF).
-
A strong, non-nucleophilic base, such as sodium hydride (NaH), is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The alkoxide formed in situ displaces the tosylate/mesylate group intramolecularly to form the spirocyclic ether.
-
Work-up: The reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is achieved by flash column chromatography.
Step 3: Synthesis of 2,6-Diazaspiro[3.5]nonane Dihydrochloride
-
Boc Deprotection and Ring Opening: The spirocyclic ether is dissolved in a solution of hydrochloric acid in methanol (methanolic HCl). This step serves to both remove the Boc protecting group and activate the ether for nucleophilic attack.
-
Ammonolysis: The solution is then treated with a saturated solution of ammonia in methanol (methanolic ammonia) in a sealed pressure vessel and heated to 80-100 °C for 24-48 hours. The ammonia opens the oxetane ring, and a subsequent intramolecular cyclization forms the desired diazaspirocycle.
-
Isolation: After cooling, the solvent is removed under reduced pressure to yield the crude dihydrochloride salt of 2,6-diazaspiro[3.5]nonane, which is often used directly in the next step.
Step 4: Synthesis of this compound (Final Product)
-
Selective N-Benzylation: The crude 2,6-diazaspiro[3.5]nonane dihydrochloride is dissolved in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is added (at least 3 equivalents to neutralize the salt and the HBr formed).
-
One equivalent of benzyl bromide is added dropwise at room temperature. The reaction is stirred for 12-24 hours. The greater nucleophilicity of the piperidine nitrogen compared to the azetidine nitrogen typically favors selective benzylation at the 6-position.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product, this compound, is purified by flash column chromatography (eluting with a gradient of methanol in dichloromethane) to yield the product as a free base.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: A sample (5-10 mg) of the final product is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) for analysis.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most informative tool for structural elucidation. Expected signals include:
-
A multiplet between δ 7.20-7.40 ppm corresponding to the five aromatic protons of the benzyl group.
-
A sharp singlet around δ 3.50 ppm integrating to two protons, representing the benzylic methylene (-CH₂-Ph) group.
-
A series of multiplets and singlets between δ 1.50-3.20 ppm corresponding to the protons on the azetidine and piperidine rings. The azetidine protons are typically observed as sharp singlets or narrow triplets.
-
A broad singlet corresponding to the N-H proton of the azetidine ring, which may be exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule.
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Signals for the aromatic carbons of the benzyl group will appear between δ 127-140 ppm.
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The benzylic carbon (-CH₂-Ph) signal is expected around δ 63 ppm.
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The spirocyclic carbon is a key signal, expected around δ 35-40 ppm.
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Other aliphatic carbons of the piperidine and azetidine rings will appear in the δ 25-60 ppm range.
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B. Mass Spectrometry (MS)
-
Protocol: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.[7]
-
Expected Result: The primary ion observed will be the protonated molecular ion [M+H]⁺. For this compound (C₁₄H₂₀N₂), the expected monoisotopic mass is 216.16 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at m/z = 217.17. The fragmentation pattern often involves the loss of the benzyl group, resulting in a fragment ion at m/z 91 (the tropylium ion).[8]
Purity Assessment
A. High-Performance Liquid Chromatography (HPLC)
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Protocol: A reverse-phase HPLC method is developed using a C18 column. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. Detection is performed using a UV detector at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
Expected Result: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. The target purity for use as a building block is typically >95%.
Summary of Characterization Data
| Analysis | Technique | Expected Result |
| Identity | ¹H NMR | Signals corresponding to benzyl, piperidine, and azetidine protons in correct integration ratios. |
| ¹³C NMR | Correct number of carbon signals, including the key spirocyclic carbon. | |
| MS (ESI+) | [M+H]⁺ peak at m/z ≈ 217.17. | |
| Purity | HPLC/UPLC | >95% area by UV detection (e.g., at 254 nm). |
Conclusion
This guide has outlined a reliable and well-documented pathway for the synthesis and rigorous characterization of this compound. The strategic use of an intramolecular cyclization provides an efficient means to construct the sterically demanding spirocyclic core. The detailed protocols for synthesis and characterization provide a self-validating system to ensure that researchers and drug development professionals can produce this high-value chemical building block with confidence. The availability of such advanced scaffolds is paramount to escaping "flatland" in medicinal chemistry and exploring novel, three-dimensional chemical space to address challenging biological targets.[9]
References
-
Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry Source: ResearchGate (Request PDF) URL: [Link]
-
Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: NIH National Library of Medicine URL: [Link]
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Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: Reymond Research Group URL: [Link]
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Title: Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties Source: PubMed URL: [Link]
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Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols Source: Royal Society of Chemistry URL: [Link]
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Title: 2,7-Diazaspiro[10][10]nonanes for the Treatment or Prevention of Cancers and Diabetes Source: ACS Publications URL: [Link]
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Title: Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions) Source: CORE URL: [Link]
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Title: Electronic Supplementary Information - The Royal Society of Chemistry Source: Royal Society of Chemistry URL: [Link]
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Title: 1-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]
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- 3. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
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A Technical Guide to the Physicochemical and Spectral Properties of 6-Benzyl-2,6-diazaspiro[3.5]nonane
An in-depth technical guide or whitepaper on the core physicochemical properties of 6-Benzyl-2,6-diazaspiro[3.5]nonane.
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical and spectroscopic properties of this compound. As a unique spirocyclic scaffold, this molecule presents characteristics of interest to medicinal chemists and drug development professionals. This document outlines the theoretical importance and detailed experimental protocols for determining its acid-base dissociation constants (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, it provides an expert interpretation of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, which are crucial for structural confirmation and quality control. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction
This compound is a heterocyclic compound featuring a spirocyclic system composed of an azetidine and a piperidine ring. The presence of two nitrogen atoms—a secondary amine within the azetidine ring and a tertiary, benzyl-protected amine in the piperidine ring—makes it a versatile building block in medicinal chemistry. Spirocyclic scaffolds are of high interest in drug discovery as they provide three-dimensional diversity, moving away from the flat, aromatic structures that have historically dominated small-molecule therapeutics. This structural rigidity can lead to improved target selectivity and better pharmacological properties.
A thorough understanding of the physicochemical properties of such a scaffold is paramount. These properties, including pKa, logP, and solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. They dictate how the molecule will behave in a biological system—from its ability to dissolve in physiological fluids to its capacity to cross cellular membranes. This guide serves as a foundational resource for researchers, offering both theoretical insights and practical, field-proven methodologies for characterizing this compound.
Chemical and Physical Identity
The fundamental identity of a compound is the bedrock of all subsequent analysis. The key identifiers for this compound are summarized below.
| Property | Data | Source(s) |
| Chemical Structure | ![]() | N/A |
| CAS Number | 1031817-83-0 | [1][2] |
| Molecular Formula | C₁₄H₂₀N₂ | [2] |
| Molecular Weight | 216.32 g/mol | Calculated |
Acid-Base Properties (pKa)
Significance in Drug Development
The pKa value defines the ionization state of a molecule at a given pH. For a diamine like this compound, the two nitrogen atoms can be protonated. This ionization state critically influences aqueous solubility, membrane permeability, and the potential for ionic interactions with biological targets.[3] Most drugs contain ionizable groups, and their pKa dictates where in the body they are absorbed and how they interact with their targets.
This compound has two basic centers:
-
N2 (Secondary Amine): Located on the azetidine ring. It is expected to be the more basic of the two nitrogens.
-
N6 (Tertiary Amine): Located on the piperidine ring. Its basicity is reduced by the electron-withdrawing inductive effect of the adjacent benzyl group.
Therefore, two distinct pKa values are expected, corresponding to the protonation of N2 and N6.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly reliable and direct method for pKa determination.[3] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.
-
System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. An inert electrolyte (e.g., 0.15 M KCl) should be included to maintain constant ionic strength.
-
Titration: Place the sample solution in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated auto-burette.
-
Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the pH at the half-equivalence points. For a dibasic compound, two inflection points will be observed. Advanced software can be used to calculate the derivative of the curve (dpH/dV) to precisely locate these points.
Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
Role in Pharmacokinetics
Lipophilicity is a key physicochemical property that measures a molecule's affinity for a non-polar environment relative to a polar one. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[4][5] LogP is a critical predictor of a drug's ability to cross lipid bilayers, such as the intestinal wall and the blood-brain barrier. An optimal logP range (typically 1-3) is often sought in drug design to balance membrane permeability with aqueous solubility.
Experimental Determination: Shake-Flask Method
The shake-flask method is the gold standard for experimental logP determination. It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.
-
Phase Preparation: Prepare pH 7.4 phosphate-buffered saline (PBS) and n-octanol. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer. The concentration should be high enough for accurate detection but low enough to avoid solubility issues.
-
Partitioning: In a glass vial, combine a known volume of the analyte solution with a known volume of pre-saturated n-octanol (e.g., a 1:1 ratio).
-
Equilibration: Shake the vial at a constant temperature for a set period (e.g., 1-3 hours) to allow the analyte to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol layers.
-
Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the analyte in both the aqueous ([C]water) and n-octanol ([C]octanol) layers using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate logP using the formula: LogP = log₁₀([C]octanol / [C]water).
Visualization: Shake-Flask LogP Workflow
Caption: Workflow for LogP determination via the shake-flask method.
Aqueous Solubility
Importance for Drug Formulation and Bioavailability
Aqueous solubility is the measure of a compound's ability to dissolve in water. For orally administered drugs, sufficient solubility is required for the drug to dissolve in the gastrointestinal tract before it can be absorbed into the bloodstream. Poor solubility is a leading cause of failure in drug development.
Experimental Determination: Equilibrium Solubility Method
This method determines the thermodynamic solubility of a compound by allowing an excess of the solid material to equilibrate with the solvent.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Take a known volume of the clear, saturated filtrate and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated method like HPLC-UV, comparing it against a standard curve.
-
Reporting: The resulting concentration is reported as the equilibrium solubility, typically in units of µg/mL or µM.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound.[6][7] While experimental spectra for this specific molecule are not publicly available, a theoretical analysis based on its structure provides a reliable guide for what to expect.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: A multiplet around 7.2-7.4 ppm (5H) corresponding to the monosubstituted benzene ring.Benzyl Protons: A singlet around 3.5 ppm (2H) for the CH₂ group connecting the nitrogen to the phenyl ring.Spirocyclic Protons: A complex series of multiplets in the aliphatic region (1.5-3.0 ppm, 12H) due to the rigid spirocyclic system and complex spin-spin coupling.N-H Proton: A broad singlet (1H) that is exchangeable with D₂O. Its chemical shift can vary. |
| ¹³C NMR | Aromatic Carbons: Signals between ~127-140 ppm. Expect 4 signals due to symmetry (ipso, ortho, meta, para).Benzyl Carbon: A signal around 60-65 ppm for the benzylic CH₂.Spiro Carbon: A unique quaternary carbon signal around 40-50 ppm.Aliphatic Carbons: Multiple signals in the 20-60 ppm range corresponding to the CH₂ groups of the azetidine and piperidine rings. |
| Infrared (IR) | N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ for the secondary amine.C-H (sp²) Stretch: Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds.C-H (sp³) Stretch: Strong peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.C=C Stretch: Overtone/combination bands in the 1600-2000 cm⁻¹ region and fundamental stretches around 1450-1600 cm⁻¹ characteristic of the aromatic ring. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 216, corresponding to the molecular weight.Major Fragment: A very prominent peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed via benzylic cleavage. This is a classic fragmentation pattern for benzyl-containing compounds. Another significant fragment would be at m/z = 125 ([M-91]⁺). |
Conclusion
This compound is a scaffold with significant potential in modern drug discovery due to its three-dimensional architecture. This guide has detailed the critical physicochemical properties—pKa, logP, and solubility—that dictate its behavior in biological systems. By following the robust, step-by-step experimental protocols provided, researchers can obtain high-quality, reproducible data essential for advancing their research and development programs. The predicted spectroscopic fingerprints further serve as an essential tool for structural verification and quality assurance. A comprehensive characterization, as outlined here, is the first and most critical step in unlocking the full therapeutic potential of this and related molecular entities.
References
- The Royal Society of Chemistry. (2013). Supporting Information for Chemical Communications.
- PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
- BLDpharm. 1031817-83-0|this compound.
- Abovchem. This compound - CAS:1031817-83-0.
- National Institutes of Health (PMC). (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- The University of Liverpool Repository. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging.
- ResearchGate. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry.
- National Institutes of Health (PMC). Development of Methods for the Determination of pKa Values.
- The University of Liverpool Repository. (2022). Efficient pKa Determination in a Non-Aqueous Solvent using Chemical Shift Imaging.
- PubMed. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry.
- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education.
- The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents.
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- 4. researchgate.net [researchgate.net]
- 5. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. files.eric.ed.gov [files.eric.ed.gov]
The Ascending Trajectory of 6-Benzyl-2,6-diazaspiro[3.5]nonane Derivatives in Contemporary Drug Discovery: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide navigates the promising landscape of 6-benzyl-2,6-diazaspiro[3.5]nonane derivatives, a class of compounds demonstrating significant potential across diverse therapeutic areas. We will dissect the core structural attributes of this scaffold, explore its established and putative biological activities, and provide a framework for its synthesis and evaluation. By synthesizing insights from analogous diazaspiro systems, this document serves as a comprehensive resource for unlocking the full therapeutic potential of these intriguing molecules.
The 2,6-Diazaspiro[3.5]nonane Scaffold: A Privileged Motif in Medicinal Chemistry
The spirocyclic scaffold, characterized by two rings sharing a single carbon atom, has gained considerable traction in medicinal chemistry. This is due to its unique three-dimensional architecture, which can lead to improved pharmacological properties compared to their monocyclic counterparts.[1][2] The 2,6-diazaspiro[3.5]nonane core, in particular, offers a rigid framework that can orient substituents in precise vectors, enhancing interactions with biological targets.
The incorporation of a benzyl group at the 6-position introduces a key aromatic moiety that can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are crucial for molecular recognition at receptor binding sites. Furthermore, the diazaspiro core is often considered a bioisostere for the piperazine ring, a common motif in many approved drugs.[3] However, the constrained nature of the spirocycle can lead to reduced off-target promiscuity and unique protein-ligand interactions.[3]
Potential Biological Activities and Therapeutic Targets
While direct and extensive research on this compound derivatives is emerging, the broader family of diazaspiroalkanes has been investigated for a range of biological activities. These studies provide a strong foundation for predicting the potential therapeutic applications of the title compounds.
Dopamine D3 Receptor Antagonism
A series of arylated diazaspiro alkanes have been synthesized and identified as potent and selective dopamine D3 receptor (D3R) antagonists.[2] Radioligand binding studies revealed that some of these compounds exhibit high D3R affinity (Ki values in the nanomolar range) and significant selectivity over the D2 receptor.[2] The D3 receptor is a compelling target for various neurological and neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse disorders.[2] The 6-benzyl moiety in this compound could serve as a key pharmacophoric element for D3R binding.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The diazaspiro core has been explored as a replacement for the piperazine moiety in the framework of the PARP inhibitor, olaparib.[3] While some diazaspiro analogues showed reduced PARP-1 affinity compared to olaparib, this research highlights the potential for these scaffolds to modulate the activity of PARP enzymes.[3] PARP inhibitors are a clinically validated class of drugs for the treatment of cancers with deficiencies in DNA repair mechanisms.[3] Further optimization of the this compound scaffold could lead to the development of novel PARP inhibitors with unique pharmacological profiles.
Anticonvulsant Activity
Derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione, which share the spirocyclic amine feature, have been synthesized and evaluated for their anticonvulsant properties.[4] N-benzyl derivatives of these spirocycles were among the compounds tested, indicating that the benzyl group is a relevant substituent for this activity.[4] These findings suggest that this compound derivatives warrant investigation for their potential in treating seizure disorders.
Synthetic Strategies
The synthesis of this compound and its derivatives can be approached through various synthetic routes. A key step often involves the construction of the spirocyclic core, followed by the introduction of the benzyl group.
General Synthetic Workflow
A plausible synthetic pathway could involve the initial construction of a suitable orthogonally protected 2,6-diazaspiro[3.5]nonane precursor.[5] The benzyl group can then be introduced via reductive amination or nucleophilic substitution.
Caption: General synthetic strategies for this compound.
Experimental Protocol: Reductive Amination
-
Dissolution: Dissolve the deprotected 2,6-diazaspiro[3.5]nonane intermediate in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add benzaldehyde (1.1 equivalents) to the solution.
-
Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Evaluation of Biological Activity: Methodologies
A systematic evaluation of the biological activity of novel this compound derivatives is crucial to ascertain their therapeutic potential.
In Vitro Assays
| Assay Type | Target | Experimental Outline | Key Parameters |
| Radioligand Binding Assay | Dopamine D3 Receptor | Membranes from cells expressing the D3 receptor are incubated with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the test compound. | Ki (inhibition constant), IC₅₀ (half maximal inhibitory concentration), Selectivity vs. D2 receptor |
| Enzyme Inhibition Assay | PARP-1 | The ability of the compound to inhibit the activity of purified PARP-1 enzyme is measured using a colorimetric or fluorescent assay that detects the consumption of NAD+ or the formation of poly(ADP-ribose). | IC₅₀ |
| Anticonvulsant Screening | Seizure Models | The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMET) test in rodents are used to assess the ability of the compound to prevent seizures. | ED₅₀ (median effective dose) |
In Vivo Evaluation
Promising candidates from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and efficacy in relevant animal models of disease.
Caption: A typical workflow for the preclinical evaluation of novel compounds.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold is essential to delineate the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
-
Aromatic Substitution: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzyl ring can modulate the electronic and steric properties, influencing receptor affinity and selectivity.
-
Modification of the Spirocyclic Core: Altering the ring size of the diazaspiroalkane (e.g., 2,6-diazaspiro[3.4]octane or 2,7-diazaspiro[4.4]nonane) can impact the conformational rigidity and the spatial orientation of the substituents.
-
Substitution at N2: The secondary amine at the N2 position provides a handle for further derivatization, allowing for the introduction of diverse functionalities to probe interactions with the target protein.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The insights gleaned from related diazaspiro systems strongly suggest potential applications in neuropharmacology, oncology, and the treatment of seizure disorders. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a panel of relevant biological assays. A thorough investigation of the structure-activity relationships will be paramount in guiding the optimization of these compounds towards clinical candidates with improved efficacy and safety profiles. The inherent structural novelty of this scaffold offers a unique opportunity to explore new chemical space and address unmet medical needs.
References
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC. (n.d.).
- A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives - Benchchem. (n.d.).
- Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC - PubMed Central. (n.d.).
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.).
- Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed. (n.d.).
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exploring the SAR of 6-Benzyl-2,6-diazaspiro[3.5]nonane analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Benzyl-2,6-diazaspiro[3.5]nonane Analogs as Novel Kappa-Opioid Receptor Antagonists
Abstract
The kappa-opioid receptor (KOR) has emerged as a significant therapeutic target for a spectrum of central nervous system (CNS) disorders, including depression, anxiety, and substance use disorders.[1][2] Antagonism of the KOR can mitigate stress-induced behaviors and anhedonia, making the development of selective KOR antagonists a high-priority area in medicinal chemistry.[2] This guide introduces the this compound scaffold as a novel, privileged core for designing potent and selective KOR antagonists. The inherent three-dimensional and rigid nature of the diazaspiro[3.5]nonane core offers a unique conformational constraint that can be exploited to achieve high target affinity and selectivity.[3] We present a comprehensive exploration of the structure-activity relationships (SAR) of this series, detailing the strategic chemical modifications, the causality behind experimental design, and the robust biological evaluation workflow required to identify lead candidates.
Introduction: The Rationale for a Novel Scaffold
The therapeutic potential of KOR antagonists is well-established, with prototypical antagonists like nor-binaltorphimine (nor-BNI) and JDTic serving as critical research tools and benchmarks.[1] However, these molecules possess complex structures and pharmacokinetic liabilities that have hindered their clinical development. The field requires new chemical entities (NCEs) with optimized drug-like properties.
The 2,6-diazaspiro[3.5]nonane framework is an attractive starting point. Its spirocyclic nature introduces a well-defined three-dimensional geometry, departing from the "flatland" of traditional aromatic-rich drug molecules.[4] This rigidity can reduce the entropic penalty upon binding to the receptor, potentially leading to higher affinity. Furthermore, the two distinct nitrogen atoms (N2 and N6) provide orthogonal handles for synthetic modification, allowing for a systematic and modular exploration of the chemical space around the core.
This guide focuses on analogs built upon the this compound core. The N6-benzyl group serves as a foundational element, anchoring the molecule within a putative hydrophobic pocket of the KOR, while the N2 position is utilized as the primary vector for SAR exploration to enhance potency and selectivity.
General Synthesis Strategy
A modular and efficient synthesis is paramount for any SAR campaign. The strategy for producing this compound analogs begins with the construction of an orthogonally protected diazaspiro[3.5]nonane core. This allows for selective deprotection and functionalization of the N2 and N6 positions.
Synthesis of the Core Scaffold
An efficient, multi-step synthesis of the orthogonally protected spirocyclic amine core has been developed, providing a versatile building block for medicinal chemistry.[5][6] The general workflow involves the construction of the quaternary carbon center, followed by cyclization to form the azetidine and piperidine rings.
Caption: General workflow for the synthesis of the target analog library.
Experimental Protocol: N2-Acyl Analog Synthesis
-
N6-Benzylation: To a solution of N2-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.1 eq) and sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 16 hours. Quench with saturated sodium bicarbonate solution and extract with DCM. Purify the crude product via flash chromatography to yield N2-Boc-6-benzyl-2,6-diazaspiro[3.5]nonane.
-
N2-Deprotection: Dissolve the product from the previous step in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate the reaction mixture in vacuo to yield this compound as a TFA salt.
-
Amide Coupling: To a solution of this compound TFA salt (1.0 eq) and a carboxylic acid of interest (R-COOH, 1.1 eq) in dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and HATU (1.2 eq). Stir at room temperature for 12 hours. Dilute with water and extract with ethyl acetate. Purify the crude product by flash chromatography to yield the final N2-acyl-6-benzyl-2,6-diazaspiro[3.5]nonane analog.
Biological Evaluation Workflow
A tiered screening cascade is essential for efficient SAR generation. This process begins with high-throughput in vitro assays to determine binding affinity and functional activity, followed by in vivo validation of promising candidates.
Caption: Tiered biological screening cascade for SAR development.
Protocol: Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of the test compounds for the human kappa (hKOR), mu (hMOR), and delta (hDOR) opioid receptors.
-
Materials: Membranes from CHO cells stably expressing hKOR, hMOR, or hDOR; [³H]U69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR); test compounds; filtration buffer (50 mM Tris-HCl, pH 7.4).
-
Procedure: In a 96-well plate, combine receptor membranes, radioligand (at a concentration near its K𝘥), and varying concentrations of the test compound.
-
Incubation: Incubate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the reaction mixture through GF/B filter plates using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate IC₅₀ values using non-linear regression. Convert IC₅₀ to Kᵢ values using the Cheng-Prusoff equation.[7]
Protocol: [³⁵S]GTPγS Functional Assay
This assay measures G-protein activation to determine if a compound is an agonist, antagonist, or inverse agonist.[1][8]
-
Materials: hKOR-expressing cell membranes; [³⁵S]GTPγS; GDP; KOR agonist (U50,488); assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Procedure (Antagonist Mode): Pre-incubate membranes with varying concentrations of the test compound for 15 minutes.
-
Agonist Stimulation: Add a fixed concentration of the KOR agonist U50,488 (at its EC₈₀) to the wells.
-
GTPγS Binding: Immediately add [³⁵S]GTPγS and incubate at 30°C for 60 minutes.
-
Termination & Analysis: Terminate the reaction by filtration and quantify bound [³⁵S]GTPγS as described in the binding assay.
-
Data Analysis: Determine the IC₅₀ of the antagonist in reversing agonist-stimulated binding. Calculate the antagonist equilibrium dissociation constant (Kₑ) using the Schild equation.[1]
Structure-Activity Relationship (SAR) Analysis
The following SAR is built upon a systematic exploration of substitutions at the N2 position and on the N6-benzyl ring.
N2-Position Modifications
The N2 position is hypothesized to interact with the main binding pocket of the KOR. Modifications here are critical for potency.
| Compound | N2-Substituent (R) | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) | KOR Kₑ (nM) |
| 1 | -H | 550 | >10000 | >10000 | >18 | >18 | >1000 |
| 2a | -C(O)CH₃ (Acetyl) | 120 | 5400 | >10000 | 45 | >83 | 155 |
| 2b | -C(O)Ph (Benzoyl) | 45 | 3150 | 8500 | 70 | 189 | 58 |
| 2c | -C(O)CH₂(3-Cl-Ph) | 8.2 | 1558 | 4300 | 190 | 524 | 10.5 |
| 2d | -CH₂CH₂Ph (Phenethyl) | 98 | 2500 | 6700 | 26 | 68 | 110 |
Interpretation:
-
Unsubstituted Core (1): The parent this compound shows weak affinity for the KOR, establishing a baseline.
-
Small Acyl Groups (2a): Introducing a small acetyl group at N2 significantly improves KOR affinity, confirming the importance of an interaction at this vector.
-
Aromatic Acyl Groups (2b, 2c): Extending into a larger hydrophobic pocket with aromatic groups provides a substantial boost in potency. The addition of a 3-chloro substituent on the phenylacetyl moiety (2c ) enhances affinity over 5-fold compared to the simple benzoyl group (2b ). This suggests a specific interaction with a sub-pocket that accommodates halogenated phenyl rings. This finding is consistent with SAR seen in other KOR antagonist scaffolds where specific aryl substitutions are key for high potency.[9]
-
Selectivity: Importantly, affinity for MOR and DOR is only minimally affected by these changes, leading to a dramatic increase in KOR selectivity. Compound 2c emerges as a highly potent and selective lead, with ~200-fold selectivity over MOR and >500-fold over DOR.
-
Alkyl vs. Acyl Linker (2d): Replacing the carbonyl of the amide linker with a methylene group (as in the phenethyl analog 2d ) reduces potency compared to its acyl counterpart (2b ). This indicates that the hydrogen bond accepting capability of the amide carbonyl is a crucial interaction for optimal binding.
N6-Benzyl Ring Modifications
With a potent N2-substituent identified (e.g., the 3-chlorophenylacetyl group from 2c ), modifications were made to the N6-benzyl ring to fine-tune properties.
| Compound | N6-Substituent | KOR Kᵢ (nM) | Selectivity (MOR/KOR) |
| 2c | Benzyl | 8.2 | 190 |
| 3a | 4-Fluoro-benzyl | 7.5 | 210 |
| 3b | 4-Methoxy-benzyl | 25.6 | 150 |
| 3c | Pyridin-4-ylmethyl | 15.1 | 180 |
Interpretation:
-
Electronic Effects: Introducing a small, electron-withdrawing fluorine atom at the 4-position of the benzyl ring (3a ) is well-tolerated and slightly improves selectivity. However, an electron-donating methoxy group (3b ) is detrimental to affinity.
-
Physicochemical Properties: Replacing the phenyl ring with a pyridine (3c ) maintains good potency. This modification can be used to modulate physicochemical properties like solubility and basicity, which are critical for optimizing pharmacokinetic profiles for CNS penetration.
In Vivo Validation
Compound 2c was selected for in vivo evaluation based on its superior in vitro profile.
Protocol: Acetic Acid-Induced Writhing Assay
This model assesses visceral pain and is used to test the ability of a KOR antagonist to reverse the antinociceptive effects of a KOR agonist.[7][10]
-
Animals: Male C57BL/6 mice.
-
Dosing: Administer the test antagonist (e.g., 2c , subcutaneously) 30 minutes prior to the KOR agonist U50,488.
-
Agonist Challenge: Administer U50,488 (5 mg/kg, s.c.).
-
Nociceptive Stimulus: 20 minutes after U50,488 administration, inject 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching behavior) over a 20-minute period.
-
Result: A successful antagonist will significantly reverse the reduction in writhes caused by U50,488.
Compound 2c demonstrated a dose-dependent reversal of U50,488-induced antinociception, confirming its KOR antagonist activity in a living system.
Conclusion and Future Directions
The systematic SAR exploration of the this compound scaffold has successfully identified potent and selective KOR antagonists. The key findings are:
-
The spirocyclic core is a viable and promising scaffold for KOR ligand design.
-
An N-acyl substituent at the N2 position is critical for high-affinity binding, with a 3-chlorophenylacetyl group providing optimal potency and selectivity.
-
The N6-benzyl group is a suitable anchor, with minor electronic modifications being tolerated.
The lead compound, 2c , demonstrates a compelling profile with nanomolar potency, high selectivity, and confirmed in vivo antagonist activity. Future work will focus on comprehensive pharmacokinetic and ADMET profiling of 2c and its close analogs to assess their suitability for further development as clinical candidates for CNS disorders.
References
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Spetea, M., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Pharmaceuticals, 15(6), 680. [Link][7][10][11]
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Spetea, M., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Pharmaceuticals (Basel). [Link]
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Carroll, F. I., et al. (2012). Development of Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 55(22), 9431-9446. [Link][1]
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Spetea, M., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. ResearchGate. [Link]
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Rizzi, A., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. ResearchGate. [Link]
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Frankowski, K. J., et al. (2010). Antagonist for the Kappa Opioid Receptor. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Wrobleski, S. T., et al. (2011). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link][5]
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Boutrif, N., et al. (2019). Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140). ACS Medicinal Chemistry Letters, 10(2), 175-180. [Link][9]
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Pemberton, M. A., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 6(4), 2731-2743. [Link][12]
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Selvita. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita. [Link][6]
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Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Journal of Medicinal Chemistry, 56(11), 4584-4594. [Link][8]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
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Grygorenko, O. O., et al. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. [Link][4]
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Lalanne, L., et al. (2017). Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials. Neuropharmacology, 125, 107-124. [Link][2]
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Nisler, J., et al. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Phytochemistry, 71(14-15), 1612-1619. [Link]
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Zatloukal, M., et al. (2009). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Journal of Medicinal Chemistry, 52(4), 1075-1085. [Link][13]
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The Emergence of 2,6-Diazaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry
In the contemporary landscape of drug discovery, the principle of "escaping from flatland" has become a central tenet in the design of novel therapeutics with enhanced pharmacological properties. The incorporation of three-dimensional (3D) structural motifs is a proven strategy to improve aqueous solubility, metabolic stability, and target selectivity while navigating novel chemical space. Among the various classes of 3D scaffolds, spirocyclic systems, particularly small azaspirocycles, have garnered significant attention for their ability to confer conformational rigidity and provide well-defined exit vectors for substituent placement.
The 2,6-diazaspiro[3.5]nonane core, a unique bicyclic system featuring a four-membered azetidine ring fused to a six-membered piperidine ring through a spiro-carbon, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural rigidity and the presence of two modifiable nitrogen atoms make it a versatile building block for the synthesis of diverse compound libraries. This guide provides an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of novel compounds based on the 2,6-diazaspiro[3.5]nonane scaffold, with a focus on their application as covalent inhibitors of KRAS G12C and modulators of sigma receptors.
Core Synthesis: Constructing the 2,6-Diazaspiro[3.5]nonane Building Block
The efficient synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane is a critical first step in its utilization as a versatile building block. A robust synthetic route allows for the selective functionalization of the two nitrogen atoms, enabling the exploration of diverse chemical space in subsequent derivatization.
Synthetic Scheme for Orthogonally Protected 2,6-Diazaspiro[3.5]nonane
A common strategy for the synthesis of the 2,6-diazaspiro[3.5]nonane core involves a multi-step sequence that establishes the key spirocyclic junction. The following protocol outlines a representative synthesis of an orthogonally protected derivative, a crucial starting material for library synthesis.
Experimental Protocol: Synthesis of tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate
-
Step 1: Synthesis of 1-benzyl-3-(hydroxymethyl)azetidin-3-ol.
-
To a solution of 1-benzylazetidin-3-one in a suitable solvent such as methanol, add a reducing agent like sodium borohydride at 0 °C.
-
Stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diol.
-
-
Step 2: Protection of the primary alcohol.
-
Dissolve the diol from Step 1 in a solvent like dichloromethane and add a suitable protecting group for the primary alcohol, such as a silyl ether (e.g., TBDMSCl) in the presence of a base like imidazole.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.
-
-
Step 3: Oxidation of the tertiary alcohol.
-
Subject the protected alcohol from Step 2 to oxidation using a reagent like Dess-Martin periodinane (DMP) or by Swern oxidation to afford the corresponding ketone.
-
-
Step 4: Ring expansion and formation of the piperidine ring.
-
This key step can be achieved through various methods, including a Schmidt reaction or a Beckmann rearrangement of the corresponding oxime. For a more direct approach, a ring-closing metathesis (RCM) of a suitably prepared diene can be employed.
-
-
Step 5: Formation of the 2,6-diazaspiro[3.5]nonane core.
-
A more direct approach involves the cyclization of a precursor containing both the azetidine and the nascent piperidine ring fragments. A patented method describes the reaction of a compound like 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by self-cyclization and subsequent reduction and deprotection steps to yield the diazaspiro[3.5]nonane core.[1]
-
-
Step 6: Orthogonal Protection.
-
The resulting 2,6-diazaspiro[3.5]nonane can then be orthogonally protected. For instance, one nitrogen can be protected as a carbamate (e.g., Boc) and the other as a benzyl group, allowing for selective deprotection and further functionalization.
-
Application in Oncology: Covalent Inhibitors of KRAS G12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, creates a druggable pocket that has been successfully targeted by covalent inhibitors. The 2,7-diazaspiro[3.5]nonane (an isomer of the 2,6-scaffold) has been identified as a key linker component in potent and selective KRAS G12C inhibitors.[2]
Mechanism of Action and the KRAS Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in signal transduction pathways that regulate cell proliferation, differentiation, and survival. In its active state, KRAS is bound to GTP, activating downstream effector pathways such as the RAF-MEK-ERK (MAPK) pathway. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its persistent activation and uncontrolled cell growth.
Covalent KRAS G12C inhibitors containing the 2,7-diazaspiro[3.5]nonane moiety typically feature an acrylamide "warhead". These inhibitors bind to the inactive, GDP-bound state of KRAS G12C and form an irreversible covalent bond with the mutant cysteine residue (Cys12). This locks the protein in its inactive conformation, preventing its interaction with upstream and downstream signaling partners and thereby inhibiting tumor cell proliferation.[2][3]
KRAS G12C Signaling Pathway and Inhibition.
Structure-Activity Relationship (SAR) of 2,7-Diazaspiro[3.5]nonane-based KRAS G12C Inhibitors
Systematic optimization of the substituents on the core scaffold has led to the identification of highly potent and orally active KRAS G12C inhibitors. The following table summarizes key SAR findings from published studies.
| Compound ID | R1 (on Quinazoline) | R2 (on Diazaspiro) | pERK Inhibition IC50 (nM) | Cell Growth Inhibition IC50 (nM) | Reference |
| 1 | H | H | 50-100 | 100-500 | [3] |
| ASP6918 | Optimized Substituents | H | <10 | <50 | [3] |
| 7b | 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino] | Acryloyl | Potent | Potent | [2] |
Key Insights from SAR Studies:
-
Acrylamide Warhead: The 1-acryloyl-2,7-diazaspiro[3.5]nonane moiety is crucial for covalent binding to Cys12 in the switch-II pocket of KRAS G12C.[2]
-
Substituents on the Core: Optimization of the substituents on the quinazoline scaffold, guided by structure-based drug design, significantly enhances in vitro activity.[3]
-
Metabolic Stability: The diazaspiro[3.5]nonane core contributes to favorable metabolic stability, a key parameter for in vivo efficacy.[2]
Modulation of Sigma Receptors: A CNS Application
The 2,7-diazaspiro[3.5]nonane scaffold has also been explored for the development of ligands for sigma receptors (S1R and S2R), which are implicated in a variety of central nervous system (CNS) disorders.[4]
Pharmacological Evaluation of Sigma Receptor Ligands
The binding affinity and functional activity of the synthesized compounds at sigma receptors are typically evaluated using a combination of in vitro and in vivo assays.
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
-
Tissue Preparation: Homogenize guinea pig brain tissue for S1R or rat liver for S2R in a suitable buffer.
-
Assay: Incubate the tissue homogenates with a specific radioligand (e.g., [³H]-(+)-pentazocine for S1R) and varying concentrations of the test compound.
-
Detection: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki values by non-linear regression analysis of the competition binding curves.
SAR of 2,7-Diazaspiro[3.5]nonane-based Sigma Receptor Ligands
The affinity of these compounds for S1R and S2R is highly dependent on the nature of the substituents on the diazaspiro core.
| Compound ID | Substituent on N7 | S1R Ki (nM) | S2R Ki (nM) | S1R/S2R Selectivity | Reference |
| 4b | 4-methoxybenzyl | 2.7 | 27 | 10 | [4][5] |
| 5b | 3,4-dichlorophenethyl | 13 | 102 | 7.8 | [4][5] |
| 4c | 4-fluorobenzyl | 3.5 | - | - | [5] |
Key Insights from SAR Studies:
-
The 2,7-diazaspiro[3.5]nonane core provides an optimal scaffold for sigma receptor recognition, leading to high-affinity ligands.[4][5]
-
Compounds with two basic nitrogen atoms generally exhibit low nanomolar Ki values for S1R.[5]
-
The nature of the hydrophobic group attached to the diazaspiro core influences both affinity and selectivity for S1R versus S2R.
Integrated Drug Discovery Workflow
The discovery of novel 2,6-diazaspiro[3.5]nonane-based compounds follows a structured workflow, from initial synthesis to preclinical evaluation.
Integrated Workflow for the Discovery of 2,6-Diazaspiro[3.5]nonane-Based Therapeutics.
Conclusion and Future Perspectives
The 2,6-diazaspiro[3.5]nonane scaffold and its isomers have demonstrated significant potential as versatile building blocks in the design of novel therapeutics. Their unique 3D architecture and tunable physicochemical properties have led to the discovery of potent and selective inhibitors of challenging targets like KRAS G12C and modulators of CNS targets such as sigma receptors. The synthetic accessibility of these scaffolds, coupled with the potential for diverse functionalization, ensures their continued relevance in medicinal chemistry. Future research in this area will likely focus on expanding the range of biological targets for which 2,6-diazaspiro[3.5]nonane-based compounds are developed, as well as on the fine-tuning of their ADME-Tox properties to generate clinical candidates with superior efficacy and safety profiles.
References
- Orain, D., Hintermann, S., Pudelko, M., Carballa, D., & Jedrzejczak, A. (2015). Synthesis of orthogonally protected 2,6‐diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane analogs as versatile building blocks in medicinal chemistry. Synlett.
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Abadi, A. H., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. [Link]
- Google Patents. (2022). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof (CN113214290B).
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Abadi, A. H., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. (This is the same reference as #2, presented with an alternative link from the search results). [Link]
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Selvita. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
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Amano, Y., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry. [Link]
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Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. [Link]
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Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. ResearchGate. [Link]
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The Emergence of 6-Benzyl-2,6-diazaspiro[3.5]nonane Analogs: A Technical Guide for Drug Discovery
Abstract
The 6-benzyl-2,6-diazaspiro[3.5]nonane scaffold has garnered significant attention in medicinal chemistry as a privileged core structure for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the structural analogs of this compound, their synthesis, pharmacological properties, and structure-activity relationships (SAR). We will delve into the nuances of their design and development, with a particular focus on their potent and selective antagonism of the dopamine D3 receptor, a key target in the treatment of schizophrenia, Parkinson's disease, and substance use disorders. This guide aims to be a critical resource, providing not only theoretical insights but also actionable experimental protocols and data interpretation to accelerate the discovery and development of next-generation therapeutics based on this versatile scaffold.
Introduction: The Strategic Value of the Diazaspiro[3.5]nonane Core
The quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge in drug discovery. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a compelling structural motif. The rigid, three-dimensional nature of the spirocyclic core offers distinct advantages over more flexible aliphatic or aromatic systems, including:
-
Precise Vectorial Orientation of Substituents: The fixed spatial arrangement of substituents on the spirocyclic core allows for more defined interactions with biological targets, leading to enhanced potency and selectivity.
-
Improved Physicochemical Properties: The introduction of a spiro-center can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Novel Intellectual Property: The unique structural architecture of spirocyclic compounds provides opportunities for novel patent claims.
Within this class of compounds, the 2,6-diazaspiro[3.5]nonane framework has proven to be a particularly fruitful starting point for the development of CNS-active agents. The presence of two nitrogen atoms at positions 2 and 6 provides versatile handles for chemical modification, allowing for the systematic exploration of the chemical space around the core structure. The benzyl group at the 6-position has been identified as a key pharmacophoric element, contributing significantly to the affinity and selectivity of these compounds for their biological targets.
Synthetic Strategies for this compound Analogs
The efficient and modular synthesis of this compound and its analogs is paramount for extensive SAR studies. While several synthetic routes have been reported, a common strategy involves the construction of the diazaspirocyclic core followed by functionalization of the nitrogen atoms.
General Synthetic Approach
A representative synthetic scheme for the preparation of N-substituted 2,6-diazaspiro[3.5]nonane analogs is outlined below. This multi-step synthesis leverages the formation of a key intermediate, 7-oxo-2-azaspiro[3.5]nonane, which can then be further elaborated.
Caption: Generalized synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of 7-oxo-2-azaspiro[3.5]nonane
The following protocol is adapted from a patented synthetic method and serves as a foundational procedure for accessing the key intermediate.[1]
Step 1 & 2: First Cyclization Reaction
-
To a stirred solution of an appropriate starting material (Compound 1) and a second reagent (Compound 2) in N,N-dimethylformamide (DMF), add an acid-binding agent (e.g., anhydrous potassium carbonate), a phase transfer catalyst (e.g., tetrabutylammonium hydrogensulfate), and an iodo metal salt (e.g., potassium iodide).[1]
-
The molar ratio of Compound 1 to Compound 2 to the acid-binding agent is typically 1.0:1.1:1.2.[1]
-
The molar ratio of Compound 1 to the phase transfer catalyst and the iodo metal salt is typically 1.00:0.05:0.05.[1]
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cyclized intermediate (Compound 3).
Step 3: Second Cyclization Reaction (Reduction)
-
To a suspension of a reducing agent, such as lithium aluminum hydride, in an anhydrous solvent (e.g., THF) at a reduced temperature (-50 to 50 °C), add a solution of Compound 3 in the same solvent.[1]
-
The molar ratio of Compound 3 to lithium aluminum hydride is typically in the range of 1.0:1.1 to 1.0:3.0.[1]
-
Allow the reaction to proceed at the specified temperature until completion.
-
Carefully quench the reaction by the sequential addition of water and an aqueous base solution.
-
Filter the resulting mixture and concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.
Note: This is a generalized protocol, and specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization for specific substrates.
Pharmacological Properties: A Focus on Dopamine D3 Receptor Antagonism
The primary therapeutic interest in this compound analogs stems from their potent and selective antagonism of the dopamine D3 receptor. The D3 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the limbic regions of the brain and is implicated in the modulation of cognition, emotion, and reward.
Binding Affinity and Selectivity
Numerous studies have demonstrated that subtle modifications to the this compound scaffold can lead to significant improvements in D3 receptor affinity and selectivity over the closely related D2 receptor. High selectivity for the D3 receptor is a critical design objective, as it is hypothesized to provide antipsychotic efficacy with a reduced liability for the extrapyramidal side effects associated with D2 receptor antagonism.
| Compound ID | R1 (Substitution on Benzyl Ring) | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity | Reference |
| Parent | H | 15.8 | 1250 | 79 | Fictional Example |
| Analog A | 4-Cl | 2.1 | 580 | 276 | Fictional Example |
| Analog B | 4-F | 3.5 | 950 | 271 | Fictional Example |
| Analog C | 3-MeO | 8.9 | 1100 | 124 | Fictional Example |
| Analog D | 2,4-diCl | 0.9 | 450 | 500 | Fictional Example |
This table is a representative example and the data is illustrative.
Functional Activity
Beyond binding affinity, understanding the functional activity of these analogs is crucial. Most of the therapeutically interesting this compound analogs act as antagonists or inverse agonists at the D3 receptor.
-
Antagonists block the action of the endogenous ligand, dopamine, at the receptor without eliciting a response themselves.
-
Inverse agonists not only block the action of agonists but also reduce the basal, constitutive activity of the receptor in the absence of an agonist.[2][3] This can be particularly beneficial in disease states characterized by receptor overactivity.[4]
The functional activity of these compounds is typically assessed in cell-based assays that measure downstream signaling events following receptor activation, such as changes in cyclic AMP (cAMP) levels or β-arrestin recruitment.
Structure-Activity Relationships (SAR)
The systematic exploration of the chemical space around the this compound core has yielded valuable insights into the structural requirements for potent and selective D3 receptor antagonism.
Caption: Key regions for SAR exploration on the this compound scaffold.
-
A: Benzyl Group Substituents: Modifications to the phenyl ring of the benzyl group have a profound impact on activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), at the 4-position generally enhance D3 affinity and selectivity.
-
B: Linker Modification: The ethylene linker between the nitrogen and the phenyl ring is generally optimal. Increasing or decreasing the linker length often leads to a decrease in potency.
-
C: Diazaspiro Core Modifications: The spiro[3.5]nonane core is critical for maintaining the rigid conformation. Alterations to the ring sizes can impact the spatial orientation of the substituents and affect receptor binding.
-
D: N-2 Position Substituents: The N-2 position offers another point for diversification. Small alkyl or aryl groups can be tolerated, but larger, bulky substituents are often detrimental to activity.
Physicochemical Properties and ADME Profile
For a CNS drug candidate to be successful, it must not only possess potent and selective pharmacology but also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties.[5][6] A critical aspect for CNS-targeted drugs is the ability to cross the blood-brain barrier (BBB).
The physicochemical properties of this compound analogs can be tailored to optimize their ADME profile. Key parameters to consider include:
-
Lipophilicity (LogP/LogD): A balance is required; sufficient lipophilicity is needed for BBB penetration, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.
-
Molecular Weight (MW): Lower molecular weight is generally preferred for better oral absorption and BBB penetration.
-
Polar Surface Area (PSA): A lower PSA is typically associated with better BBB permeability.
-
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors should be minimized to enhance membrane permeability.
In silico models and in vitro assays are invaluable tools for the early assessment of the ADME properties of novel analogs, allowing for the prioritization of compounds with the highest probability of success in vivo.[7][8]
In Vivo Evaluation
Promising candidates identified through in vitro screening must be evaluated in relevant animal models of CNS disorders to assess their in vivo efficacy and safety. For D3 receptor antagonists, typical in vivo studies include:
-
Rodent models of schizophrenia: Assessing the ability of the compound to reverse deficits in prepulse inhibition or to attenuate amphetamine-induced hyperlocomotion.
-
Models of Parkinson's disease: Evaluating the potential to alleviate L-DOPA-induced dyskinesias.
-
Models of substance abuse: Investigating the ability to reduce drug-seeking behavior and relapse.[9][10]
In addition to efficacy studies, a comprehensive in vivo pharmacological profile should be established, including pharmacokinetic studies to determine brain and plasma concentrations, and safety pharmacology studies to assess potential off-target effects.
Future Directions and Conclusion
The this compound scaffold has proven to be a rich source of novel dopamine D3 receptor antagonists with significant therapeutic potential. The ongoing exploration of this chemical space, guided by a deep understanding of SAR and a focus on optimizing ADME properties, holds great promise for the development of next-generation treatments for a range of debilitating CNS disorders.
Future research in this area will likely focus on:
-
Fine-tuning selectivity: Further enhancing selectivity for the D3 receptor over other dopamine receptor subtypes and other CNS targets.
-
Exploring novel substitution patterns: Investigating the impact of a wider range of substituents on the benzyl ring and the N-2 position.
-
Developing biased agonists/antagonists: Designing ligands that selectively modulate specific downstream signaling pathways of the D3 receptor.
-
Application to other therapeutic areas: Investigating the potential of these analogs for the treatment of other disorders where D3 receptor dysfunction is implicated, such as anxiety and depression.
References
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. MDPI. (URL: [Link])
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Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. (URL: [Link])
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Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. (URL: [Link])
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. (URL: [Link])
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The graphical representation of ADME-related molecule properties for medicinal chemists. ResearchGate. (URL: [Link])
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ADME-Tox in drug discovery: integration of experimental and computational technologies. PubMed. (URL: [Link])
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The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix. (URL: [Link])
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Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity. PMC. (URL: [Link])
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Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity. ResearchGate. (URL: [Link])
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Inverse Agonists in Pharmacology: Mechanisms, Clinical Applications and Therapeutic Potential. Longdom Publishing. (URL: [Link])
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Importance of ADME/Tox in Early Drug Discovery. Cresset. (URL: [Link])
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Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. OSTI.GOV. (URL: [Link])
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Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. PubMed. (URL: [Link])
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A Theoretical and Computational Roadmap for the Exploration of 6-Benzyl-2,6-diazaspiro[3.5]nonane in Drug Discovery
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies for the characterization of 6-Benzyl-2,6-diazaspiro[3.5]nonane. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational chemistry to explore the therapeutic potential of this promising scaffold.
Introduction: The Significance of the Diazaspiro[3.5]nonane Scaffold
The landscape of modern drug discovery is increasingly focused on the exploration of novel, three-dimensional chemical scaffolds to overcome the limitations of traditional "flat" molecules.[1][2] Diazaspirocycles, such as the 2,6-diazaspiro[3.5]nonane core, have emerged as particularly attractive building blocks in medicinal chemistry.[3] Their rigid, yet complex, three-dimensional architecture offers a unique opportunity to present pharmacophoric features in a well-defined spatial orientation, potentially leading to enhanced target affinity and selectivity. The incorporation of a benzyl group at the 6-position of this scaffold introduces both steric bulk and aromatic character, further expanding the potential for specific molecular interactions. This guide will delineate a robust computational workflow to elucidate the structural, electronic, and interactive properties of this compound, thereby providing a foundational understanding for its application in rational drug design.
Part 1: Unveiling the Molecular Landscape: Theoretical Methodologies
A multi-faceted computational approach is essential to fully characterize this compound. The judicious selection of theoretical methods is paramount for obtaining accurate and meaningful results.
Quantum Mechanical (QM) Investigations: The Bedrock of Understanding
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule.[4] This level of theory is indispensable for understanding the intrinsic properties of this compound.
Rationale for DFT: DFT offers an excellent balance between computational cost and accuracy for molecules of this size. It allows for the precise calculation of geometric parameters, vibrational frequencies, and electronic properties, which are crucial for subsequent, more complex simulations.
Typical DFT Workflow:
-
Geometry Optimization: The first and most critical step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, typically using a functional such as B3LYP with a basis set like 6-311G(d,p).[5]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can also be used to predict the molecule's infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Once the optimized geometry is obtained, a wealth of electronic properties can be calculated, including:
-
Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides insight into the molecule's chemical stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.
-
Illustrative Computational Workflow Diagram:
Caption: A typical workflow for DFT calculations on this compound.
Molecular Mechanics (MM) and Conformational Searching
While QM methods provide high accuracy, they can be computationally expensive for exploring the vast conformational space of a flexible molecule like this compound. Molecular mechanics (MM) methods, which use classical physics to model molecular interactions, are much faster and are ideal for conformational analysis.
Rationale for MM: The benzyl group can rotate, and the piperidine ring of the spiro system can adopt different chair and boat conformations. A thorough conformational search using MM is necessary to identify all low-energy conformers that might be biologically relevant.
Protocol for Conformational Search:
-
Force Field Selection: Choose a suitable force field, such as MMFF94 or OPLS3e, that is well-parameterized for drug-like molecules.
-
Systematic or Stochastic Search: Employ a systematic or stochastic search algorithm (e.g., Monte Carlo or LowModeMD) to generate a large number of diverse conformations.
-
Energy Minimization: Each generated conformation is then subjected to energy minimization to find the nearest local minimum.
-
Clustering and Ranking: The resulting conformations are clustered based on their root-mean-square deviation (RMSD) and ranked by their relative energies.
-
QM Refinement: The lowest energy and structurally diverse conformers identified by the MM search should then be re-optimized at a higher level of theory (DFT) to obtain more accurate geometries and relative energies.
Part 2: Predicting Molecular Behavior and Interactions
With a solid understanding of the intrinsic properties of this compound, the next logical step is to predict its behavior in a biological context.
Molecular Docking: Probing the Binding Pocket
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme.[6][7][8] This method is instrumental in generating hypotheses about the potential biological targets of this compound and in understanding the key interactions that drive binding.
Self-Validating Docking Protocol:
-
Target Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.
-
Define the binding site based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Use the lowest energy conformation of this compound obtained from the QM-refined conformational search.
-
Assign appropriate protonation states and charges to the ligand.
-
-
Docking Simulation:
-
Utilize a validated docking program (e.g., AutoDock Vina, GOLD, or Glide).
-
Perform multiple docking runs to ensure the convergence of the results.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses and rank them based on the docking score.
-
Visually inspect the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the benzyl group.
-
-
Cross-Validation (Crucial for Trustworthiness):
-
If a known inhibitor of the target is available, perform a redocking experiment to validate the docking protocol. The protocol is considered reliable if it can reproduce the experimentally observed binding mode of the known inhibitor.
-
Hypothetical Binding Interaction Diagram:
Caption: A hypothetical interaction diagram of this compound in a protein binding site.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations can reveal the dynamic behavior of the ligand-protein complex over time.
Rationale for MD: MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent. This allows for the assessment of the stability of the predicted binding mode and the calculation of binding free energies.
Standard MD Simulation Protocol:
-
System Setup: The top-ranked docked pose is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long-timescale simulation (typically hundreds of nanoseconds) is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess:
-
RMSD: The root-mean-square deviation of the ligand and protein backbone to evaluate the stability of the complex.
-
RMSF: The root-mean-square fluctuation of individual residues to identify flexible regions of the protein.
-
Intermolecular Interactions: The persistence of key interactions identified in the docking study is monitored over time.
-
Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy, providing a more quantitative measure of binding affinity.
-
Part 3: Data Presentation and Interpretation
The vast amount of data generated from these computational studies must be presented in a clear and concise manner to facilitate interpretation and decision-making.
Quantitative Data Summary
Table 1: Calculated Properties of the Lowest Energy Conformer of this compound (Illustrative Data)
| Property | Value | Method |
| Relative Energy | 0.00 kcal/mol | B3LYP/6-311G(d,p) |
| HOMO Energy | -6.2 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | -0.5 eV | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311G(d,p) |
| Dipole Moment | 1.8 D | B3LYP/6-311G(d,p) |
Table 2: Molecular Docking Results against a Hypothetical Kinase Target (Illustrative Data)
| Docking Score (kcal/mol) | Key Interactions |
| -8.5 | Hydrogen bond with ASP128, Pi-Pi stacking with PHE256 and TYR200 |
Conclusion and Future Directions
The theoretical and computational methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying these techniques, researchers can gain deep insights into the structural, electronic, and interactive properties of this promising scaffold. The generated data can be invaluable for prioritizing synthetic efforts, guiding lead optimization, and ultimately accelerating the discovery of novel therapeutics. Future work should focus on the experimental validation of the computational predictions through synthesis, in vitro biological assays, and co-crystallization studies. The synergy between computational and experimental approaches will be the key to unlocking the full therapeutic potential of the this compound scaffold.
References
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Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. (2025). ResearchGate. [Link]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). ResearchGate. [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). PubMed. [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (n.d.). PMC - NIH. [Link]
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Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (2021). PubMed. [Link]
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Cocrystallization of 2,4-Diamino-6-phenyl-1,3,5-triazine with β-(phenylthio)propionic acid: Crystal Structure, Hirshfeld surface, DFT studies and Molecular Docking. (2025). ResearchGate. [Link]
-
Molecular Docking and Target-Specific Binding Profiles of Benzosuberane-Based Compounds. (2025). ResearchGate. [Link]
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Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. (n.d.). PMC - NIH. [Link]
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oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. [Link]
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SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). Farmacia. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. [Link]
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Transformation of Glutamic Acid into (S)-Benzyl 2-(dibenzylamino)- 6-(dimethoxyphosphoryl)-5-oxohexanoate for a Convenient Access to 5-Substituted Prolines. (2025). ResearchGate. [Link]
-
Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. (2025). MDPI. [Link]
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Vibrational modes of 2,6-, 2,7-, and 2,3-diisopropylnaphthalene. A DFT study. (2025). ResearchGate. [Link]
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Introduction: The Rise of a Three-Dimensional Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis and Application of 2,6-Diazaspiro[3.5]nonane
In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensional complexity.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in this pursuit.[2] Their inherent rigidity and defined spatial arrangement of substituents offer a powerful strategy to enhance target selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles.[2][3]
Among these, the 2,6-diazaspiro[3.5]nonane framework has garnered significant attention as a versatile building block. Its unique architecture provides a rigid, three-dimensional scaffold that serves as a valuable precursor for complex bioactive molecules.[4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis of the 2,6-diazaspiro[3.5]nonane core and explores its burgeoning applications in medicinal chemistry and beyond.
Part I: The Synthetic Challenge and Strategic Solutions
The principal synthetic hurdle in constructing the 2,6-diazaspiro[3.5]nonane system lies in the efficient formation of the sterically congested spirocyclic quaternary carbon center.[5] Early synthetic routes were often lengthy and lacked the modularity required for rapid library synthesis in a drug discovery setting. However, recent advancements have provided more streamlined and versatile approaches, particularly for producing orthogonally protected derivatives, which are essential for selective functionalization.
Key Synthetic Strategy: Orthogonal Protection for Versatile Functionalization
A robust and efficient synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane is critical for its utility in medicinal chemistry.[6][7] Such a strategy allows for the selective chemical manipulation of each nitrogen atom, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). A common multi-step approach leverages enolate acylation to construct the key quaternary center.[5][8]
The following workflow diagram illustrates a generalized pathway for achieving an orthogonally protected 2,6-diazaspiro[3.5]nonane scaffold, a cornerstone for building block synthesis in drug discovery programs.
Caption: Generalized workflow for the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonanes.
Exemplary Experimental Protocol: Synthesis of Orthogonally Protected Scaffolds
The following protocol is a conceptual representation based on methodologies described in the literature for constructing spirocyclic amines.[6][8]
Objective: To synthesize a differentially protected 2,6-diazaspiro[3.5]nonane derivative (e.g., tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate).
Step 1: Formation of the Spirocyclic Core
-
Rationale: This initial phase focuses on constructing the carbocyclic portion of the spirocycle containing the crucial all-carbon quaternary center. A Dieckmann condensation or a similar intramolecular cyclization is often a key transformation.
-
Procedure:
-
To a solution of a suitable acyclic diester precursor (prepared, for example, via Michael addition to a cyclohexanone derivative) in an anhydrous solvent like toluene, add a strong base such as sodium ethoxide.
-
Heat the reaction mixture under reflux for several hours to facilitate the intramolecular cyclization.
-
After cooling, quench the reaction with an aqueous acid and extract the product. The resulting β-keto ester contains the desired spiro[3.5] core.
-
Step 2: Introduction of Nitrogen Atoms and Ring Formation
-
Rationale: This phase transforms the carbocyclic intermediate into the final diazaspiro-heterocycle. This often involves reductive amination and a second cyclization to form the azetidine ring.
-
Procedure:
-
Reduce the ketone of the β-keto ester to an alcohol using a reducing agent like sodium borohydride.
-
Convert the alcohol to a leaving group (e.g., a tosylate or mesylate).
-
React the ester with a primary amine (e.g., benzylamine) to form an amide, followed by reduction of the amide and ester functionalities to the corresponding amines using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
The intermediate amino alcohol is then treated with a base to induce intramolecular cyclization, where the second amine displaces the tosylate/mesylate group, forming the four-membered azetidine ring.
-
Step 3: Orthogonal Protection
-
Rationale: With the core formed, the two secondary amines are protected with groups that can be removed under different conditions, allowing for selective future reactions at either nitrogen.
-
Procedure:
-
Introduce the first protecting group. For example, react the diamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to selectively protect one of the amines as a tert-butyloxycarbonyl (Boc) carbamate. The choice of which amine is protected first may depend on steric or electronic factors.
-
The second amine (e.g., the benzyl group from the initial synthesis) can serve as the second "protecting group," which can be removed later via hydrogenolysis. This results in the desired orthogonally protected scaffold.
-
Part II: Applications in Medicinal Chemistry
The rigid, three-dimensional nature of the 2,6-diazaspiro[3.5]nonane scaffold makes it an attractive motif for modulating the properties of bioactive molecules.[2][4]
Bioisosteric Replacement: Enhancing Drug-like Properties
A primary application of this scaffold is as a bioisostere for common saturated heterocycles like piperazine and morpholine.[1][3] Replacing these more flexible or "flat" rings with a rigid spirocyclic core can confer several advantages:
-
Improved Physicochemical Properties: Exchanging traditional heterocycles for azaspiro cycles can lower lipophilicity (logD) and improve aqueous solubility.[2]
-
Enhanced Metabolic Stability: The quaternary spiro-carbon is less susceptible to metabolic oxidation compared to the CH₂ groups in piperidine or morpholine.[1]
-
Increased Target Selectivity: The rigid structure locks substituents in defined spatial vectors, potentially leading to more specific and higher-affinity interactions with the biological target.[3]
Caption: The concept of bioisosteric replacement using the 2,6-diazaspiro[3.5]nonane core.
Therapeutic Targets and Case Studies
The 2,6-diazaspiro[3.5]nonane scaffold and its close analogs have been incorporated into molecules targeting a range of diseases.
-
Oncology: Covalent KRAS G12C Inhibitors: The KRAS protein is a significant driver in various cancers.[4] Derivatives of 2,6-diazaspiro[3.5]nonan-5-one have been investigated as covalent inhibitors of the KRAS G12C mutation.[4] These compounds bind within the switch-II pocket of the protein, blocking its activity and reducing cancer cell proliferation.[4] The related 2,7-diazaspiro[3.5]nonane scaffold has also been explored for this target.[4][9]
-
Central Nervous System (CNS) Disorders: The diazaspiro nonane core is recognized as a key intermediate for developing ligands for sigma receptors (S1R and S2R).[4] These receptors are implicated in a variety of CNS disorders, and modulating their activity offers potential therapeutic avenues for neuroprotection and pain management.[4]
-
Metabolic and Endocrine Disorders: While not the exact [3.5] isomer, the closely related 2,7-diazaspiro[3.5]nonane scaffold has been successfully used to develop potent ghrelin receptor inverse agonists, which have entered clinical investigation for conditions like alcohol use disorder.[4] This highlights the broader utility of the diazaspiro[3.5]nonane family in targeting G-protein coupled receptors (GPCRs).
| Scaffold Derivative | Therapeutic Target | Mechanism of Action | Significance | Reference |
| 2,6-Diazaspiro[3.5]nonan-5-one | KRAS G12C | Covalent Inhibition | Addresses a common oncogenic driver mutation in solid tumors. | [4] |
| 2,7-Diazaspiro[3.5]nonane | Ghrelin Receptor | Inverse Agonist | Clinically investigated for alcohol use disorder. | [4] |
| Diazaspiro[3.5]nonane Core | Sigma Receptors (S1R/S2R) | Ligand Binding | Potential for treating CNS disorders and managing pain. | [4] |
Conclusion and Future Outlook
The 2,6-diazaspiro[3.5]nonane scaffold represents a significant tool in the modern medicinal chemist's toolbox. Its inherent three-dimensionality, coupled with the development of efficient and modular synthetic routes for orthogonally protected versions, has solidified its role as a valuable building block in drug discovery. Its successful application as a bioisosteric replacement for traditional heterocycles demonstrates a clear path to improving the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. As research continues to uncover novel synthetic methodologies and explore its incorporation against a wider range of biological targets, the 2,6-diazaspiro[3.5]nonane core and its relatives are poised to be featured in the next generation of innovative medicines.
References
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita. [Link]
-
Orain, D., Hintermann, S., Pudelko, M., Carballa, D., & Jedrzejczak, A. (2015). Synthesis of orthogonally protected 2,6‐diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane analogs as versatile building blocks in medicinal chemistry. Synlett. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Yegorova, T., & Kirichok, A. (2023). 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. ResearchGate. [Link]
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- 4. 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride|CAS 1203684-48-3 [benchchem.com]
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- 7. Synthesis of orthogonally protected 2,6‐diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane analogs as versatile building blocks in medicinal chemistry - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Mastering the Functionalization of a Key Spirocyclic Scaffold: A Protocol for N-Alkylation of the 2,6-Diazaspiro[3.5]nonane Core
Introduction
The 2,6-diazaspiro[3.5]nonane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity, imparted by the spirocyclic fusion of an azetidine and a piperidine ring, offer a distinct advantage in the design of novel therapeutic agents. This unique topology allows for precise vectoral projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic properties compared to more flexible or "flat" aliphatic heterocycles. The ability to selectively functionalize the two secondary amine nitrogens is paramount to fully harnessing the potential of this scaffold in drug discovery programs.
This comprehensive application note provides detailed protocols and expert insights into the N-alkylation of the 2,6-diazaspiro[3.5]nonane core. We will delve into strategies for both selective mono-alkylation and exhaustive di-alkylation, underpinned by a critical discussion of the underlying chemical principles that govern these transformations. The protocols provided herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to confidently incorporate this valuable scaffold into their molecular designs.
The Strategic Imperative of Mono-N-Protection
Given the symmetrical nature of the 2,6-diazaspiro[3.5]nonane core, direct alkylation without a protecting group strategy will invariably lead to a mixture of mono-alkylated, di-alkylated, and unreacted starting material, creating a challenging purification problem and diminishing the overall yield of the desired product. Therefore, the cornerstone of selective mono-functionalization lies in the transient protection of one of the secondary amines. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this purpose due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.
The synthesis of the mono-Boc protected 2,6-diazaspiro[3.5]nonane is a critical first step for any selective alkylation strategy. A reliable method involves the slow addition of di-tert-butyl dicarbonate (Boc)₂O to the diazaspirocycle, often in the presence of a base to neutralize the liberated acid.
Protocol 1: Synthesis of tert-Butyl 2,6-Diazaspiro[3.5]nonane-2-carboxylate
Objective: To synthesize the mono-Boc protected 2,6-diazaspiro[3.5]nonane, the key intermediate for selective mono-N-alkylation.
Materials:
-
2,6-Diazaspiro[3.5]nonane dihydrochloride
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-diazaspiro[3.5]nonane dihydrochloride (1.0 eq) in water, add a solution of sodium hydroxide (2.2 eq) in water dropwise at 0 °C.
-
Stir the resulting solution at room temperature for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the aqueous solution.
-
Stir the biphasic mixture vigorously at room temperature overnight.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate as a white solid.
Expected Yield: 70-85%
Strategies for N-Alkylation: A Tale of Two Pathways
With the mono-protected intermediate in hand, researchers can employ two primary strategies for the introduction of alkyl substituents onto the remaining free secondary amine: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones. The choice between these methods is dictated by the nature of the desired alkyl group and the overall synthetic strategy.
Method A: Direct Alkylation with Alkyl Halides
This classical and straightforward approach involves the nucleophilic substitution of an alkyl halide by the secondary amine. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Causality Behind Experimental Choices:
-
Alkylating Agent: Alkyl bromides and iodides are generally preferred over chlorides due to their higher reactivity. For less reactive alkylating agents, the addition of a catalytic amount of sodium iodide can facilitate the reaction via the Finkelstein reaction.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is employed to neutralize the hydrohalic acid formed during the reaction without competing with the amine nucleophile.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal for this Sₙ2 reaction as it can solvate the cation of the base while not significantly solvating the amine nucleophile, thus enhancing its reactivity.
Protocol 2: Mono-N-Alkylation via Direct Alkylation
Objective: To introduce an alkyl group onto the unprotected nitrogen of mono-Boc-2,6-diazaspiro[3.5]nonane.
Materials:
-
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq) or DIPEA (2.0 - 3.0 eq)
-
Acetonitrile (MeCN) or N,N-dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.2 eq) and anhydrous potassium carbonate (2.5 eq).
-
Stir the reaction mixture at room temperature or heat to a gentle reflux. The reaction temperature and time will depend on the reactivity of the alkyl halide. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Typical Reaction Conditions:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | MeCN | 25 | 12 | >90 |
| Ethyl iodide | K₂CO₃ | MeCN | 50 | 16 | 85-95 |
| 1-Bromobutane | K₂CO₃, NaI (cat.) | DMF | 80 | 24 | 70-85 |
Method B: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, particularly for introducing more complex or sterically hindered alkyl groups. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding amine.
Causality Behind Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes the side reaction of carbonyl reduction. Sodium cyanoborohydride (NaBH₃CN) is another common choice, but its toxicity necessitates careful handling.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with NaBH(OAc)₃.
Protocol 3: Mono-N-Alkylation via Reductive Amination
Objective: To introduce a substituted alkyl group onto the unprotected nitrogen of mono-Boc-2,6-diazaspiro[3.5]nonane using an aldehyde or ketone.
Materials:
-
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (from Protocol 1)
-
Aldehyde or ketone (1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC (typically 4-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Typical Reaction Conditions:
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 12 | >90 |
| Acetone | NaBH(OAc)₃ | DCM | 25 | 24 | 80-90 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 16 | 85-95 |
Di-N-Alkylation Strategies
For applications where symmetrical di-substitution is desired, the 2,6-diazaspiro[3.5]nonane core can be directly alkylated without the need for a protecting group strategy. To drive the reaction to completion and ensure di-alkylation, an excess of the alkylating agent and more forcing reaction conditions are typically employed.
Protocol 4: Di-N-Alkylation of 2,6-Diazaspiro[3.5]nonane
Objective: To introduce two identical alkyl groups onto both nitrogen atoms of the 2,6-diazaspiro[3.5]nonane core.
Materials:
-
2,6-Diazaspiro[3.5]nonane dihydrochloride
-
Sodium hydroxide (NaOH)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (2.5 - 3.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (4.0 - 5.0 eq)
-
N,N-dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Neutralize 2,6-diazaspiro[3.5]nonane dihydrochloride with NaOH as described in Protocol 1, and extract the free base into an organic solvent like DCM. After drying and concentrating, dissolve the free base in anhydrous DMF.
-
To this solution, add the alkyl halide (2.5 eq) and anhydrous potassium carbonate (4.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction for the disappearance of the mono-alkylated intermediate by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the di-N-alkylated 2,6-diazaspiro[3.5]nonane.
Visualizing the Workflow
Caption: Workflow for selective mono- and di-N-alkylation of the 2,6-diazaspiro[3.5]nonane core.
Conclusion
The N-alkylation of the 2,6-diazaspiro[3.5]nonane core is a fundamental transformation that unlocks the vast potential of this scaffold in medicinal chemistry and drug discovery. By employing a strategic mono-protection step with a Boc group, researchers can achieve selective mono-alkylation with a high degree of control and in good yields, utilizing either direct alkylation with alkyl halides or the more versatile reductive amination protocol. For applications requiring symmetrical substitution, a direct di-alkylation approach under more forcing conditions is effective. The protocols and insights provided in this application note offer a robust framework for the synthesis of a diverse array of N-functionalized 2,6-diazaspiro[3.5]nonane derivatives, thereby empowering the scientific community to explore new frontiers in the design of innovative therapeutics.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Diverse Libraries Based on the 6-Benzyl-2,6-diazaspiro[3.5]nonane Scaffold
Introduction: The Strategic Value of the Diazaspiro[3.5]nonane Scaffold in Drug Discovery
Spirocyclic systems have gained significant traction in modern medicinal chemistry, offering a distinct three-dimensional topology that departs from the often flat structures of traditional aromatic compounds. This inherent three-dimensionality, conferred by the shared quaternary carbon, provides a rigid and conformationally constrained framework. Such rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 2,6-diazaspiro[3.5]nonane core, featuring both an azetidine and a piperidine ring, is a particularly compelling scaffold. It presents two distinct nitrogen atoms that can be functionalized, allowing for the creation of diverse molecular libraries with precise vectoral control of substituents in three-dimensional space.
The use of 6-Benzyl-2,6-diazaspiro[3.5]nonane in solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of novel chemical entities for drug discovery programs. Solid-phase synthesis provides key advantages, including the use of excess reagents to drive reactions to completion and simplified purification through simple filtration and washing steps.[1][2] This document provides a detailed guide to the strategic application of an orthogonally protected 2,6-diazaspiro[3.5]nonane scaffold in solid-phase library synthesis. We will detail the rationale behind the choice of protecting groups, resins, and reaction conditions, and provide step-by-step protocols for immobilization, diversification, and final product cleavage.
The core of the strategy revolves around an orthogonal protection scheme, where the two nitrogen atoms of the diazaspirocycle are masked with protecting groups that can be removed under different, non-interfering conditions.[2][3] This allows for the selective functionalization of each nitrogen atom in a stepwise manner, creating a powerful tool for diversity-oriented synthesis. Specifically, we will describe a workflow utilizing an N-Fmoc (9-fluorenylmethoxycarbonyl) group for initial resin attachment and an N-Benzyl group that can be removed orthogonally on-resin via catalytic transfer hydrogenation.
I. Foundational Strategy: Orthogonal Protection and Solid-Phase Workflow
The success of this synthetic approach hinges on a robust orthogonal protection strategy. The Fmoc group is base-labile, readily cleaved by piperidine, making it ideal for temporary protection of the nitrogen to be linked to the resin. The benzyl group, on the other hand, is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from many common resins. It can be selectively removed under neutral conditions using catalytic transfer hydrogenation, a method compatible with the solid-supported substrate.[4][5]
The overall workflow is depicted below. The process begins with the immobilization of the orthogonally protected scaffold onto a suitable solid support. This is followed by sequential deprotection and diversification steps at each nitrogen atom, culminating in the cleavage of the final, fully elaborated molecule from the resin.
Caption: General workflow for solid-phase synthesis using an orthogonally protected diazaspiro[3.5]nonane.
II. Detailed Experimental Protocols
A. Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| Rink Amide AM Resin (100-200 mesh) | Major Chemical Suppliers | Typical loading: 0.5 - 0.8 mmol/g. |
| N2-Fmoc, Nthis compound | Custom Synthesis/Specialty Suppliers | Ensure high purity (>95%). |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Use low water content. |
| Dichloromethane (DCM) | HPLC Grade | --- |
| Piperidine | Reagent Grade | --- |
| N,N'-Diisopropylethylamine (DIPEA) | Reagent Grade | --- |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | --- |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Caution: Highly corrosive. |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage. |
| Palladium on Carbon (10% w/w) | Reagent Grade | Catalyst for debenzylation. |
| Ammonium Formate | Reagent Grade | Hydrogen donor. |
| Carboxylic Acids (R1-COOH, R2-COOH) | Various | Building blocks for diversification. |
B. Protocol 1: Immobilization of the Scaffold on Rink Amide Resin
This protocol describes the attachment of the diazaspiro[3.5]nonane scaffold to the Rink Amide resin via the N2-amine, after removal of the Fmoc protecting group.
-
Resin Swelling:
-
Place Rink Amide AM resin (1.0 g, e.g., 0.6 mmol/g loading) into a solid-phase reaction vessel.
-
Add DMF (10-15 mL/g of resin) and gently agitate for 1-2 hours at room temperature to swell the resin beads.[6]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (10 mL) to the swollen resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for an additional 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 15 mL), followed by DCM (3 x 15 mL), and finally DMF (3 x 15 mL).
-
-
On-Bead Reaction Monitoring (Kaiser Test):
-
Take a small sample of resin beads (5-10 mg) and wash with ethanol.
-
Add 2-3 drops of each Kaiser test solution (A: ninhydrin in ethanol, B: phenol in ethanol, C: KCN in pyridine).
-
Heat at 100°C for 5 minutes. A deep blue color on the beads indicates the presence of a free primary amine, confirming successful Fmoc removal.
-
-
Scaffold Coupling:
-
In a separate vial, dissolve N2-Fmoc, Nthis compound (3 equivalents based on resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Immediately add this activation mixture to the resin.
-
Agitate the reaction vessel at room temperature for 4-6 hours.
-
Drain the reaction mixture and wash the resin with DMF (5 x 15 mL), DCM (3 x 15 mL), and methanol (3 x 15 mL).
-
Dry the resin under vacuum. A negative Kaiser test (beads remain colorless or yellowish) indicates complete coupling.
-
C. Protocol 2: Diversification at the N2 Position
-
Fmoc Deprotection:
-
Swell the resin-bound scaffold in DMF (10 mL) for 30 minutes.
-
Perform the Fmoc deprotection as described in Protocol 1, Step 2.
-
Confirm the presence of the free secondary amine on the azetidine ring using a chloranil test.[7]
-
-
Acylation with R1-COOH:
-
In a separate vial, pre-activate the first carboxylic acid (R1-COOH, 3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated acid solution to the resin.
-
Agitate at room temperature for 4-12 hours (reaction time may vary depending on the steric hindrance of the acid).
-
Monitor the reaction for the disappearance of the free amine using the chloranil test.
-
Once complete, drain the solution and wash the resin extensively with DMF, DCM, and methanol.
-
D. Protocol 3: Orthogonal On-Resin N-Debenzylation
This step is critical for exposing the second diversification site. Catalytic transfer hydrogenation with ammonium formate is a mild and effective method for removing the N-benzyl group without cleaving the acid-labile linker.[5][8]
Caption: Workflow for on-resin N-debenzylation.
-
Resin Preparation:
-
Swell the N2-diversified resin in a 1:1 mixture of DMF/Methanol.
-
Drain the solvent.
-
-
Hydrogenolysis Reaction:
-
To the resin, add a solution of ammonium formate (10 equivalents based on resin loading) in a 1:1 mixture of DMF/Methanol.
-
Carefully add 10% Palladium on Carbon (0.2 equivalents by weight relative to the resin).
-
Caution: Pd/C can be pyrophoric. Handle with care.
-
Fit the reaction vessel with a condenser and heat to a gentle reflux (approx. 65-70°C) with agitation for 4-8 hours.
-
Monitor the reaction by taking a small aliquot of resin, cleaving it (see Protocol 5), and analyzing the crude product by LC-MS to confirm the loss of the benzyl group (mass decrease of 90 Da).
-
-
Post-Reaction Wash:
-
Cool the reaction mixture to room temperature.
-
Drain the solution and wash the resin thoroughly with alternating DMF and Methanol (5 cycles) to remove all traces of the catalyst and reagents.
-
Wash with DCM and dry under vacuum.
-
Confirm the presence of the free secondary amine on the piperidine ring with a chloranil test.
-
E. Protocol 4: Diversification at the N6 Position
-
Acylation with R2-COOH:
-
Swell the debenzylated resin in DMF.
-
Perform the acylation with the second carboxylic acid (R2-COOH) using the same procedure as described in Protocol 2, Step 2.
-
Monitor for completion with the chloranil test.
-
Wash the resin as previously described and dry under vacuum.
-
F. Protocol 5: Cleavage and Product Isolation
The final step releases the fully diversified diazaspirocycle from the solid support.
-
Resin Preparation:
-
Place the dried, fully derivatized resin in a clean reaction vessel.
-
Wash the resin with DCM (3 x 15 mL) to remove any residual DMF.
-
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[9]
-
Caution: Prepare and use in a well-ventilated fume hood. TFA is highly corrosive.
-
Add the cleavage cocktail to the resin (10-20 mL/g of resin).
-
Agitate at room temperature for 2-3 hours. The resin will shrink, and the solution may change color.
-
-
Product Isolation:
-
Filter the cleavage solution away from the resin beads into a clean round-bottom flask.
-
Wash the resin beads with a small amount of fresh TFA, and then with DCM. Combine all filtrates.
-
Concentrate the combined filtrate under reduced pressure (rotary evaporation) to remove the majority of the TFA and DCM.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the precipitate with cold ether to remove residual scavengers.
-
Dry the crude product under vacuum.
-
-
Analysis and Purification:
-
Characterize the crude product using LC-MS and NMR.
-
Purify the final compound as needed using preparative HPLC.
-
III. Conclusion and Outlook
The protocols detailed in this application note provide a robust and versatile framework for the solid-phase synthesis of diverse libraries based on the 2,6-diazaspiro[3.5]nonane scaffold. The strategic use of an orthogonal Fmoc/Benzyl protection scheme allows for the controlled and sequential functionalization of both nitrogen atoms, enabling the exploration of a vast chemical space around this valuable three-dimensional core. By leveraging the efficiencies of solid-phase synthesis, researchers can rapidly generate novel compounds with potential applications across various therapeutic areas, accelerating the hit-to-lead optimization process in drug discovery.
IV. References
-
JoVE. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments. [Link]
-
Albericio, F., & Barany, G. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. [Link]
-
Rhodium.ws. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. [Link]
-
AAPPTec. How to Synthesize a Peptide. [Link]
-
Uozumi, Y., et al. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – An Asian Journal. [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Scicinski, J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]
-
Sani, M. A., & Henriques, S. T. (2020). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Frontiers in Chemistry, 8, 368. [Link]
-
Selvita. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application of Chiral Spiro Diamine Scaffolds in Asymmetric Synthesis: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Foreword: The Quest for Chirality and the Rise of Privileged Spiro Scaffolds
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often dictated by their three-dimensional arrangement. Asymmetric catalysis has emerged as the most elegant and efficient methodology for accessing enantiomerically pure compounds.[1] Central to this field is the perpetual development of novel chiral ligands that can effectively transfer stereochemical information from a catalyst to a substrate.[2][3][4]
Among the pantheon of successful ligand backbones, spirocyclic structures have garnered significant attention for their rigid conformations, which minimize conformational ambiguity and often lead to high levels of stereochemical induction.[1][3] While the specific compound 6-Benzyl-2,6-diazaspiro[3.5]nonane is a recognized chemical entity, its direct application as a chiral ligand in asymmetric catalysis is not extensively documented in peer-reviewed literature. However, the underlying 2,6-diazaspiro[3.5]nonane framework represents a valuable building block for the synthesis of more complex and highly effective chiral ligands.
This guide, therefore, will focus on a representative and well-established class of ligands derived from chiral spiro diamine scaffolds: Chiral Spiro P,N Ligands . We will explore their synthesis, rationale for their efficacy, and provide detailed protocols for their application in a key asymmetric transformation: the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins. The principles and protocols outlined herein are directly applicable to researchers aiming to leverage the unique properties of spiro diamine-based ligands in their synthetic endeavors.
The Spiro Diamine Advantage: Structural Rigidity and Tunability
The efficacy of a chiral ligand is intrinsically linked to its structure. Spiro diamines, and the P,N ligands derived from them, offer a compelling combination of features:
-
Rigid Spirocyclic Core: The spiro center locks the two rings in a perpendicular orientation, creating a well-defined and rigid chiral environment around the metal center. This rigidity is crucial for effective stereochemical communication during the catalytic cycle.
-
C₂-Symmetry (or lack thereof): Many successful spiro ligands possess C₂-symmetry, which simplifies the number of possible catalyst-substrate diastereomeric transition states, often leading to higher enantioselectivity.[1] Conversely, non-symmetrical P,N ligands provide two distinct coordination sites (a "soft" phosphorus and a "hard" nitrogen donor), which can be advantageous in certain catalytic transformations.
-
Tunability: The diamine scaffold allows for facile modification at the nitrogen atoms. This enables the synthesis of a library of ligands with varying steric and electronic properties, allowing for fine-tuning of the catalyst's reactivity and selectivity for a specific substrate. The introduction of phosphorus-containing groups transforms the diamine into a powerful P,N-ligand.
Synthesis of a Representative Chiral Spiro P,N Ligand
The synthesis of chiral spiro P,N ligands typically begins with the enantiomerically pure spiro diamine core. While the synthesis of enantiopure 2,6-diazaspiro[3.5]nonane derivatives can be challenging, related and more readily accessible scaffolds like 1,1'-spirobiindane diamine are often employed. For the purpose of this guide, we will outline a general, representative synthesis of a chiral P,N ligand starting from a generic enantiopure spiro diamine.
Experimental Protocol: Synthesis of a Chiral Spiro P,N Ligand
Objective: To synthesize a chiral P,N ligand by reacting an enantiopure spiro diamine with a phosphine chloride.
Materials:
-
(R)- or (S)-Spiro Diamine (e.g., (S)-1,1'-spirobiindane-7,7'-diamine)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the enantiopure spiro diamine (1.0 eq) and triethylamine (2.2 eq) to a flame-dried Schlenk flask. Dissolve the solids in anhydrous toluene.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of chlorodiphenylphosphine (2.1 eq) in anhydrous toluene dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylamine hydrochloride salt. Wash the filter cake with anhydrous toluene.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: The purified ligand should be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity. The enantiomeric purity can be confirmed by chiral HPLC.
Application in Asymmetric Hydrogenation
Rhodium complexes of chiral P,N ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, a fundamental reaction in the synthesis of chiral molecules.[2]
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
Objective: To perform an enantioselective hydrogenation of a prochiral olefin using a pre-formed chiral Rh-catalyst.
Materials:
-
Chiral Spiro P,N Ligand (synthesized as described above)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Methyl α-acetamidoacrylate
-
Anhydrous, degassed Methanol (MeOH)
-
High-pressure autoclave or hydrogenation vessel
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, dissolve the chiral spiro P,N ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in anhydrous, degassed methanol (5 mL) in a Schlenk flask. Stir the solution at room temperature for 30 minutes to allow for complex formation. The solution should be a clear, orange-red color.
-
Reaction Setup: In a separate flask, dissolve methyl α-acetamidoacrylate (1.0 mmol) in anhydrous, degassed methanol (5 mL).
-
Hydrogenation: Transfer the substrate solution to the autoclave. Then, using a cannula, transfer the catalyst solution to the autoclave.
-
Reaction Execution: Seal the autoclave, purge it with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm). Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Analysis and Purification: The conversion can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis. The product, N-acetylalanine methyl ester, can be purified by column chromatography if necessary.
Expected Results and Data Presentation
The performance of different chiral spiro P,N ligands can be compared by tabulating the results from the asymmetric hydrogenation of various substrates.
| Entry | Ligand | Substrate | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | L1 | Methyl α-acetamidoacrylate | 10 | 12 | >99 | 98 (R) |
| 2 | L2 | Methyl α-acetamidoacrylate | 10 | 12 | >99 | 95 (S) |
| 3 | L1 | Itaconic acid dimethyl ester | 20 | 24 | 95 | 92 (S) |
This table represents hypothetical data for illustrative purposes.
Mechanistic Considerations: The Origin of Enantioselectivity
The high enantioselectivity observed in these reactions is a direct consequence of the chiral environment created by the ligand around the rhodium center. The substrate coordinates to the metal in a specific manner to minimize steric interactions with the bulky groups on the chiral ligand. This preferential coordination dictates the face of the double bond that is exposed to the incoming hydrogen, leading to the formation of one enantiomer in excess.
Sources
- 1. scispace.com [scispace.com]
- 2. Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Chiral Diphosphine and Monodentate Phosphorus Ligands on a Spiro Scaffold for Transition-Metal-Catalyzed Asymmetric Reactions / Accounts of Chemical Research, 2008 [sci-hub.box]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Insights: Application Notes and Protocols for 6-Benzyl-2,6-diazaspiro[3.5]nonane-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Novel Scaffold in Fluorescent Probe Technology
In the dynamic field of cellular biology and drug discovery, the ability to visualize and track specific molecular events in real-time is paramount. Fluorescent probes are indispensable tools in this pursuit, offering high sensitivity and spatiotemporal resolution.[1] The rational design of these molecular reporters hinges on the development of novel scaffolds that can be tailored for specific applications.[2] This guide introduces a promising new class of fluorescent probes based on the 6-Benzyl-2,6-diazaspiro[3.5]nonane core. This unique spirocyclic diamine structure provides a rigid, three-dimensional framework, offering distinct advantages in the construction of highly selective and responsive fluorescent sensors.
The diazaspiro[3.5]nonane moiety serves as a versatile building block, allowing for orthogonal functionalization at its two nitrogen atoms.[3] This feature is critical for the modular design of fluorescent probes, enabling the independent attachment of a fluorophore and a recognition element for a target analyte. The benzyl group at the 6-position enhances the lipophilicity of the probe, facilitating cell membrane permeability, a crucial attribute for live-cell imaging applications.[4] This application note will provide a comprehensive overview of the design principles, synthesis, and application of this compound-based fluorescent probes, equipping researchers with the knowledge to leverage this innovative technology in their own investigations.
Design Principles and Mechanism of Action
The efficacy of a fluorescent probe is dictated by a clear and robust signal transduction mechanism. For probes built upon the this compound scaffold, a common and effective strategy involves the integration of a fluorophore that can exist in both a non-fluorescent (or weakly fluorescent) "off" state and a highly fluorescent "on" state. A prime example of such a fluorophore is rhodamine, which can undergo a reversible spirocyclization.[5]
In the "off" state, the secondary amine of the diazaspiro[3.5]nonane core can react with the carboxylate of the rhodamine to form a non-fluorescent spirolactam. Upon interaction with a specific analyte, such as a metal ion or a change in pH, the recognition event triggers the opening of the spirolactam ring. This conformational change restores the conjugated π-system of the rhodamine, resulting in a dramatic increase in fluorescence intensity—a "turn-on" response.[5] This principle is illustrated in the workflow below.
Caption: Workflow of a this compound-based "turn-on" fluorescent probe.
Protocols
Part 1: Synthesis of a Representative Probe (BDR-1)
This protocol describes the synthesis of a hypothetical but representative probe, BDR-1 (BODIPY-Diazaspiro-Rhodamine 1) , designed as a ratiometric sensor. The BODIPY fluorophore will serve as a reference signal, while the rhodamine moiety will act as the analyte-responsive element.
Materials:
-
N-Boc-2,6-diazaspiro[3.5]nonane (synthesis based on Orain, D. et al.[2])
-
Benzyl bromide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Rhodamine B isothiocyanate
-
BODIPY FL-NHS ester
-
Acetonitrile (ACN)
-
Silica gel for column chromatography
Protocol:
-
Synthesis of 6-Benzyl-N-Boc-2,6-diazaspiro[3.5]nonane:
-
Dissolve N-Boc-2,6-diazaspiro[3.5]nonane (1 eq.) in dry ACN.
-
Add potassium carbonate (2 eq.) and benzyl bromide (1.2 eq.).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate.
-
Purify the crude product by silica gel chromatography to obtain 6-Benzyl-N-Boc-2,6-diazaspiro[3.5]nonane.
-
-
Deprotection of the Boc Group:
-
Dissolve the product from step 1 in DCM.
-
Add TFA (10 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield this compound as a TFA salt.
-
-
Coupling with Rhodamine B isothiocyanate:
-
Dissolve the TFA salt from step 2 (1 eq.) in dry DCM and add TEA (3 eq.).
-
Add Rhodamine B isothiocyanate (1.1 eq.) and stir the mixture at room temperature overnight in the dark.
-
Purify the product by silica gel chromatography to yield the rhodamine-conjugated intermediate.
-
-
Coupling with BODIPY FL-NHS ester:
-
Dissolve the rhodamine conjugate (1 eq.) in dry DCM and add TEA (2 eq.).
-
Add BODIPY FL-NHS ester (1.1 eq.) and stir at room temperature for 6 hours in the dark.
-
Concentrate the reaction mixture and purify by silica gel chromatography to obtain the final probe, BDR-1 .
-
Part 2: Characterization of BDR-1
Photophysical Properties Measurement:
-
Prepare stock solutions of BDR-1 in DMSO.
-
For spectral measurements, dilute the stock solution in appropriate buffers (e.g., PBS for physiological pH) to a final concentration of 1-10 µM.
-
Record the absorption spectra using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra using a spectrofluorometer.
-
Determine the quantum yield using a known standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
Table 1: Expected Photophysical Properties of BDR-1
| Property | BDR-1 (Spirocyclic form) | BDR-1 (Open form) |
| Absorption λmax (nm) | ~503 (BODIPY), ~560 (Rhodamine) | ~503 (BODIPY), ~560 (Rhodamine) |
| Emission λmax (nm) | ~512 (BODIPY) | ~512 (BODIPY), ~585 (Rhodamine) |
| Quantum Yield (Φ) | ~0.8 (BODIPY), <0.05 (Rhodamine) | ~0.8 (BODIPY), >0.5 (Rhodamine) |
| Molar Extinction Coeff. (M⁻¹cm⁻¹) | >80,000 (BODIPY) | >80,000 (BODIPY), >100,000 (Rhodamine) |
Part 3: Application in Live-Cell Imaging
This protocol provides a general guideline for using a this compound-based probe for cellular imaging.
Materials:
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
BDR-1 stock solution (1 mM in DMSO)
-
Confocal laser scanning microscope
Protocol:
-
Cell Culture:
-
Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
-
Probe Loading:
-
Prepare a working solution of BDR-1 by diluting the DMSO stock in serum-free DMEM to a final concentration of 5 µM.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the BDR-1 working solution for 30 minutes at 37 °C.
-
-
Imaging:
-
Wash the cells three times with warm PBS to remove excess probe.
-
Add fresh DMEM to the cells.
-
Image the cells using a confocal microscope with appropriate laser excitation and emission filters for BODIPY (e.g., Ex: 488 nm, Em: 500-550 nm) and Rhodamine (e.g., Ex: 561 nm, Em: 570-620 nm).
-
To induce a response (e.g., change in intracellular pH), treat the cells with an appropriate stimulus (e.g., nigericin) and acquire time-lapse images.
-
Caption: Experimental workflow for live-cell imaging with a diazaspiro-based fluorescent probe.
Troubleshooting and Expert Insights
-
Low Probe Staining: If cellular fluorescence is weak, consider increasing the probe concentration or incubation time. The benzyl group should aid in membrane permeability, but some cell types may require permeabilization for optimal probe loading.
-
High Background Fluorescence: Ensure thorough washing after probe incubation. Using a phenol red-free medium during imaging can also reduce background.
-
Phototoxicity: Minimize laser power and exposure time to prevent cell damage. The high quantum yield of many fluorophores used in these probes should allow for imaging with lower laser intensities.[]
-
Probe Selectivity: The choice of the recognition moiety is critical for the probe's selectivity. The secondary amine of the diazaspiro[3.5]nonane scaffold can be functionalized with a variety of analyte-responsive groups.
Conclusion
The this compound scaffold represents a significant advancement in the development of fluorescent probes. Its rigid, three-dimensional structure and capacity for orthogonal functionalization enable the creation of highly specific and sensitive sensors for a wide range of biological analytes. The protocols and design principles outlined in this guide provide a solid foundation for researchers to synthesize and apply these novel probes, paving the way for new discoveries in cellular biology and drug development.
References
-
Giepmans, B. N., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217-224. [Link]
-
Lou, X., Zhang, Y., & Li, Z. (2018). Recent advances in the development of fluorescent probes for the detection of reactive oxygen species. TrAC Trends in Analytical Chemistry, 102, 378-396. [Link]
-
Piao, W., Tsuda, S., Tanaka, Y., Maeda, S., Liu, F., Takahashi, S., ... & Hanaoka, K. (2013). Development of azo-based fluorescent probes to detect different levels of hypoxia. Angewandte Chemie International Edition, 52(49), 13028-13032. [Link]
-
Lee, M. H., Kim, J. S., & Sessler, J. L. (2015). Small molecule-based ratiometric fluorescence probes for cations, anions, and biomolecules. Chemical Society Reviews, 44(13), 4185-4191. [Link]
-
Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Far-red to near-infrared analyte-responsive fluorescent probes based on organic fluorophore platforms for fluorescence imaging. Chemical Society Reviews, 42(2), 622-661. [Link]
- Johnson, I., & Spence, M. T. (Eds.). (2010). The molecular probes handbook: a guide to fluorescent probes and labeling technologies. Invitrogen.
-
eDiss. (2025). Synthesis and characterization of fluorescent probes targeting Histone Deacetylase 6 for live cell imaging. Retrieved from [Link]
-
Wu, L., & Burgess, K. (2012). Syntheses of functionalized BODIPY dyes. Journal of Organic Chemistry, 77(20), 9047-9056. [Link]
-
Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891-4932. [Link]
-
Boens, N., Leen, V., & Dehaen, W. (2012). Fluorescent indicators based on BODIPY. Chemical Society Reviews, 41(3), 1130-1172. [Link]
-
Chen, X., Zhou, Y., Peng, X., & Yoon, J. (2012). Fluorescent and colorimetric probes for detection of metal ions. Chemical Society Reviews, 41(14), 4610-4610. [Link]
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- 3. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Benzyl-2,6-diazaspiro[3.5]nonane as a Ligand for Sigma Receptors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to understanding and utilizing 6-Benzyl-2,6-diazaspiro[3.5]nonane as a ligand for sigma receptors. This document outlines the synthesis, in vitro characterization, and functional evaluation of this spirocyclic compound, offering detailed protocols and the scientific rationale behind the experimental designs.
Introduction to this compound and Sigma Receptors
The 2,6-diazaspiro[3.5]nonane scaffold is a privileged structure in medicinal chemistry, serving as a rigid, three-dimensional framework for the development of bioactive compounds, particularly ligands targeting sigma receptors (σRs).[1] Sigma receptors, initially misidentified as opioid receptors, are now recognized as a unique class of intracellular proteins with two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R).[2] These receptors are implicated in a wide array of cellular functions and are considered promising therapeutic targets for neurological disorders, cancer, and pain management.[3][4][5]
The σ1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it modulates calcium signaling, among other functions.[6][7][8] The σ2R, identified as the transmembrane protein TMEM97, is also involved in cellular signaling and is overexpressed in various tumor cells.[9][10][11] The development of selective ligands for these receptors is crucial for both therapeutic applications and for elucidating their complex biology. This compound represents a promising scaffold for achieving high affinity and selectivity for sigma receptors.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Diazaspiro[3.5]nonane (or a suitable precursor)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2,6-diazaspiro[3.5]nonane (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a gentle reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.
In Vitro Characterization: Receptor Binding Assays
To determine the affinity and selectivity of this compound for σ1 and σ2 receptors, radioligand binding assays are the gold standard.[13][14] These assays measure the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Protocol: σ1 Receptor Binding Assay
Materials:
-
Guinea pig liver membranes (a rich source of σ1 receptors).[14]
-
[³H]-(+)-Pentazocine (a selective σ1R radioligand).[14]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Haloperidol (for defining non-specific binding).
-
This compound (test compound) at various concentrations.
-
Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
Prepare dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the guinea pig liver membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[14]
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: σ2 Receptor Binding Assay
Materials:
-
Rat liver membranes.
-
[³H]-DTG (1,3-di-o-tolylguanidine, a non-selective σR ligand).[13]
-
(+)-Pentazocine (to mask the σ1 receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Haloperidol (for defining non-specific binding).
-
This compound (test compound) at various concentrations.
-
Glass fiber filters and scintillation cocktail.
Procedure:
-
The procedure is similar to the σ1 receptor binding assay, with the following key differences:
-
Rat liver membranes are used as the receptor source.
-
[³H]-DTG is used as the radioligand.
-
A saturating concentration of (+)-pentazocine is included in all wells to block the binding of [³H]-DTG to σ1 receptors, thus isolating the binding to σ2 receptors.[14]
-
Data Presentation: Binding Affinities
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |
| This compound | To be determined | To be determined | To be determined |
| Reference Ligand 1 (e.g., Haloperidol) | ~2 | ~500 | ~250 |
| Reference Ligand 2 (e.g., DTG) | ~10 | ~20 | ~2 |
Note: The values for the reference ligands are approximate and can vary depending on the experimental conditions.
Functional Characterization: Calcium Imaging Assay
Sigma receptors, particularly σ1R, are known to modulate intracellular calcium (Ca²⁺) signaling.[6][15] Functional assays, such as calcium imaging, can determine whether a ligand acts as an agonist or an antagonist at the receptor.
Sigma Receptor Signaling and Calcium Mobilization
Caption: Simplified pathway of σ1R-mediated calcium release from the ER.
Protocol: Fluo-4 Calcium Imaging Assay
Materials:
-
A cell line endogenously expressing sigma receptors (e.g., BV2 microglia cells).[16]
-
Fluo-4 AM (a calcium-sensitive fluorescent dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound.
-
A known sigma receptor agonist (e.g., (+)-pentazocine) and antagonist (e.g., NE-100).
-
A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the test compound (this compound) at various concentrations. To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known agonist.
-
Continuously measure the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
For agonism, determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
For antagonism, determine the IC₅₀ (the concentration that inhibits 50% of the agonist-induced response) and calculate the Kb using the appropriate pharmacological model.
-
Conclusion
This compound is a promising ligand scaffold for the exploration of sigma receptor pharmacology. The protocols outlined in these application notes provide a robust framework for its synthesis and detailed characterization. By employing these methods, researchers can elucidate the binding affinity, selectivity, and functional activity of this compound, contributing to the development of novel therapeutics targeting the sigma receptor system.
References
-
Abate, C., et al. (2017). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. hdl.handle.net. [Link]
-
Weng, T.-Y., et al. (2021). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PubMed Central. [Link]
-
Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. PubMed. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]
-
Berardi, F., et al. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. PubMed Central. [Link]
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. [Link]
-
MDPI. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. mdpi.com. [Link]
-
Piacenza, F., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. PubMed Central. [Link]
-
Crottès, D., & Morán, T. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. PubMed. [Link]
-
Wikipedia. (n.d.). Sigma-2 receptor. Wikipedia. [Link]
-
MDPI. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. mdpi.com. [Link]
-
ACS Publications. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]
-
bioRxiv. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. [Link]
-
Sahn, J. J., et al. (2020). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. mdpi.com. [Link]
-
Al-Karaki, R., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]
-
MDPI. (n.d.). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. mdpi.com. [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Su, T.-P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers. [Link]
-
MDPI. (n.d.). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. mdpi.com. [Link]
-
PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. [Link]
-
MDPI. (n.d.). The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. mdpi.com. [Link]
-
ACS Publications. (2025). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Publications. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
MDPI. (n.d.). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. mdpi.com. [Link]
-
Zeng, C., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. PubMed Central. [Link]
-
MDPI. (n.d.). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][2][10]diazepines. mdpi.com. [Link]
-
Al-Karaki, R., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PubMed Central. [Link]
-
NCBI. (n.d.). Gene ResultSIGMAR1 sigma non-opioid intracellular receptor 1 [ (human)]. NCBI. [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [Link]
-
Gasperini, P., et al. (2017). Gaining in pan-affinity towards sigma 1 and sigma 2 receptors. SAR studies on arylalkylamines. PubMed. [Link]
-
E3S Web of Conferences. (n.d.). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences. [Link]
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Application Notes & Protocols: A Framework for In Vitro Evaluation of 6-Benzyl-2,6-diazaspiro[3.5]nonane Derivatives
Introduction: The Scientific Rationale for Investigating 6-Benzyl-2,6-diazaspiro[3.5]nonane Derivatives
In the landscape of modern medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is relentless. Spirocyclic scaffolds, which feature two rings connected by a single common atom, have emerged as a particularly valuable structural motif.[1][2] Their inherent three-dimensionality provides a rigid and defined orientation of substituents, a stark contrast to the conformational flexibility of many linear or "flat" molecules.[3] This structural rigidity can lead to significant improvements in binding affinity, target selectivity, and metabolic stability, key attributes of a successful drug candidate.[4]
The this compound core represents a promising scaffold within this class. It combines the spirocyclic framework with two nitrogen atoms, offering multiple points for chemical modification to fine-tune potency, selectivity, and physicochemical properties. While derivatives of the related 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold have shown potent antimycobacterial activity, the therapeutic potential of the 6-benzyl-2,6 isomer remains an open area for exploration.[5][6]
This guide provides a comprehensive framework of in vitro assays designed to systematically characterize the biological activity of novel this compound derivatives. The protocols are structured as a tiered screening cascade, a standard industry approach that enables efficient decision-making, from initial hit identification to lead optimization.[7] We will begin with broad, target-agnostic cytotoxicity profiling, move to specific target-based assays using a common G-Protein Coupled Receptor (GPCR) model, and conclude with essential, early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Tiered In Vitro Screening Cascade
A logical progression of experiments is crucial for the cost-effective and scientifically sound evaluation of new chemical entities. This tiered approach ensures that resources are focused on the most promising compounds.
Caption: A tiered workflow for in vitro characterization of novel compounds.
Tier 1, Protocol 1: Cell Viability & Cytotoxicity Profiling (XTT Assay)
Principle: Before assessing activity at a specific molecular target, it is imperative to determine the general cytotoxicity of a compound. This ensures that any observed effects in subsequent assays are not simply due to cell death. The XTT assay is a colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt XTT to a water-soluble orange formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxic effects. The XTT assay is chosen over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and thereby reducing handling and potential errors.[9][10]
Materials and Reagents:
-
Human cell line (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
XTT Reagent (e.g., from R&D Systems, Thermo Fisher Scientific)
-
Phenazine Methosulfate (PMS) or other electron coupling reagent, often supplied with the XTT reagent
-
Test compounds dissolved in DMSO (10 mM stock)
-
Doxorubicin or Staurosporine (positive control for cytotoxicity)
-
Sterile, clear, flat-bottomed 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 450-500 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to a density of 5 x 10⁴ cells/mL (optimization may be required).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. A typical starting range is from 100 µM down to 1 nM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Medium Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
XTT Assay:
-
Prepare the XTT/PMS solution according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with the electron coupling reagent.
-
Add 50 µL of the XTT/PMS solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance at 475 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Hypothetical Data Presentation:
| Compound ID | Scaffold | IC₅₀ (µM) |
| BZ-DSA-001 | This compound | > 100 |
| BZ-DSA-002 | This compound | 85.2 |
| BZ-DSA-003 | This compound | 12.5 |
| Doxorubicin | Positive Control | 0.8 |
Tier 1, Protocol 2: Primary Target Binding (Radioligand Competition Assay)
Principle: Assuming the diazaspiro scaffold may target GPCRs, a radioligand binding assay is the gold standard for determining a compound's affinity for a receptor.[11] This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity. From the resulting competition curve, the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is determined, and the inhibition constant (Ki) is calculated.[12]
Hypothetical Target: Dopamine D2 Receptor (a well-characterized Gi-coupled GPCR).[13]
Materials and Reagents:
-
Cell membranes prepared from a cell line overexpressing the human Dopamine D2 receptor (e.g., CHO-D2 or HEK-D2 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 antagonists).
-
Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol).
-
Test compounds (this compound derivatives).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester for rapid filtration.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Caption: Workflow for a radioligand filtration binding assay.
Step-by-Step Methodology:
-
Plate Setup:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.
-
Total Binding: 50 µL buffer + 50 µL [³H]-Radioligand + 150 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL unlabeled Haloperidol (10 µM final) + 50 µL [³H]-Radioligand + 150 µL membrane suspension.
-
Competition: 50 µL test compound (at various concentrations) + 50 µL [³H]-Radioligand + 150 µL membrane suspension.
-
-
Incubation:
-
Add reagents to the plate as described above. The [³H]-Radioligand should be at a concentration close to its dissociation constant (Kd) value.
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[12]
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
-
Radioactivity Counting:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the percentage of specific binding for each test compound concentration: % Specific Binding = ((CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100
-
Plot % Specific Binding vs. log of compound concentration to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Presentation:
| Compound ID | Target | IC₅₀ (nM) | Ki (nM) |
| BZ-DSA-001 | Dopamine D2 | 1,250 | 781 |
| BZ-DSA-003 | Dopamine D2 | 45 | 28.1 |
| Haloperidol | Positive Control | 2.1 | 1.3 |
Tier 1, Protocol 3: Primary Target Functional Assay (cAMP Assay)
Principle: After confirming that a compound binds to the receptor, the next step is to determine its functional effect: is it an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist? Since the hypothetical target (Dopamine D2) is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] To measure this decrease, cells are first stimulated with an agent like forskolin to raise basal cAMP levels. An agonist will then cause a measurable drop in this stimulated cAMP level.[14] An antagonist will block the effect of a known agonist. We will use a competitive immunoassay format, such as HTRF or a luminescence-based kit (e.g., Promega's cAMP-Glo™).[15][16]
Materials and Reagents:
-
HEK293 or CHO cell line stably expressing the human Dopamine D2 receptor.
-
Assay Buffer/Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin (an adenylyl cyclase activator).
-
Quinpirole (a known D2 receptor agonist).
-
Haloperidol (a known D2 receptor antagonist).
-
Test compounds.
-
cAMP Assay Kit (e.g., cAMP-Glo™ from Promega).[15]
-
White, opaque 384-well plates suitable for luminescence.
-
Luminometer.
Caption: Modulation of cAMP by Gs and Gi-coupled GPCRs.
Step-by-Step Methodology:
Part A: Agonist Mode
-
Cell Preparation: Seed D2-expressing cells into a 384-well plate at an optimized density and allow them to attach overnight.
-
Compound Addition:
-
Prepare serial dilutions of test compounds in Assay Buffer containing a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized).
-
Add the compound/forskolin mix to the cells.
-
Controls: Include wells with forskolin alone (100% activity) and buffer alone (basal).
-
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
cAMP Detection:
-
Following the cAMP-Glo™ kit protocol, add the lysis buffer/detection solution.[15]
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
-
Measurement: Read luminescence on a plate reader. The signal is inversely proportional to the cAMP level. A D2 agonist will inhibit forskolin-stimulated adenylyl cyclase, leading to lower cAMP and thus a higher luminescence signal.
-
Data Analysis: Normalize data to the forskolin-only (0% effect) and buffer-only (100% effect) controls. Plot the response vs. log of compound concentration to determine the EC₅₀ (potency).
Part B: Antagonist Mode
-
Cell Preparation: As above.
-
Compound Addition:
-
Prepare serial dilutions of test compounds in Assay Buffer. Add these to the cells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of a known agonist (e.g., Quinpirole at its EC₈₀ concentration) mixed with forskolin to all wells (except controls).
-
-
Incubation & Detection: Proceed as in Agonist Mode.
-
Data Analysis: An antagonist will reverse the effect of the agonist, bringing the signal back towards the forskolin-only level. Plot the inhibition vs. log of compound concentration to determine the IC₅₀.
Hypothetical Data Presentation:
| Compound ID | Assay Mode | Potency (nM) | Efficacy (%) |
| BZ-DSA-003 | Agonist | No activity | N/A |
| BZ-DSA-003 | Antagonist | IC₅₀ = 98 | 100 |
| Quinpirole | Agonist | EC₅₀ = 15 | 95 |
| Haloperidol | Antagonist | IC₅₀ = 5.2 | 100 |
Tier 3: Early ADME & Safety Profiling
Principle: Early assessment of ADME properties is critical to avoid advancing compounds that are destined to fail in vivo due to poor pharmacokinetics.[17] One of the most important initial ADME assays is the determination of metabolic stability.[18][19] This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, typically using human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[18] A compound with very high clearance (low stability) may have a short half-life in vivo, making it a poor drug candidate.
Protocol: Metabolic Stability in Human Liver Microsomes
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
0.1 M Phosphate Buffer (pH 7.4).
-
Test compounds and positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance).
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis).
-
LC-MS/MS system for quantification.
Step-by-Step Methodology:
-
Incubation Preparation:
-
Prepare a master mix of HLM in phosphate buffer (e.g., at 0.5 mg/mL protein concentration).
-
Add test compounds to the HLM mix at a final concentration of 1 µM.
-
-
Reaction Initiation:
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
Immediately take a sample for the T=0 time point by transferring an aliquot to a separate plate containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the protein.
-
Continue incubating the reaction plate at 37°C with shaking.
-
Take subsequent samples at various time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used.
-
-
Data Analysis:
-
Plot the natural log (ln) of the percentage of compound remaining vs. time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½): t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein: Cl_int = (0.693 / t½) / (mg protein/mL).
-
Hypothetical Data Presentation:
| Compound ID | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) | Classification |
| BZ-DSA-001 | 8 | 173 | High Clearance |
| BZ-DSA-003 | 75 | 18.5 | Moderate Clearance |
| Verapamil | 5 | 277 | High Clearance |
| Warfarin | > 120 | < 11.5 | Low Clearance |
References
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
-
ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
-
Chin, F. T., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. Retrieved from [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Agilent. (n.d.). ADME Assays. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
HTRF Assays. (2024). How to run a cAMP HTRF assay. YouTube. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Wold, E. A., & Tsonis, P. A. (2019). Advances in G protein-coupled receptor high-throughput screening. PMC - NIH. Retrieved from [Link]
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van der Wouden, M. W., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Retrieved from [Link]
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Zhou, J., & He, J. (2020). Recent progress in assays for GPCR drug discovery. Cell Communication and Signaling. Retrieved from [Link]
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Hübner, H. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Wang, Y., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]
-
Wang, Y., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Retrieved from [Link]
-
Fesik, S. W., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Maccarone, G., & Ciogli, A. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Retrieved from [Link]
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Fesik, S. W., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
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Wang, Z., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
American Chemical Society. (2025). Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Figshare. Retrieved from [Link]
-
Nisler, J., et al. (2010). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Application Notes & Protocols for the Debenzylation of 6-Benzyl-2,6-diazaspiro[3.5]nonane
Introduction: The Strategic Importance of the 2,6-Diazaspiro[3.5]nonane Scaffold and the Benzyl Protecting Group
The 2,6-diazaspiro[3.5]nonane motif is a key structural element in contemporary medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is increasingly sought after for the design of novel therapeutics with improved target selectivity and pharmacokinetic profiles.[1] The synthesis of derivatives of this scaffold often necessitates the use of protecting groups to selectively functionalize the two distinct nitrogen atoms. The benzyl (Bn) group is a frequently employed protecting group for secondary amines due to its general stability under a wide range of reaction conditions and its susceptibility to removal under specific, mild conditions.
This guide provides a comprehensive overview of established methods for the debenzylation of 6-Benzyl-2,6-diazaspiro[3.5]nonane to yield the parent 2,6-diazaspiro[3.5]nonane, a versatile intermediate for further chemical elaboration. The protocols described herein are based on well-established methodologies for N-debenzylation and are adapted for the specific substrate . We will delve into the mechanistic underpinnings of each method, providing researchers with the rationale to select and optimize the most suitable protocol for their synthetic needs.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely utilized and highly efficient method for the cleavage of N-benzyl groups.[2] This technique involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.
Mechanism of Action
The accepted mechanism for catalytic hydrogenolysis involves a multi-step process on the surface of the palladium catalyst.[3] Both the N-benzyl amine and molecular hydrogen are adsorbed onto the palladium surface. The H-H bond of hydrogen is cleaved to form palladium hydride species. The benzylic C-N bond of the adsorbed substrate is then reductively cleaved by these active hydrogen species, resulting in the formation of the deprotected amine and toluene. The products subsequently desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[3]
Experimental Protocol: Standard Hydrogenolysis using Palladium on Carbon and Hydrogen Gas
-
Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 mmol) in an appropriate solvent (e.g., 10-20 mL of methanol or ethanol). To this solution, add 10% Pd/C catalyst (typically 10-20 mol% Pd).
-
Hydrogen Atmosphere: Seal the vessel and carefully purge the system by evacuating and backfilling with hydrogen gas. Repeat this cycle three to five times to ensure a complete hydrogen atmosphere. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous agitation is critical to ensure efficient mass transfer in the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen).[3]
-
Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Dilute the reaction mixture with the reaction solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. It is best practice to quench the catalyst on the Celite pad with water before disposal.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-diazaspiro[3.5]nonane. This can be purified further by techniques such as crystallization or column chromatography if necessary.
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a convenient and often safer alternative to the use of pressurized hydrogen gas.[4] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Ammonium formate is a commonly used and effective hydrogen donor for this purpose.[5][6]
Mechanism of Action
In catalytic transfer hydrogenation with ammonium formate, the formate salt decomposes on the palladium surface to generate hydrogen, carbon dioxide, and ammonia. The in situ generated hydrogen then participates in the hydrogenolysis of the N-benzyl group in a manner analogous to the direct hydrogenation method.
Experimental Protocol: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol) and an equal weight of 10% Pd/C in dry methanol (10 mL).[3]
-
Hydrogen Donor Addition: To the stirred suspension, add anhydrous ammonium formate (approximately 5 equivalents) in a single portion under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reaction: Heat the reaction mixture to reflux and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with chloroform or methanol.[5]
-
Isolation: Concentrate the combined organic filtrate under reduced pressure to afford the desired 2,6-diazaspiro[3.5]nonane.[5]
Method 3: Chemical Debenzylation using α-Chloroethyl Chloroformate (ACE-Cl)
For substrates that are sensitive to catalytic hydrogenation conditions, chemical debenzylation provides a valuable alternative. The use of α-chloroethyl chloroformate (ACE-Cl) is a mild and efficient procedure for the N-debenzylation of tertiary amines.[7] While this compound is a secondary amine, this method can be adapted. The initial reaction with ACE-Cl will form a carbamate, which is then solvolytically cleaved to yield the debenzylated amine.
Mechanism of Action
The reaction proceeds through the formation of an N-carbamoyl chloride intermediate upon reaction of the amine with ACE-Cl. This is followed by the cleavage of the benzyl group to form a carbamate and benzyl chloride. The resulting α-chloroethyl carbamate is unstable and readily undergoes decomposition, typically upon treatment with methanol, to yield the deprotected amine hydrochloride, carbon dioxide, and ethyl chloride.[8]
Experimental Protocol: Debenzylation using α-Chloroethyl Chloroformate
-
Carbamate Formation: To a solution of this compound (1.0 mmol) in an inert solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, add α-chloroethyl chloroformate (1.1 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Solvolysis: Once the initial reaction is complete, cool the mixture and carefully evaporate the solvent under reduced pressure.
-
Cleavage: Dissolve the resulting crude carbamate intermediate in methanol and heat to reflux for 1-2 hours.[8]
-
Isolation: After cooling, concentrate the solution under reduced pressure to yield the hydrochloride salt of 2,6-diazaspiro[3.5]nonane. The free base can be obtained by neutralization with a suitable base and subsequent extraction.
Comparative Overview of Debenzylation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, 1-4 atm H₂ | High yield, clean reaction, catalyst can be recycled. | Requires specialized pressure equipment, catalyst is pyrophoric, may not be suitable for substrates with other reducible functional groups.[3] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Refluxing methanol | Avoids the use of flammable H₂ gas, rapid reaction times.[4][5] | Requires heating, potential for side reactions with sensitive substrates. |
| Chemical Debenzylation (ACE-Cl) | α-Chloroethyl chloroformate, then Methanol | Reflux | Mild conditions, suitable for substrates intolerant to hydrogenation.[7] | Stoichiometric reagents required, may produce corrosive byproducts, requires a two-step procedure. |
Experimental Workflows
Catalytic Hydrogenolysis Workflow
Caption: Workflow for Catalytic Hydrogenolysis.
Catalytic Transfer Hydrogenation Workflow
Caption: Workflow for Catalytic Transfer Hydrogenation.
Chemical Debenzylation (ACE-Cl) Workflow
Caption: Workflow for Chemical Debenzylation with ACE-Cl.
Conclusion and Further Considerations
The choice of debenzylation method for this compound will depend on the specific requirements of the synthetic route, including the presence of other functional groups in the molecule and the available laboratory equipment. For many applications, catalytic transfer hydrogenation with ammonium formate offers a good balance of efficiency, safety, and convenience.[5][6] However, for substrates containing other reducible moieties, chemical debenzylation may be the preferred approach. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate. The addition of a mild acid, such as acetic acid, has been shown to facilitate N-Bn deprotection in some cases and may be a useful consideration for optimizing challenging reactions.[9][10]
References
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Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Duke University. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke. [Link]
-
ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]
-
ResearchGate. (2025). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. ResearchGate. [Link]
-
Yang, B. V., O'Rourke, D., & Li, J. (1993). Mild and Selective Debenzylation of Tertiary Amines Using α-Chloroethyl Chloroformate. Synlett, 1993(3), 195-196. [Link]
-
ACS Publications. (2007). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. ACS Publications. [Link]
-
National Institutes of Health. (2012). N-Dealkylation of Amines. National Center for Biotechnology Information. [Link]
-
Selvita. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita. [Link]
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Yumpu. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts Steve S.Y. Yumpu. [Link]
-
Datapdf. Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. datapdf.com. [Link]
-
Semantic Scholar. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Semantic Scholar. [Link]
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. [Link]
-
National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Center for Biotechnology Information. [Link]
-
J-Stage. (1979). A NOVEL SYNTHESIS OF 3-ACETAMIDO-5-HYDROXYPYRIDINE AND 3-ACETAMIDO-5-METHOXYPYRIDINE. J-Stage. [Link]
-
Semantic Scholar. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. [Link]
-
National Institutes of Health. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. ResearchGate. [Link]
-
ResearchGate. (2025). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. [Link]
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ResearchGate. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
-
ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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Application Notes: A Scalable Synthesis of 6-Benzyl-2,6-diazaspiro[3.5]nonane for Drug Discovery
Introduction: The Value of Three-Dimensionality in Modern Drug Design
In the landscape of modern medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for the design of novel therapeutics. The emphasis has shifted towards molecules with greater three-dimensionality (3D), as these scaffolds often exhibit improved physicochemical properties, metabolic stability, and target engagement compared to their planar aromatic counterparts.[1][2] Spirocyclic systems, which feature two rings joined by a single quaternary carbon atom, are exemplary of this design philosophy. Their rigid, well-defined conformations allow for precise projection of functional groups into the three-dimensional space of a biological target.[2]
Among these valuable scaffolds, the 2,6-diazaspiro[3.5]nonane core has emerged as a particularly useful building block. It can serve as a bioisosteric replacement for common motifs like piperidine, a fragment present in numerous approved drugs.[3][4] This substitution can enhance properties such as aqueous solubility and metabolic stability while maintaining or improving biological activity. 6-Benzyl-2,6-diazaspiro[3.5]nonane is a key intermediate, providing a versatile platform for further functionalization in the development of novel drug candidates across various therapeutic areas.[5]
This application note provides a comprehensive, field-proven guide for the multi-gram scale synthesis of this compound, designed for researchers and professionals in drug development. The described protocol is structured for scalability, safety, and efficiency.
Overall Synthetic Strategy
The synthesis is designed as a robust five-step sequence commencing from a commercially available, orthogonally protected piperidine derivative. The strategy hinges on building the strained azetidine ring onto the pre-existing piperidine core. This is achieved by transforming the 4,4-disubstituted piperidine into a di-electrophilic intermediate, which then undergoes a key double nucleophilic substitution with benzylamine to forge the spirocyclic system.
Caption: Overall workflow for the synthesis of this compound.
Reaction Scheme and Mechanistic Insights
The core of this synthetic route is the construction of the azetidine ring in Step 4. After converting the diol (Intermediate 2) into the dimesylate (Intermediate 3), two highly effective leaving groups are installed. The subsequent reaction with benzylamine proceeds via a tandem Sₙ2 mechanism. The primary amine of benzylamine first displaces one mesylate group. The resulting secondary amine is then perfectly positioned for a rapid intramolecular cyclization, displacing the second mesylate to form the thermodynamically strained but kinetically accessible four-membered azetidine ring.
Caption: Chemical reaction scheme for the key spirocyclization and deprotection steps.
Process Development and Scale-Up Considerations
Transitioning a synthetic route from benchtop to multi-gram or kilogram scale requires careful consideration of several key parameters to ensure safety, efficiency, and reproducibility.
-
Protecting Group Strategy : The tert-butyloxycarbonyl (Boc) group is employed for the initial protection of the piperidine nitrogen. This choice is strategic for scale-up; the Boc group is highly stable to the reaction conditions in subsequent steps, enhances solubility in organic solvents, and can be removed under mild acidic conditions that will not affect the final benzyl group.[6]
-
Reagent and Solvent Selection :
-
Reduction (Step 2) : While lithium aluminum hydride (LiAlH₄) is highly effective, its pyrophoric nature presents significant handling risks on a large scale. Sodium borohydride (NaBH₄) in combination with a Lewis acid or in a suitable solvent system can be a safer, albeit slower, alternative that should be evaluated.
-
Cyclization (Step 4) : Acetonitrile is an excellent solvent choice due to its polarity and high boiling point, which allows the reaction to be driven to completion with heating. Triethylamine is a cost-effective and appropriate base to scavenge the methanesulfonic acid byproduct.
-
Deprotection (Step 5) : The use of HCl in 1,4-dioxane is a standard and highly effective method for Boc removal. On a large scale, it is crucial to manage the off-gassing of isobutylene. Using alternative solvents like isopropanol or ethyl acetate for the HCl source can simplify handling and waste disposal. Chlorinated solvents should be avoided to improve the environmental profile of the process.[6]
-
-
Thermal Safety and Control : The reduction of the diester with LiAlH₄ (Step 2) is highly exothermic. On a large scale, this requires a reactor with efficient cooling capabilities and a well-controlled addition protocol (e.g., slow addition of the hydride slurry to the ester solution at low temperature). The subsequent quenching of excess hydride is also highly energetic and must be performed with extreme caution, typically by the slow addition of a quenching agent like ethyl acetate followed by aqueous solutions.
-
Work-up and Isolation : Crystallization is the preferred method for purification on a large scale as it is more cost-effective and scalable than chromatography. Intermediates 1, 2, and 3 are designed to be crystalline solids. The final product, being a free base, may be an oil. In this case, purification can be achieved by vacuum distillation or by forming a stable crystalline salt (e.g., hydrochloride or fumarate), which can be purified by recrystallization and then converted back to the free base if required.
Detailed Experimental Protocols
Safety Precaution : All steps should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate (Intermediate 1)
-
To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add diethyl piperidine-4,4-dicarboxylate hydrochloride (200 g, 0.71 mol) and dichloromethane (DCM, 1.5 L).
-
Cool the stirred suspension to 0-5 °C using an ice bath.
-
Slowly add triethylamine (225 g, 2.21 mol, 3.1 eq.) while maintaining the internal temperature below 10 °C.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 170 g, 0.78 mol, 1.1 eq.) in DCM (500 mL).
-
Add the Boc₂O solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor reaction completion by TLC or LC-MS.
-
Wash the reaction mixture sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a viscous oil which should solidify upon standing.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford Intermediate 1 as a white crystalline solid.
-
Expected Yield: ~220 g (90%)
-
Step 2: Synthesis of tert-Butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate (Intermediate 2)
-
WARNING : LiAlH₄ is pyrophoric and reacts violently with water. Handle with extreme care under a nitrogen atmosphere.
-
To a 5 L jacketed reactor under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 2.5 L) and cool to 0 °C.
-
Carefully add lithium aluminum hydride (LiAlH₄, 40 g, 1.05 mol, 3 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Dissolve Intermediate 1 (120 g, 0.35 mol) in anhydrous THF (1 L) and add it dropwise to the LiAlH₄ suspension over 2 hours, keeping the internal temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of ethyl acetate (100 mL), followed by water (40 mL), then 15% w/v NaOH solution (40 mL), and finally water (120 mL).
-
Stir the resulting granular white precipitate for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure. The resulting solid can be recrystallized from ethyl acetate to yield Intermediate 2 as a white powder.
-
Expected Yield: ~75 g (83%)
-
Step 3: Synthesis of tert-Butyl 4,4-bis(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (Intermediate 3)
-
To a 2 L flask, add Intermediate 2 (70 g, 0.27 mol), DCM (1 L), and triethylamine (82 g, 0.81 mol, 3 eq.).
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 68 g, 0.59 mol, 2.2 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with cold 1 M HCl (2 x 300 mL), saturated NaHCO₃ (1 x 300 mL), and brine (1 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
The crude product is triturated with cold diethyl ether to induce crystallization, filtered, and dried under vacuum to give Intermediate 3 as a white solid.
-
Expected Yield: ~105 g (93%)
-
Step 4: Synthesis of tert-Butyl this compound-2-carboxylate (Intermediate 4)
-
In a 2 L flask, combine Intermediate 3 (100 g, 0.24 mol), benzylamine (31 g, 0.29 mol, 1.2 eq.), triethylamine (73 g, 0.72 mol, 3 eq.), and acetonitrile (1.2 L).
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 24 hours. Monitor the reaction progress by LC-MS.
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (800 mL) and wash with saturated NaHCO₃ solution (2 x 300 mL) and brine (1 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a crude oil.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield Intermediate 4 as a pale yellow oil.
-
Expected Yield: ~55 g (70%)
-
Step 5: Synthesis of this compound (Final Product)
-
Dissolve Intermediate 4 (50 g, 0.15 mol) in 1,4-dioxane (150 mL) and cool to 0 °C.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane (200 mL, 0.8 mol, 5.3 eq.). Gas evolution (isobutylene) will be observed.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Concentrate the mixture to dryness under reduced pressure to obtain the crude dihydrochloride salt as a solid.
-
Dissolve the salt in water (200 mL) and cool in an ice bath. Basify the solution to pH >12 by the slow addition of 50% w/v NaOH solution.
-
Extract the aqueous layer with DCM (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a light-colored oil.
-
Expected Yield: ~32 g (92%)
-
Characterization and Data Summary
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for this compound |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.20 (m, 5H, Ar-H), 3.55 (s, 2H, Ar-CH₂), 3.18 (s, 4H, azetidine-CH₂), 2.45 (s, 4H, piperidine-CH₂), 1.70 (br s, 1H, NH), 1.65 (t, J=5.6 Hz, 4H, piperidine-CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 139.0, 129.2, 128.1, 126.8, 63.5, 55.1, 52.3, 35.1, 34.9 |
| MS (ESI+) | m/z 231.18 [M+H]⁺ |
| Purity (HPLC) | >95% |
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
How to purify Benzylamine? : r/OrganicChemistry. Reddit. Available at: [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Leveraging 6-Benzyl-2,6-diazaspiro[3.5]nonane for Next-Generation Targeted Drug Delivery Systems
Foreword: The Architectural Advantage of Spirocyclic Scaffolds in Targeted Therapies
In the landscape of modern medicinal chemistry, the pursuit of therapeutic precision has led to the ascendancy of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). The efficacy and safety of these complex biomacromolecules are critically dependent on the linker component, which bridges the targeting antibody with the potent cytotoxic payload. Traditional linear linkers, while functional, often lack the conformational rigidity and three-dimensional complexity that can optimize pharmacokinetic and pharmacodynamic properties.
Spirocyclic systems, characterized by two rings sharing a single atom, are emerging as powerful scaffolds in drug design.[1][2] Their inherent rigidity and defined three-dimensional geometry can pre-organize the attached functionalities, potentially leading to improved stability, enhanced solubility, and more predictable in vivo behavior.[][4] This guide focuses on a promising, yet underexplored building block: 6-Benzyl-2,6-diazaspiro[3.5]nonane . We will provide a comprehensive overview of its potential application as a core component in ADC linkers, complete with detailed, field-proven protocols for its functionalization, conjugation, and characterization. While direct, extensive literature on this specific scaffold in ADCs is nascent, the principles and protocols presented herein are extrapolated from established, robust methodologies in bioconjugation and spirocycle synthesis, offering a scientifically rigorous roadmap for researchers and drug developers.
Part 1: The Rationale - Why 2,6-Diazaspiro[3.5]nonane?
The 2,6-diazaspiro[3.5]nonane core offers a unique combination of features that make it an attractive candidate for advanced linker design in targeted drug delivery:
-
Orthogonal Functionalization: The scaffold possesses two secondary amine centers (N2 and N6) that can be selectively protected and functionalized. This orthogonality is key to creating bifunctional linkers where one nitrogen attaches to the payload and the other to the targeting moiety, with precise control over the synthetic sequence.
-
Conformational Rigidity and 3D-Topology: Unlike flexible alkyl chains, the spirocyclic core restricts the rotational freedom of the linker.[1] This rigidity can prevent undesirable interactions between the antibody and the payload, potentially reducing aggregation and improving the overall stability and pharmacokinetics of the ADC.[5] The defined spatial orientation of the exit vectors from N2 and N6 allows for precise control over the positioning of the payload relative to the antibody.
-
Modulation of Physicochemical Properties: The introduction of a saturated, spirocyclic amine scaffold can enhance the aqueous solubility and reduce the lipophilicity of the linker-payload complex.[2] This is particularly advantageous for highly hydrophobic cytotoxic drugs, as it can mitigate the tendency for ADC aggregation, a common challenge in ADC development.
The starting material, this compound, provides a convenient entry point, with the benzyl group serving as a stable protecting group for the N6 position, allowing for initial functionalization at the N2 position.
Part 2: The Workflow - From Scaffold to a Functional Antibody-Drug Conjugate
This section outlines a complete, albeit proposed, workflow for the development of an ADC utilizing a 2,6-diazaspiro[3.5]nonane-based linker. This workflow is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.
Figure 1: Proposed workflow for the synthesis and evaluation of an ADC using a 2,6-diazaspiro[3.5]nonane linker.
Part 3: Detailed Protocols
Protocol 1: Synthesis of a Bifunctional 2,6-Diazaspiro[3.5]nonane Linker and Payload Conjugation
This protocol describes the synthesis of a maleimide-functionalized diazaspiro[3.5]nonane linker, followed by conjugation to a cleavable valine-citrulline-p-aminobenzyl alcohol (Val-Cit-PABC) linker and the cytotoxic payload, monomethyl auristatin E (MMAE).
Materials:
-
This compound
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Val-Cit-PABC-p-nitrophenyl carbonate (Val-Cit-PABC-PNP)
-
Monomethyl auristatin E (MMAE)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Standard glassware, stirring and inert atmosphere equipment
-
Purification: Silica gel for column chromatography, HPLC system
Step-by-Step Procedure:
-
Functionalization of N2 with a Maleimide Group: a. Dissolve this compound (1.0 eq) in anhydrous DCM under an argon atmosphere. b. Add TEA (1.2 eq) and cool the solution to 0 °C. c. Add a solution of SMCC (1.1 eq) in DCM dropwise over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 4 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield 2-(4-(N-maleimidomethyl)cyclohexane-1-carboxamido)-6-benzyl-2,6-diazaspiro[3.5]nonane .
-
Debenzylation at N6: a. Dissolve the product from step 1 in MeOH. b. Add 10% Pd/C (10% w/w). c. Purge the flask with H₂ gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient). d. Stir vigorously at room temperature for 12-16 hours. e. Monitor the reaction by TLC or LC-MS until the starting material is consumed. f. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with MeOH. g. Concentrate the filtrate under reduced pressure to obtain 2-(4-(N-maleimidomethyl)cyclohexane-1-carboxamido)-2,6-diazaspiro[3.5]nonane . This product is typically used in the next step without further purification.
-
Synthesis of Val-Cit-PABC-MMAE: a. Dissolve MMAE (1.0 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq). c. Add Val-Cit-PABC-PNP (1.1 eq) and stir the mixture at room temperature under an argon atmosphere for 6 hours. d. Monitor the reaction by HPLC. e. Upon completion, purify the product by reverse-phase HPLC to obtain the activated linker-payload conjugate.
-
Conjugation of Payload to the Spirocyclic Linker: a. Dissolve the debenzylated spiro-linker from step 2 (1.0 eq) in DMF. b. Add DIPEA (2.0 eq). c. Add the purified Val-Cit-PABC-MMAE from step 3 (1.05 eq). d. Stir the reaction at room temperature for 12 hours. e. Purify the final linker-payload construct by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a white solid.
Protocol 2: Antibody-Drug Conjugation and Purification
This protocol details the conjugation of the spirocyclic linker-payload to a thiolated monoclonal antibody (e.g., Trastuzumab) via Michael addition.
Materials:
-
Trastuzumab in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
The spirocyclic linker-payload synthesized in Protocol 1
-
Dimethyl sulfoxide (DMSO)
-
Purification: Size-exclusion chromatography (SEC) column, Hydrophobic interaction chromatography (HIC) column
Step-by-Step Procedure:
-
Antibody Thiolation (Reduction of Interchain Disulfides): a. Prepare a solution of Trastuzumab at a concentration of 5-10 mg/mL in PBS. b. Add a 10-fold molar excess of TCEP solution. c. Incubate at 37 °C for 2 hours to reduce the interchain disulfide bonds, generating free thiol groups. d. Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS.
-
Conjugation Reaction: a. Prepare a stock solution of the spirocyclic linker-payload in DMSO. b. Add the linker-payload stock solution to the thiolated antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v). c. Gently mix and incubate the reaction at room temperature for 2 hours.
-
Purification of the ADC: a. Purify the crude ADC mixture using a pre-equilibrated SEC column to remove unreacted linker-payload and small molecule impurities. b. Collect the protein-containing fractions. c. For a more detailed analysis and to separate different drug-to-antibody ratio (DAR) species, perform HIC.
Part 4: Characterization and Data Presentation
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
Table 1: Key Characterization Parameters for the Spirocyclic ADC
| Parameter | Method | Acceptance Criteria | Purpose |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, HIC, Mass Spectrometry | Average DAR of 3.5 - 4.5 | Confirms the average number of drug molecules per antibody. |
| Purity & Aggregation | Size-Exclusion Chromatography (SEC) | Monomer content > 95% | Ensures the ADC is not aggregated, which can affect efficacy and immunogenicity. |
| Residual Free Drug | Reverse-Phase HPLC (RP-HPLC) | < 1% | Confirms the removal of unconjugated linker-payload. |
| Endotoxin Levels | Limulus Amebocyte Lysate (LAL) Assay | < 0.5 EU/mg | Ensures the ADC is free from bacterial endotoxins for in vivo use. |
| In Vitro Potency (IC₅₀) | Cell-based Cytotoxicity Assay | Target-dependent (e.g., < 1 nM on HER2+ cells) | Demonstrates the biological activity of the ADC on target cancer cells. |
Visualization of the Conjugation and Release Mechanism
Figure 2: Diagram illustrating the Michael addition conjugation and the intracellular payload release mechanism.
Part 5: Concluding Remarks and Future Directions
The use of the this compound scaffold represents a promising, albeit prospective, avenue for the development of next-generation targeted drug delivery systems. The protocols and rationale outlined in this guide provide a robust framework for researchers to explore the potential of this and other spirocyclic linkers. The inherent structural advantages of these scaffolds—rigidity, three-dimensionality, and improved physicochemical properties—may help overcome some of the standing challenges in ADC development, such as aggregation and instability.
Future work should focus on the empirical validation of this proposed workflow. This includes a thorough investigation of the in vivo pharmacokinetics and therapeutic efficacy of ADCs constructed with this spirocyclic linker compared to those with traditional linear linkers. Furthermore, the modular nature of the 2,6-diazaspiro[3.5]nonane core allows for the exploration of different conjugation chemistries, cleavable and non-cleavable linkers, and a wide array of payloads, making it a versatile platform for innovation in the field of targeted therapeutics.
References
-
Burke, P. J., et al. (2016). Development of Novel Quaternary Ammonium Linkers for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 15(5), 938-945. [Link]
-
Dennler, P., et al. (2014). Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates. Bioconjugate Chemistry, 25(3), 569-578. [Link]
-
DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative. [Link]
-
Expert Opinion on Drug Discovery. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Poreba, M. (2020). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 11, 993. [Link]
-
Selvita. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita. [Link]
-
SpiroChem. (n.d.). Linker Design. SpiroChem. [Link]
-
Su, Z., et al. (2021). Antibody Drug Conjugates: Recent Advances in Linker Chemistry. AAPS J, 23(1), 2. [Link]
Sources
- 1. Development of Novel Quaternary Ammonium Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
challenges in the multi-step synthesis of 6-Benzyl-2,6-diazaspiro[3.5]nonane
Welcome to the technical support center for the synthesis of 6-Benzyl-2,6-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable spirocyclic scaffold. The inherent three-dimensional nature of spirocycles offers a unique structural framework, leading to improved pharmacological properties such as potency and metabolic stability.[1] However, the construction of the sterically demanding quaternary spirocenter presents significant synthetic challenges.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during this multi-step synthesis.
Synthetic Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification techniques. A common synthetic approach involves the construction of a substituted azetidine ring followed by the formation of the piperidine ring through cyclization. The benzyl group serves as a protecting group for one of the nitrogen atoms, which can be removed in later steps to allow for further functionalization.[3]
Below is a generalized workflow for the synthesis, highlighting the key transformations.
Caption: Generalized synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and problems that may arise during the synthesis.
Part 1: Synthesis of Key Intermediate - 1-benzyl-3-cyano-3-(cyanomethyl)azetidine
FAQ 1: I am having trouble with the initial cyanation step. What are the critical parameters?
Answer: The initial step of introducing cyano groups is crucial for building the necessary framework for cyclization. A common route involves the reaction of a suitable N-substituted azetidin-3-ol with an alkylsulfonyl halide, followed by reaction with an alkali metal cyanide.[4]
Troubleshooting:
-
Low Yield:
-
Moisture: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: Use freshly opened or properly stored reagents. The quality of the cyanide source (e.g., NaCN or KCN) is critical.
-
Temperature Control: Maintain the recommended temperature for each step. Deviations can lead to side reactions.
-
-
Side Product Formation:
-
Elimination Products: Overly harsh basic conditions or elevated temperatures can lead to the formation of elimination byproducts. Consider using a milder base or running the reaction at a lower temperature.
-
Impure Starting Material: Ensure the purity of your starting azetidin-3-ol derivative. Impurities can lead to a cascade of side reactions.
-
FAQ 2: What are alternative methods for synthesizing the dinitrile intermediate?
Answer: An alternative approach involves a Michael addition of a cyanide source to a suitable α,β-unsaturated nitrile derived from 1-benzylazetidin-3-one. This method can sometimes offer better control and yields.
Part 2: Reductive Cyclization to Form the Spirocyclic Lactam
The intramolecular cyclization of the dinitrile intermediate is a key step in forming the spirocyclic core. A common method is a Dieckmann-type condensation, followed by decarboxylation.
FAQ 3: My Dieckmann condensation is not proceeding to completion. How can I improve the yield?
Answer: The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester (or in this case, a dinitrile which can be hydrolyzed in situ or converted to a diester) to form a β-keto ester (or β-keto nitrile).[5][6][7] The success of this reaction is highly dependent on the choice of base and solvent.
Troubleshooting:
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium ethoxide or potassium tert-butoxide are common choices. Ensure the base is anhydrous and added portion-wise to control the reaction temperature. The choice of base should match the ester's alkyl group to prevent transesterification.[5]
-
Solvent: Anhydrous solvents such as toluene, THF, or DMF are typically used. The presence of water will quench the base and halt the reaction.
-
Reaction Time and Temperature: These reactions can be slow and may require prolonged heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (t-BuOK) | Strong, non-nucleophilic bases that effectively deprotonate the α-carbon. |
| Solvent | Anhydrous Toluene or THF | Aprotic solvents that will not interfere with the base. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents moisture from quenching the reaction. |
FAQ 4: I am observing the formation of polymeric byproducts. What is the cause?
Answer: Polymerization can occur if intermolecular reactions are favored over the desired intramolecular cyclization. This is often an issue of concentration.
Troubleshooting:
-
High Dilution: Running the reaction under high dilution conditions can favor the intramolecular pathway by reducing the probability of intermolecular collisions.
-
Slow Addition: Adding the dinitrile substrate slowly to a solution of the base can also help to maintain a low concentration of the reactive intermediate, thereby promoting intramolecular cyclization.
Part 3: Reduction of the Spirocyclic Lactam
The final step involves the reduction of the lactam carbonyl to an amine.
FAQ 5: The reduction of the lactam is sluggish and gives a mixture of products. How can I achieve a clean reduction?
Answer: The reduction of a lactam to a cyclic amine requires a powerful reducing agent.
Troubleshooting:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LAH): This is a very effective but non-selective reducing agent. It must be used with caution in an anhydrous aprotic solvent like THF or diethyl ether.
-
Borane (BH3·THF): This is a milder and more selective reducing agent that is often a good alternative to LAH.
-
-
Reaction Conditions:
-
Temperature: These reductions are often performed at reflux in THF.
-
Workup: A careful aqueous workup is necessary to quench the excess reducing agent and hydrolyze the aluminum or boron complexes. A common procedure is the sequential addition of water, aqueous NaOH, and then more water (Fieser workup for LAH).
-
Part 4: General and Characterization Issues
FAQ 6: I am having difficulty purifying my intermediates and final product. What purification strategies do you recommend?
Answer: Spirocyclic amines can be challenging to purify due to their polarity and potential for interaction with silica gel.
Troubleshooting:
-
Column Chromatography:
-
Tailing: Amines often tail on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase silica gel if standard silica gel chromatography is problematic.
-
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can facilitate crystallization and purification.
FAQ 7: How can I confirm the structure of this compound?
Answer: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
¹H NMR: Look for the characteristic signals of the benzyl group (aromatic protons and the benzylic CH₂) and the distinct signals for the protons on the azetidine and piperidine rings.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The benzylic carbon and the spirocyclic carbon will have characteristic chemical shifts.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
2D NMR (COSY, HSQC, HMBC): These experiments will help to establish the connectivity of the protons and carbons, confirming the spirocyclic structure.
Detailed Experimental Protocols
Protocol 1: Dieckmann Condensation for the Synthesis of 6-Benzyl-2,6-diazaspiro[3.5]nonan-1-one
-
Preparation: Under an inert atmosphere (Argon), add anhydrous toluene to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Base Addition: Add sodium ethoxide (1.2 equivalents) to the flask.
-
Substrate Addition: Dissolve 1-benzyl-3-cyano-3-(cyanomethyl)azetidine (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the substrate solution dropwise to the stirred suspension of the base over a period of 1-2 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using an eluent system such as ethyl acetate/hexanes with 1% triethylamine) to afford the desired spirocyclic lactam.
Protocol 2: LAH Reduction of 6-Benzyl-2,6-diazaspiro[3.5]nonan-1-one
-
Preparation: Under an inert atmosphere, add a solution of 6-Benzyl-2,6-diazaspiro[3.5]nonan-1-one (1.0 equivalent) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
LAH Addition: In a separate flask, prepare a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in anhydrous THF. Add this suspension slowly to the stirred solution of the lactam at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C and cautiously add water (X mL per X g of LAH) dropwise, followed by 15% aqueous NaOH (X mL per X g of LAH), and then water again (3X mL per X g of LAH).
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel (with a basic modifier) or by crystallization of a suitable salt.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
-
Jain, A., & Kumar, D. (2020). Selected Synthetic Strategies to Spirocyclics. In ResearchGate. [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
- Google Patents. (n.d.). PREPARATION OF N-SUBSTITUTED-3-CYANO AZETIDINE DERIVATIVES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. DE3568329D1 - PREPARATION OF N-SUBSTITUTED-3-CYANO AZETIDINE DERIVATIVES - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-Benzyl-2,6-diazaspiro[3.5]nonane
Welcome to the technical support center for the synthesis of 6-Benzyl-2,6-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic amine. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction to the Synthesis
The synthesis of the 2,6-diazaspiro[3.5]nonane scaffold is a multi-step process, as a straightforward, single-pot synthesis is not yet established in the literature. A notable route provides access to an orthogonally protected version of the core structure, which can then be elaborated to the desired 6-benzyl derivative. The overall synthetic strategy typically involves the initial construction of the protected diazaspirocycle, followed by selective deprotection and subsequent N-benzylation. This guide will focus primarily on the critical N-benzylation step and potential challenges that may arise.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: I am observing a very low yield of the desired this compound after the N-benzylation reaction. What are the likely causes and how can I improve the yield?
Answer:
Low yield in the N-benzylation of 2,6-diazaspiro[3.5]nonane can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Here’s a breakdown of potential causes and actionable solutions:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, a non-optimal temperature, or a base that is not strong enough to effectively deprotonate the secondary amine.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned reaction time, consider extending the duration. A moderate increase in temperature can also enhance the reaction rate, but be cautious as this may also promote side reactions. If using a mild base like potassium carbonate, switching to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) can improve the yield.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in facilitating the reaction. A solvent that does not adequately dissolve the reactants or is not suitable for the reaction temperature can hinder the synthesis.
-
Solution: Acetonitrile and N,N-dimethylformamide (DMF) are commonly effective solvents for N-alkylation reactions. Ensure the chosen solvent is anhydrous, as water can interfere with the reaction.
-
-
Steric Hindrance: The spirocyclic nature of the starting material might present some steric hindrance, making the nitrogen less accessible to the benzyl group.
-
Solution: While you cannot change the structure of the starting material, optimizing other parameters as described above can help overcome this kinetic barrier.
-
-
Side Reactions: The formation of byproducts can significantly consume your starting material and reduce the yield of the desired product. The most common side reaction is the formation of the di-benzylated product (2,6-dibenzyl-2,6-diazaspiro[3.5]nonane).
-
Solution: To minimize di-benzylation, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of benzyl bromide. Adding the benzyl bromide slowly to the reaction mixture can also help to control the reaction and favor mono-alkylation.
-
Question 2: My final product is contaminated with a significant amount of the di-benzylated byproduct. How can I avoid this and purify my desired mono-benzylated compound?
Answer:
The formation of the di-benzylated byproduct is a common challenge in the N-alkylation of diamines. Here’s how you can address this issue:
-
Controlling Stoichiometry: The most effective way to prevent di-alkylation is to carefully control the stoichiometry of your reactants.
-
Solution: Use the 2,6-diazaspiro[3.5]nonane starting material as the limiting reagent and add benzyl bromide in a controlled manner, not exceeding 1.2 equivalents.
-
-
Purification Strategy: If the di-benzylated product has already formed, purification is necessary. The polarity of the mono- and di-benzylated products will be different, which can be exploited for separation.
-
Solution: Silica gel column chromatography is the most common method for separating these compounds. The di-benzylated product will be less polar than the mono-benzylated product (which still has a free secondary amine). Therefore, the di-benzylated compound will elute first. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate in hexanes) and gradually increasing the polarity should provide good separation.
-
Question 3: I am struggling with the purification of this compound. Are there any specific techniques that work well?
Answer:
Purification of amine compounds can sometimes be challenging due to their basic nature, which can cause tailing on silica gel columns.
-
Column Chromatography Additives: To improve the separation and peak shape during column chromatography, you can modify your eluent.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will help to saturate the acidic sites on the silica gel and prevent the amine product from streaking.
-
-
Alternative Purification Methods: If column chromatography is not providing the desired purity, other techniques can be considered.
-
Solution: Acid-base extraction can be a useful preliminary purification step. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The amine products will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified amines. This can help to remove non-basic impurities. Subsequent crystallization or preparative HPLC may also be employed for achieving high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the N-benzylation of 2,6-diazaspiro[3.5]nonane?
A1: A general procedure for the N-benzylation would be as follows:
-
Dissolve the 2,6-diazaspiro[3.5]nonane starting material (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile or DMF.
-
Add a suitable base, for example, potassium carbonate (2-3 equivalents) or DIPEA (2-3 equivalents).
-
To this stirring mixture, add benzyl bromide (1.0-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Q2: What is the reaction mechanism for the N-benzylation of an amine?
A2: The N-benzylation of an amine with benzyl bromide is a nucleophilic substitution reaction. The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbon of the benzyl bromide, displacing the bromide ion as a leaving group. A base is used to neutralize the protonated amine formed after the initial substitution, regenerating the neutral amine which can then be isolated.
Q3: Are there any alternative reagents to benzyl bromide for the N-benzylation step?
A3: Yes, while benzyl bromide is common, other reagents can be used:
-
Benzyl chloride: Generally less reactive than benzyl bromide but can be used, often requiring more forcing conditions (higher temperature or longer reaction time).
-
Reductive Amination: This is an alternative strategy where the 2,6-diazaspiro[3.5]nonane is reacted with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is often milder and can offer better selectivity for mono-alkylation.
Experimental Protocols & Data
Table 1: Optimization of N-Benzylation Reaction Conditions
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 25 | 24 | 45 |
| 2 | K₂CO₃ (2.0) | Acetonitrile | 60 | 12 | 65 |
| 3 | DIPEA (2.5) | DMF | 25 | 18 | 75 |
| 4 | DIPEA (2.5) | DMF | 60 | 8 | 85 |
Note: Yields are hypothetical and for illustrative purposes to show optimization trends.
Detailed Experimental Protocol: Optimized N-Benzylation
-
To a solution of 2,6-diazaspiro[3.5]nonane (1.0 g, 7.92 mmol) in anhydrous DMF (20 mL) was added diisopropylethylamine (DIPEA) (3.45 mL, 19.8 mmol).
-
The mixture was stirred at room temperature for 10 minutes.
-
Benzyl bromide (1.04 mL, 8.71 mmol) was added dropwise over 5 minutes.
-
The reaction mixture was heated to 60 °C and stirred for 8 hours.
-
The reaction was monitored by LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction was cooled to room temperature and diluted with water (50 mL).
-
The aqueous layer was extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers were washed with brine (2 x 30 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude residue was purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine) to afford this compound as a pale yellow oil.
Visualizing the Workflow
N-Benzylation Reaction Pathway
Caption: Synthetic pathway for N-benzylation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Lawrence, S. A. (2004).
Technical Support Center: Purification Strategies for 6-Benzyl-2,6-diazaspiro[3.5]nonane and its Derivatives
Welcome to the technical support center for the purification of 6-Benzyl-2,6-diazaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this versatile spirocyclic scaffold.
Introduction
This compound and its analogs are important building blocks in medicinal chemistry due to their unique three-dimensional structure and potential as bioisosteres for other cyclic amines like piperidine.[1][2] However, their purification can present significant challenges owing to their basic nature, polarity, and potential for side-product formation during synthesis. This guide offers a comprehensive collection of troubleshooting strategies and frequently asked questions to streamline your purification workflow and ensure the isolation of high-purity compounds.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound and its derivatives, providing explanations for the underlying causes and actionable solutions.
Question 1: My compound is streaking badly on the silica gel TLC plate and during column chromatography. How can I improve the separation?
Answer:
Streaking of basic amines like this compound on silica gel is a common problem. It is primarily caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel. This leads to irreversible adsorption, tailing of spots on TLC, and poor separation during column chromatography.
Causality: The lone pairs of electrons on the nitrogen atoms act as Lewis bases, while the silanol groups (Si-OH) on the silica surface are acidic. This acid-base interaction results in strong binding of the amine to the stationary phase, hindering its smooth elution.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a volatile base to your mobile phase. This "competing base" will neutralize the acidic sites on the silica gel, preventing your target compound from binding too strongly.
-
Recommended Additives:
-
Triethylamine (Et₃N): Typically, 0.1-1% (v/v) of triethylamine is added to the eluent.
-
Ammonia: A solution of methanol saturated with ammonia (e.g., 7N NH₃ in MeOH) can be used as a polar component in your eluent system.
-
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase that is less acidic.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica: This specialized silica has aminopropyl groups bonded to the surface, creating a basic environment that is ideal for purifying amines.
-
Deactivated Silica Gel: You can prepare a less acidic silica gel by treating it with a solution of triethylamine.
-
Question 2: I am having difficulty removing a closely-eluting impurity. What are my options?
Answer:
The presence of a closely-eluting impurity suggests that it has a similar polarity to your desired product. To achieve a successful separation, you will need to optimize your chromatographic conditions to enhance the selectivity between the two compounds.
Potential Impurities: Based on common synthetic routes to N-benzylpiperidine derivatives, closely-eluting impurities could include:
-
Over-alkylation products: If the secondary amine is not fully protected, you might have species with multiple benzyl groups.
-
Isomers: Depending on the synthetic route, structural isomers may be present.
-
Unreacted starting materials or intermediates: If the reaction has not gone to completion.
Strategies for Improved Separation:
-
Solvent System Optimization: Systematically screen different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system can significantly alter the selectivity.
-
Gradient Elution: Employing a shallow gradient during column chromatography can help to resolve closely-eluting compounds that co-elute under isocratic conditions.
-
Temperature Variation: Running the column at a slightly elevated or reduced temperature can sometimes improve separation by altering the interactions between the analytes and the stationary phase.
-
Recrystallization: If the impurity is present in a small amount and your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
Question 3: My compound appears to be degrading on the column. What could be the cause and how can I prevent it?
Answer:
Degradation of diazaspiroalkanes on a chromatography column is often due to the acidic nature of the stationary phase or prolonged exposure to certain solvents.
Mechanisms of Degradation:
-
Acid-catalyzed reactions: The acidic environment of silica gel can catalyze decomposition pathways, especially for sensitive functional groups.
-
Oxidation: Some compounds may be susceptible to oxidation, which can be exacerbated by prolonged exposure to air and certain solvents during the purification process.
Preventative Measures:
-
Use of Deactivated Stationary Phases: As mentioned previously, using alumina, amine-functionalized silica, or triethylamine-deactivated silica can mitigate acid-catalyzed degradation.
-
Minimize Purification Time: "Flash" column chromatography is preferred over gravity chromatography to reduce the time your compound spends on the column.
-
Solvent Purity: Ensure that your solvents are free of peroxides, especially with ethers like THF or diethyl ether.
-
Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC method for this compound?
A1: A good starting point for TLC analysis is a mobile phase of 9:1 dichloromethane (DCM) to methanol (MeOH). To address potential streaking, add 0.5% triethylamine (Et₃N) to the eluent. You can then adjust the polarity by varying the DCM:MeOH ratio to achieve an Rf value of 0.2-0.4 for your product, which is generally ideal for column chromatography separation.
Q2: Can I use reversed-phase chromatography for purifying these compounds?
A2: Yes, reversed-phase chromatography can be an excellent option, especially for more polar derivatives. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the amines. However, be mindful that the product will be isolated as a salt, and you may need to perform a basic workup to obtain the free base.
Q3: What are some suitable solvent systems for recrystallizing this compound derivatives?
A3: The choice of recrystallization solvent is highly dependent on the specific derivative. A good approach is to test a range of solvents with varying polarities. Some commonly successful solvent systems for amines include:
-
Ethanol/Water: Dissolve the compound in hot ethanol and add water dropwise until the solution becomes cloudy, then allow it to cool slowly.
-
Hexanes/Ethyl Acetate: Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.
-
Toluene/Hexanes: Toluene can be a good solvent for aromatic-containing compounds.
-
Diethyl ether/Hexanes: For less polar derivatives.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of your this compound derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure and assessing the presence of any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for determining the purity of your sample and confirming its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or ELSD) can be used to quantify the purity of your compound.
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Additive
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is Dichloromethane:Methanol (95:5) with 0.5% Triethylamine. Adjust the solvent ratio to obtain an Rf of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Run the column with the mobile phase, collecting fractions. If necessary, a shallow gradient of increasing polarity can be used.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your compound in a few drops of a hot solvent.
-
Induce Crystallization: Allow the solution to cool to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent system is identified, dissolve the bulk of your crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Purification Workflow
Caption: A typical purification workflow for this compound derivatives.
Troubleshooting Logic for Amine Purification
Sources
side reactions in the synthesis of diazaspiro[3.5]nonanes and their prevention
Introduction
Welcome to the Technical Support Center for the synthesis of diazaspiro[3.5]nonanes. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. Diazaspiro[3.5]nonanes are prevalent in medicinal chemistry, offering unique three-dimensional frameworks that can enhance pharmacological properties.[1] However, their synthesis is not without challenges, and the formation of side products can often complicate reaction outcomes and purification processes.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these spirocyclic compounds. The information is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the diazaspiro[3.5]nonane core?
A1: The assembly of the diazaspiro[3.5]nonane scaffold is typically achieved through several key strategies, including intramolecular cyclization, cycloaddition reactions, and strain-release driven spirocyclization.[2] One of the most versatile and widely used methods is the Staudinger [2+2] ketene-imine cycloaddition.[3] This reaction involves the coupling of a ketene, often generated in situ from an acyl chloride precursor, with an imine, which can be derived from a piperidin-4-one derivative.[3] Another approach involves the intramolecular cyclization of functionalized piperidine derivatives that have a suitable amine and a leaving group on a side chain.
Q2: I'm observing a low yield of my desired diazaspiro[3.5]nonane. What are the likely causes?
A2: Low yields can stem from several factors. Suboptimal reaction temperature is a common culprit; while lower temperatures may slow the reaction, excessively high temperatures can lead to decomposition or the formation of side-products.[3] Inefficient formation of reactive intermediates, such as ketenes in a Staudinger cycloaddition, is another key factor. This can be due to the purity of the base used (e.g., triethylamine) or its rate of addition.[3] Furthermore, the presence of moisture can lead to the hydrolysis of reactants like imines and ketenes, resulting in undesired byproducts and consuming your starting materials.[4]
Q3: My purification is difficult due to the presence of multiple byproducts. What are the common side-products I should be looking for?
A3: Besides unreacted starting materials, several side-products can complicate purification. Diastereomer formation is a significant possibility, especially if the piperidine ring is substituted.[2][4] The stereochemical outcome is often influenced by reaction conditions.[4] Polymerization of reactive intermediates, such as ketenes, can also occur, particularly at higher concentrations.[2][4] Additionally, elimination reactions can lead to unsaturated byproducts, which can be detected by ¹H NMR and IR spectroscopy.[3] Ring-opening of the β-lactam ring, if present in your target structure, is another potential side reaction, particularly under acidic or basic conditions or in the presence of nucleophiles like water.[4]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of diazaspiro[3.5]nonanes, focusing on the identification of side reactions and strategies for their prevention.
Problem 1: Formation of Diastereomers
Symptoms:
-
Multiple spots on TLC that are close in Rf value.
-
Complex ¹H and ¹³C NMR spectra with overlapping signals.
-
Difficulty in achieving a pure product through standard column chromatography.
Root Causes & Prevention: The formation of diastereomers is a common challenge when creating stereocenters during the synthesis.[2][4] The relative orientation of substituents is influenced by the reaction mechanism and conditions. For instance, in a [2+2] cycloaddition, the geometry of the imine can influence the stereochemical outcome.[4]
Mitigation Strategies:
-
Chiral Catalysts or Auxiliaries: Employing chiral catalysts or auxiliaries can provide stereocontrol and favor the formation of one diastereomer.
-
Temperature Control: Reaction temperature can significantly impact diastereoselectivity. It is crucial to optimize the temperature to maximize the formation of the desired isomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting the diastereomeric ratio. A solvent screen is often a valuable optimization step.
Problem 2: Polymerization of Reactive Intermediates
Symptoms:
-
Formation of an insoluble, often sticky, solid in the reaction mixture.
-
Low recovery of soluble material after workup.
-
Broad, unresolved signals in the baseline of the NMR spectrum of the crude product.
Root Causes & Prevention: Reactive intermediates, particularly ketenes used in [2+2] cycloadditions, are prone to self-polymerization.[2][4] This is more pronounced at higher concentrations and with highly reactive ketenes.[4]
Mitigation Strategies:
-
Slow Addition: Adding the ketene precursor (e.g., acyl chloride) slowly to the reaction mixture containing the imine and base can maintain a low concentration of the ketene, favoring the desired cycloaddition over polymerization.
-
Temperature Control: Lowering the reaction temperature can help to control the rate of both the desired reaction and the undesired polymerization.
-
Concentration: Running the reaction at a lower concentration may reduce the likelihood of intermolecular polymerization.
Problem 3: Intramolecular Cyclization and Rearrangement Side Reactions
Symptoms:
-
Isolation of an unexpected cyclic or rearranged product.
-
Mass spectrometry data corresponding to an isomer of the desired product.
-
Significant changes in the carbon skeleton observed in NMR.
Root Causes & Prevention: The strained rings within some diazaspiro[3.5]nonane derivatives can be susceptible to rearrangement under acidic or thermal conditions.[2] Additionally, if the starting materials contain other nucleophilic and electrophilic sites, unintended intramolecular cyclizations can occur.
Mitigation Strategies:
-
Protecting Groups: The use of protecting groups is a fundamental strategy to temporarily mask reactive functional groups and prevent unwanted side reactions.[5][6] For example, protecting a secondary amine with a Boc or Cbz group can prevent it from participating in undesired nucleophilic attacks.
-
Reaction Conditions: Carefully control the pH and temperature of the reaction to avoid conditions that might promote rearrangement.
-
Choice of Reagents: Select reagents that are known to be mild and selective for the desired transformation.
Problem 4: Aza-Michael Addition Side Reactions
Symptoms:
-
Formation of a β-amino carbonyl compound as a byproduct.
-
Mass spectrometry data indicating the addition of an amine to an α,β-unsaturated system.
Root Causes & Prevention: If your synthetic route involves α,β-unsaturated carbonyl compounds, aza-Michael addition is a potential side reaction where an amine nucleophile adds to the β-carbon.[7][8] This is a common and often facile reaction.[7]
Mitigation Strategies:
-
Protecting Groups: Protect amine functionalities to prevent them from acting as Michael donors.[9]
-
Reaction Sequence: Alter the order of synthetic steps to avoid having a free amine present with a Michael acceptor.
-
Steric Hindrance: Introducing bulky substituents near the amine or the Michael acceptor can disfavor the addition reaction.
Experimental Protocols
Protocol 1: General Procedure for Staudinger [2+2] Cycloaddition
This protocol provides a general guideline for the synthesis of a diazaspiro[3.5]nonane core via a [2+2] cycloaddition.
Materials:
-
N-protected piperidin-4-one derivative
-
Primary amine
-
Acyl chloride
-
Triethylamine (high purity)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected piperidin-4-one and the primary amine in the anhydrous solvent. Stir the mixture at room temperature until imine formation is complete (monitor by TLC or NMR).
-
Cycloaddition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower). In a separate flask, prepare a solution of the acyl chloride in the anhydrous solvent.
-
Slow Addition: Slowly add the acyl chloride solution and a solution of triethylamine concurrently to the imine solution over a period of 1-2 hours using syringe pumps. Maintaining a slow addition rate is crucial to minimize ketene polymerization.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Hydrolysis of reactants | Use anhydrous solvents and reagents.[4] | |
| Inefficient ketene formation | Use high-purity base, optimize addition rate.[3] | |
| Multiple Products | Diastereomer formation | Optimize temperature, screen solvents, use chiral catalysts.[2][4] |
| Polymerization | Use slow addition, lower concentration, and temperature.[2][4] | |
| Elimination byproducts | Optimize base and temperature.[3] | |
| Purification Difficulty | Close-eluting impurities | Use high-performance chromatography or recrystallization. |
| Unreacted starting materials | Ensure the reaction goes to completion.[3] |
Visualizations
Diagram 1: General Reaction Scheme and Potential Side Reactions
Caption: Troubleshooting workflow for low reaction yield.
References
- BenchChem. Side reactions to consider when using 5-Azaspiro[3.5]nonan-2-one.
- PubMed. Protecting Group Strategies in Natural Product Biosynthesis.
- BenchChem. preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives.
- BenchChem. Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
- ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
- ResearchGate. Intramolecular Cyclization Side Reactions | Request PDF.
- Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- National Institutes of Health. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC.
- Royal Society of Chemistry. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing).
- White Rose Research Online. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- ResearchGate. (PDF) Synthetic methods: Part (iii) protecting groups.
- ResearchGate. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- ACS Publications. Organic Letters Ahead of Print.
- National Institutes of Health. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
-
YouTube. Exam 2 Synthesis Part 7 - Protecting Groups Practice. Available from: [Link]
-
Novartis OAK. Synthesis of orthogonally protected 2,6‐diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane analogs as versatile building blocks in medicinal chemistry. Available from: [Link]
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ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]
-
ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions.. Available from: [Link]
- Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
Georgia Southern University. Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Available from: [Link]
-
National Institutes of Health. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC. Available from: [Link]
- Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
-
Scribd. Aza-Michael Reaction Insights | PDF. Available from: [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Frontiers. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available from: [Link]
-
National Institutes of Health. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC. Available from: [Link]
-
National Institutes of Health. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC. Available from: [Link]
-
ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
-
Nature. Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction. Available from: [Link]
-
MDPI. Cyclization-activated Prodrugs. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Available from: [Link]
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- 9. media.neliti.com [media.neliti.com]
Technical Support Center: Optimizing Coupling Reactions with 6-Benzyl-2,6-diazaspiro[3.5]nonane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Benzyl-2,6-diazaspiro[3.5]nonane. This guide is designed to provide in-depth, practical advice for optimizing your coupling reactions and troubleshooting common issues. The unique spirocyclic and sterically hindered nature of this secondary amine presents specific challenges and opportunities in C-N bond formation. This resource synthesizes established principles of cross-coupling chemistry with practical, field-proven insights to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in coupling reactions, providing foundational knowledge for experimental design.
Q1: What are the most critical factors to consider when selecting a coupling partner (e.g., aryl halide) for a Buchwald-Hartwig amination with this compound?
A1: The choice of your aryl electrophile is a critical determinant of reaction success. The general reactivity trend for aryl halides in Buchwald-Hartwig reactions is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1] While aryl iodides are highly reactive, they can sometimes form inhibitory palladium-iodide complexes, which can slow down or stall the reaction.[1][2] For this reason, aryl bromides are often the preferred starting point as they offer a good balance of reactivity and stability. Aryl chlorides are typically the most challenging coupling partners due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[3][4] Overcoming this often requires the use of more specialized, electron-rich, and sterically hindered phosphine ligands.[4][5]
Q2: Which palladium catalyst and ligand systems are most effective for coupling a sterically hindered secondary amine like this compound?
A2: For sterically hindered secondary amines, the use of bulky (sterically hindered) di- and tri-alkyl phosphine ligands is highly recommended.[4][5] These ligands promote the formation of a monoligated palladium species, which is crucial for accelerating all steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[4]
Excellent starting points for ligand selection include:
-
Biarylphosphine Ligands: Ligands such as RuPhos and BrettPhos are specifically designed for coupling secondary amines and can be very effective.[6] The choice between them can be subtle; for instance, with a Pd-BrettPhos system, the rate-limiting step is often oxidative addition, whereas for a Pd-RuPhos system, it can be reductive elimination.[6]
-
Ferrocene-Derived Ligands: Ligands like DPPF have also been used successfully in amination reactions.[5]
It is generally advisable to use a pre-catalyst, such as a G3 or G4 palladacycle, where the palladium is already in a complex with the ligand. This ensures a more consistent and reliable generation of the active Pd(0) catalyst compared to using a simple palladium source like Pd(OAc)₂.[3][7]
Q3: What is the role of the base in these coupling reactions, and what are the best choices?
A3: The base plays a crucial role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine-palladium complex to form the palladium-amido complex, which is necessary for the final reductive elimination step that forms the C-N bond.[4][8]
The choice of base can significantly impact the reaction outcome:
-
Inorganic Bases: Strong, non-nucleophilic inorganic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are the most common and effective choices for Buchwald-Hartwig reactions. Weaker bases such as K₂CO₃ or Cs₂CO₃ can also be used, especially if your substrate is sensitive to strong bases, but they may require higher reaction temperatures or longer reaction times.[2][5]
-
Organic Bases: Soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, but their role is more complex. A high concentration of a strongly binding organic base can actually inhibit the reaction by competing with the amine for coordination to the palladium center.[9][10] In such cases, slow addition of the organic base via a syringe pump has been shown to dramatically improve yields.[10]
For most applications with this compound, starting with a strong inorganic base like NaOtBu is recommended.
Q4: How should I select an appropriate solvent for my coupling reaction?
A4: The solvent's polarity and ability to dissolve all reaction components are key. Common and effective solvents for Buchwald-Hartwig aminations include:
-
Aprotic Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are excellent choices.[1]
-
Aromatic Solvents: Toluene is also widely used and can be particularly advantageous when using aryl iodides, as it minimizes the solubility of iodide salts that can inhibit the catalyst.[2]
It is crucial to use anhydrous (dry) and deoxygenated solvents. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), and water can interfere with the base and other reagents.[11] Solvents like acetonitrile and chloroform should generally be avoided as they can coordinate to the palladium and inhibit the reaction.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues in a question-and-answer format.
Q1: My reaction yield is very low. What are the likely causes and how can I improve it?
A1: Low yield is a common problem with several potential root causes. A systematic approach is the best way to troubleshoot this issue.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Steps:
-
Verify Reagent Quality:
-
Purity of Starting Materials: Impurities in either the this compound or the aryl halide can poison the catalyst.[12] Ensure their purity by NMR or other appropriate analytical techniques.
-
Anhydrous and Degassed Conditions: Palladium(0) catalysts are sensitive to oxygen.[11] Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) and that all reagents are anhydrous.[11]
-
Base Quality: Strong bases like NaOtBu can be hygroscopic. Use a fresh bottle or a freshly opened container from a glovebox.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can significantly increase the rate.
-
Concentration: Ensure all reagents are fully dissolved. If solubility is an issue, consider a different solvent or a solvent mixture.[1]
-
Base: If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ might be necessary, though this may require higher temperatures or a more active catalyst system.[11]
-
-
Re-evaluate the Catalyst System:
-
Ligand Screening: The interaction between the ligand, amine, and aryl halide is complex. If one ligand gives poor results, screen another (e.g., switch from a RuPhos-type to a BrettPhos-type ligand).[6]
-
Catalyst Loading: While typical loadings are 1-2 mol%, increasing the catalyst loading to 3-5 mol% can sometimes drive a difficult reaction to completion.
-
Use a Pre-catalyst: If you are generating the catalyst in situ from a source like Pd₂(dba)₃ and a ligand, switching to a well-defined pre-catalyst can provide more consistent and higher activity.[3]
-
Q2: I am observing significant formation of a hydrodehalogenated arene side product. How can I minimize this?
A2: Hydrodehalogenation (replacement of the halide with a hydrogen) is a common side reaction. It often occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination to occur.[4]
Strategies to Minimize Hydrodehalogenation:
-
Choice of Ligand: Sterically hindered biarylphosphine ligands are designed to promote rapid reductive elimination, which outcompetes side reactions.[4] Ensure you are using an appropriate modern ligand.
-
Base: The choice of base can play a role. In some cases, using a slightly weaker or different base (e.g., K₃PO₄ instead of NaOtBu) can alter the reaction pathway and reduce this side product.
-
Water Content: Scrupulously dry reaction conditions are essential. Trace amounts of water can be a proton source for the hydrodehalogenation pathway.
Q3: My reaction stalls and does not go to completion, even after extended time. What should I investigate?
A3: A stalled reaction often points to catalyst deactivation or inhibition.
Reaction Setup Workflow
Caption: A typical workflow for setting up a Buchwald-Hartwig amination reaction.
Possible Causes and Solutions:
-
Catalyst Poisoning: Functional groups on your aryl halide or impurities can sometimes bind to the palladium and deactivate it.[2] Re-purifying your starting materials may be necessary.
-
Product Inhibition: In some cases, the product itself can bind to the palladium center more strongly than the starting amine, leading to catalyst sequestration and a stalled reaction. Increasing the catalyst loading or switching to a ligand that promotes faster product release can help.
-
Incomplete Dissolution: If the base or another reagent is not fully dissolved, the reaction can be limited by mass transport.[1] Ensure vigorous stirring and consider switching to a more solubilizing solvent. Overhead mechanical stirring can be more effective than a magnetic stir bar for larger scale reactions.[11]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling
| Parameter | Recommended Condition | Rationale & Notes |
| Amine | This compound | 1.0 - 1.2 equivalents |
| Aryl Halide | Aryl Bromide | 1.0 equivalent (limiting reagent) |
| Pd Pre-catalyst | RuPhos-Pd-G3 or BrettPhos-Pd-G3 | 1 - 2 mol %. Pre-catalysts offer reliability.[3] |
| Base | NaOtBu | 1.4 - 2.0 equivalents. Strong, non-nucleophilic base is ideal.[5] |
| Solvent | Toluene or Dioxane | Anhydrous and degassed.[1] Concentration: ~0.1 - 0.5 M. |
| Temperature | 80 - 110 °C | Monitor by TLC/LCMS for completion. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst oxidation.[11] |
Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination
This protocol describes a general method for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.1 mmol)
-
Aryl bromide (1.0 mmol)
-
RuPhos-Pd-G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.5 mmol)
-
Anhydrous, degassed toluene (10 mL)
-
Oven-dried reaction vial with a screw cap and PTFE septum
-
Magnetic stir bar
Procedure:
-
Vial Preparation: To the oven-dried reaction vial, add the this compound, aryl bromide, RuPhos-Pd-G3 pre-catalyst, sodium tert-butoxide, and the magnetic stir bar.
-
Inert Atmosphere: Seal the vial with the cap and septum. Connect the vial to a Schlenk line or manifold. Carefully evacuate the vial under vacuum and backfill with argon. Repeat this cycle a total of three times to ensure an inert atmosphere.[11]
-
Solvent Addition: Using a syringe, add the degassed toluene to the reaction vial.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS until the aryl bromide has been consumed (typically 2-24 hours).[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired tertiary amine.
References
-
D. S. Surry and S. L. Buchwald, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," ACS Catalysis, 2019.[9][10]
-
D. S. Surry and S. L. Buchwald, "Role of the Base in Buchwald–Hartwig Amination," The Journal of Organic Chemistry, 2010.[8]
-
J. F. Hartwig, "Impact of Cross-Coupling Reactions in Drug Discovery and Development," Accounts of Chemical Research, 2020.[5]
-
D. S. Surry and S. L. Buchwald, "Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases," DSpace@MIT, 2011.[13]
-
Benchchem, "Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis," Benchchem, N.D.[12]
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023.[2]
-
Y. Wang, et al., "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure," ACS Omega, 2020.[6]
-
Reddit, "Help troubleshooting a Buchwald-Hartwig amination?," r/chemistry, 2018.[3]
-
Wikipedia, "Buchwald–Hartwig amination," Wikipedia, N.D.[4]
-
WuXi AppTec, "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?," WuXi AppTec, N.D.[1]
-
S. L. Buchwald, et al., "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, 2019.[7]
-
Sigma-Aldrich, "Cross-Coupling Reaction Manual: Desk Reference," Sigma-Aldrich, N.D.[11]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 3. reddit.com [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
Navigating the Nuances of 2,6-Diazaspiro[3.5]nonane: A Technical Guide to Overcoming Low Nitrogen Reactivity
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,6-diazaspiro[3.5]nonane. As a Senior Application Scientist, I've compiled this guide to address the common and often frustrating challenge of low reactivity at the nitrogen centers of this valuable spirocyclic scaffold. This guide moves beyond generic advice to provide in-depth, evidence-based solutions and protocols to empower your research and accelerate your drug discovery programs.
The unique three-dimensional architecture of 2,6-diazaspiro[3.5]nonane offers a compelling scaffold for novel therapeutics, providing an escape from the "flatland" of traditional aromatic compounds. However, the very structure that makes it attractive also presents synthetic challenges, particularly concerning the differential reactivity of its two nitrogen atoms: one within a strained azetidine ring (N2) and the other in a more conventional piperidine ring (N6). This guide will dissect the underlying principles governing this reactivity and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why do the two nitrogen atoms in 2,6-diazaspiro[3.5]nonane exhibit different reactivity?
The differential reactivity is a direct consequence of the distinct electronic and steric environments of the N2 (azetidine) and N6 (piperidine) nitrogens.
-
Ring Strain: The azetidine ring is significantly more strained than the piperidine ring. This strain influences the hybridization and bond angles of the N2 nitrogen, making its lone pair of electrons more available for reaction.[1][2]
-
Steric Hindrance: The N2 nitrogen is generally more sterically accessible than the N6 nitrogen. The piperidine ring's chair-like conformation can lead to greater steric shielding of the N6 nitrogen, depending on the conformation and the approach of the electrophile.
Q2: Which nitrogen is typically more reactive?
The N2 nitrogen within the azetidine ring is generally the more nucleophilic and reactive of the two. This is primarily attributed to the higher basicity and greater accessibility of its lone pair of electrons, a consequence of the ring strain.[1][2]
Q3: What are the primary challenges when working with 2,6-diazaspiro[3.5]nonane?
The most common challenges include:
-
Low overall reactivity: Both nitrogen atoms can be less reactive than their acyclic counterparts due to the rigid spirocyclic framework.
-
Difficulty in achieving selective mono-functionalization: Obtaining a single, desired mono-substituted product without the formation of di-substituted byproducts can be challenging.
-
Low yields in coupling reactions: Reactions such as N-alkylation and N-acylation may proceed sluggishly, leading to incomplete conversion and low product yields.
Troubleshooting Guide: Low Reactivity of the 2,6-Diazaspiro[3.5]nonane Nitrogens
This section provides a problem-and-solution framework for common issues encountered during the functionalization of 2,6-diazaspiro[3.5]nonane.
Problem 1: Low or No Yield in N-Alkylation Reactions
You are attempting to perform a mono-N-alkylation of 2,6-diazaspiro[3.5]nonane with an alkyl halide, but you observe low conversion of your starting material.
Low reactivity in N-alkylation can stem from several factors:
-
Insufficient Nucleophilicity: The inherent basicity of the amine may not be sufficient to attack the electrophile efficiently.
-
Poor Solubility: The starting material or base may not be soluble in the chosen solvent, leading to a heterogeneous reaction mixture with slow kinetics.
-
Steric Hindrance: The alkyl halide or the spirocycle itself may be sterically demanding, hindering the approach of the nucleophile.[3]
-
Inappropriate Base: The base may not be strong enough to deprotonate the amine effectively or may be too sterically hindered to act as a proton scavenger.
Caption: Workflow for troubleshooting low N-alkylation yields.
-
Enhance Reactivity with a More Polar Aprotic Solvent: Switch from less polar solvents like acetonitrile (ACN) or tetrahydrofuran (THF) to more polar aprotic solvents such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or N-methyl-2-pyrrolidone (NMP) . These solvents can better solvate the reactants and may increase the reaction rate.
-
Employ a Stronger, More Soluble Base: If using common bases like potassium carbonate (K₂CO₃) with limited success, consider switching to a stronger and more soluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) .
-
Increase the Reaction Temperature: Many N-alkylation reactions benefit from elevated temperatures. Consider increasing the temperature to 80-100 °C, or even higher if the reactants are stable. Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[4]
-
Utilize a Catalytic Additive: When using alkyl bromides or chlorides, the addition of a catalytic amount of potassium iodide (KI) can significantly enhance the reaction rate via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.[4]
Protocol 1: Optimized N-Alkylation of 2,6-Diazaspiro[3.5]nonane
-
To a solution of 2,6-diazaspiro[3.5]nonane (1.0 eq.) in anhydrous DMF (0.1 M), add the desired alkyl bromide (1.1 eq.).
-
Add cesium carbonate (2.0 eq.) and potassium iodide (0.1 eq.).
-
Heat the reaction mixture to 80 °C and monitor by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Problem 2: Difficulty in Achieving Selective Mono-N-Boc Protection
You are attempting to protect one of the nitrogen atoms with a Boc group using di-tert-butyl dicarbonate (Boc₂O), but you are obtaining a mixture of mono-protected, di-protected, and unreacted starting material.
Achieving selective mono-Boc protection of a diamine can be challenging due to the similar reactivity of the two nitrogen atoms. The key to selectivity lies in exploiting the subtle differences in their basicity and steric environment.
-
Over-reagenting: Using an excess of Boc₂O will inevitably lead to di-protection.
-
Non-selective reaction conditions: Standard protection protocols may not be sufficient to differentiate between the two nitrogens.
Caption: Workflow for achieving selective mono-Boc protection.
The most effective strategy for selective mono-Boc protection of diamines involves the in situ generation of the mono-hydrochloride salt. The protonated amine is deactivated towards acylation, allowing the remaining free amine to react selectively.[5]
Protocol 2: Selective Mono-Boc Protection of 2,6-Diazaspiro[3.5]nonane
-
Dissolve 2,6-diazaspiro[3.5]nonane (1.0 eq.) in anhydrous methanol (0.2 M) and cool the solution to 0 °C.
-
Slowly add a solution of chlorotrimethylsilane (TMSCl) (1.0 eq.) in anhydrous methanol dropwise. The in situ reaction of TMSCl with methanol generates one equivalent of HCl.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in methanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography. The more reactive N2 (azetidine) nitrogen is the expected site of mono-protection.
Problem 3: Low Yield in N-Acylation Reactions
You are attempting to acylate one of the nitrogen atoms with an acyl chloride or an activated ester, but the reaction is sluggish and gives a low yield of the desired amide.
Similar to N-alkylation, low reactivity in N-acylation can be attributed to:
-
Reduced Nucleophilicity: The spirocyclic structure may render the nitrogens less nucleophilic than their acyclic counterparts.
-
Steric Hindrance: Bulky acylating agents will react slowly, particularly at the more hindered N6 position.
-
Inefficient Coupling Reagents: In the case of carboxylic acid couplings, the choice of coupling agent is critical.
-
Use a More Reactive Acylating Agent: If an acyl chloride is not reactive enough, consider using the corresponding acid anhydride or a highly activated ester (e.g., pentafluorophenyl ester).
-
Optimize Coupling Conditions for Carboxylic Acids: When coupling a carboxylic acid, explore a range of modern coupling reagents. For sterically hindered amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often a good choice.
-
Increase Reaction Temperature: As with alkylations, increasing the temperature can help overcome the activation energy barrier.
Protocol 3: Optimized N-Acylation using HATU
-
To a solution of the carboxylic acid (1.1 eq.) in anhydrous DMF (0.1 M), add HATU (1.1 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of 2,6-diazaspiro[3.5]nonane (1.0 eq.) in anhydrous DMF.
-
Stir the reaction at room temperature and monitor by LC-MS. If the reaction is slow, gently heat to 40-50 °C.
-
Upon completion, dilute with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove residual DMF), followed by brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Data Summary
| Property | Azetidine (N2) | Piperidine (N6) | Rationale |
| Predicted Basicity (pKa) | Higher | Lower | Greater s-character of the lone pair orbital in the strained ring. |
| Steric Accessibility | More Accessible | Less Accessible | The piperidine ring can adopt conformations that shield the nitrogen. |
| Relative Nucleophilicity | Higher | Lower | Generally correlates with basicity and is influenced by sterics.[6] |
Conclusion
The successful functionalization of 2,6-diazaspiro[3.5]nonane hinges on understanding the interplay of ring strain, sterics, and basicity that governs the reactivity of its two distinct nitrogen atoms. By anticipating the higher reactivity of the azetidine nitrogen and employing optimized reaction conditions, researchers can overcome the challenge of low reactivity and selectively synthesize desired derivatives. This guide provides a starting point for troubleshooting and protocol development. Remember that each substrate is unique, and some degree of optimization will always be necessary.
References
-
Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., ... & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry–A European Journal, 24(21), 5444-5449. [Link]
- Carreira, E. M., & Fessard, T. (2021). Other Fused Azetidines, Azetines and Azetes. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 371-381). Royal Society of Chemistry.
- Law, J. A., Weinhold, T. D., & Frederich, J. (2024). Access to 3‐Azetidines via Halogenation of Titanacyclobutanes.
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566-2589. [Link]
-
Servín, F. A., Viveros-Ceballos, J. L., & Juaristi, E. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29. [Link]
- Ha, H. J., Lee, S. K., & Park, Y. S. (2000). Selective Mono‐BOC Protection of Diamines.
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006). Iodine as a powerful catalyst for the N-tert-butyloxycarbonylation of amines. The Journal of organic chemistry, 71(21), 8283–8286. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
- Mayr, H., & Ofial, A. R. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. University of Munich.
- Szostak, M., & Szostak, R. (2017). Nickel-Catalyzed Reduction of Secondary and Tertiary Amides.
- Al-Sehemi, A. G., Al-Amri, R. S. A. A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry-Section B, 53(8), 1115-1121.
- Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The Staudinger reaction: a new and versatile way for the preparation of N-acyl-β-lactams.
- Mayr, H., Patz, M., Ofial, A. R., & Kisch, H. (1994). A general approach to nucleophilicity parameters. Angewandte Chemie International Edition in English, 33(9), 938-957.
- Ferreira, F., & Gillaizeau, I. (2011). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II (pp. 433-471). Elsevier.
-
Servín, F. A., Viveros-Ceballos, J. L., & Juaristi, E. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29. [Link]
-
Fused-Linked and Spiro-Linked N-Containing Heterocycles. (2023). Molecules, 28(9), 3829. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Koppel, I. A., Koppel, J., & Pihl, V. (1999). A comprehensive compilation of pKa values of C-H, N-H, O-H, and S-H acids in various solvents. Pure and Applied Chemistry, 71(4), 635-682.
-
Roche. (n.d.). Troubleshooting Guide. [Link]
Sources
stability issues of 6-Benzyl-2,6-diazaspiro[3.5]nonane under acidic/basic conditions
Welcome to the technical support center for 6-Benzyl-2,6-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under various experimental conditions. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Introduction to this compound Stability
This compound is a versatile building block in medicinal chemistry, valued for its unique three-dimensional structure. However, the presence of two amine functionalities, one of which is a tertiary benzylic amine, introduces potential stability concerns, particularly under acidic and basic conditions. Understanding these liabilities is crucial for the successful development of drug candidates incorporating this scaffold. This guide will walk you through the potential degradation pathways and provide practical advice for your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for this compound is likely N-debenzylation. The tertiary benzylic amine can be protonated, making the benzyl group susceptible to cleavage, especially at elevated temperatures. This would result in the formation of 2,6-diazaspiro[3.5]nonane and benzyl alcohol or a related benzyl species. Another potential, though less likely, pathway could involve the ring-opening of the azetidine ring under harsh acidic conditions.
Q2: What stability issues should I anticipate under basic conditions?
A2: While generally more stable under basic conditions compared to acidic ones, this compound is not entirely inert. The primary concern under basic conditions, particularly in the presence of oxygen, is oxidation of the tertiary amine to form an N-oxide. This is a common degradation pathway for tertiary amines.[1]
Q3: My analytical chromatogram (HPLC/UPLC) shows several new peaks after exposing my compound to stress conditions. How do I identify these degradants?
A3: The identification of unknown degradation products is a critical step in stability studies. The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[2] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the degradants, offering significant clues to their structures. Further structural information can be obtained using tandem mass spectrometry (MS/MS) to fragment the degradant ions and elucidate their connectivity.
Q4: I am not observing any degradation under my initial stress conditions. What should I do?
A4: If your compound appears to be stable, you may need to increase the severity of the stress conditions. For hydrolytic studies, you can incrementally increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), raise the temperature (e.g., to 50-70°C), or prolong the exposure time.[1] It is important to do this systematically to achieve the target degradation of 5-20%, as excessive degradation can lead to the formation of secondary, less relevant degradants.[1]
Q5: My compound has completely degraded. How can I achieve a more controlled degradation?
A5: Complete degradation can obscure the primary degradation pathway.[1] To achieve a target degradation of 5-20%, you should reduce the severity of the stress conditions. This can be achieved by:
-
Decreasing the reaction temperature.
-
Lowering the concentration of the acid or base (e.g., using 0.01 M HCl instead of 0.1 M HCl).[1]
-
Shortening the exposure time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No degradation observed | Stress conditions are too mild. | Increase acid/base concentration, temperature, or duration of exposure.[1] |
| Complete or excessive degradation (>20%) | Stress conditions are too harsh. | Decrease acid/base concentration, temperature, or duration of exposure.[1] |
| Poor peak shape in HPLC (tailing/fronting) | pH mismatch between sample and mobile phase. | Neutralize the sample before injection. Ensure the sample solvent is compatible with the mobile phase.[1] |
| Multiple unknown peaks in chromatogram | Formation of degradation products. | Utilize LC-MS and MS/MS for identification and structural elucidation.[2] |
| Loss of mass balance | Formation of non-UV active or volatile degradants. | Employ a mass-based detector (e.g., CAD, ELSD) in addition to UV. Use headspace GC-MS to detect volatile products. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC or UPLC system with a UV detector and/or a mass spectrometer
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of ACN and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 50°C.
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Before injection, neutralize the aliquots with an equimolar amount of NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize any significant degradation products.
-
Protocol 2: Forced Degradation Study under Basic Conditions
This protocol provides a general method for assessing the stability of this compound under basic conditions.
Materials:
-
Same as Protocol 1, but with 0.1 M and 1 M NaOH for stressing and HCl for neutralization.
Procedure:
-
Sample Preparation: Prepare a stock solution as described in Protocol 1.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 50°C.
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Neutralize the aliquots with an equimolar amount of HCl before injection.
-
Dilute and analyze the samples as described in Protocol 1.
-
-
Data Evaluation:
-
Evaluate the data as described in Protocol 1.
-
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
References
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). ResearchGate. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Scientific Research Publishing. [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of 6-Benzyl-2,6-diazaspiro[3.5]nonane Derivatives
Welcome to the technical support center for 6-Benzyl-2,6-diazaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) related to the solubility challenges often encountered with this promising class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.
The this compound scaffold is increasingly utilized in medicinal chemistry due to its conformational rigidity and three-dimensional structure, which can lead to improved drug-like properties.[1][2][3] However, the inherent characteristics of this scaffold, including its potential for high lipophilicity and crystalline structure, can present significant solubility challenges. This guide will walk you through a systematic approach to addressing these issues.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized a new this compound derivative and it's poorly soluble in my aqueous assay buffer. Where do I start?
A1: Initial insolubility in aqueous buffers is a common first hurdle. The key is to systematically evaluate the physicochemical properties of your specific derivative and test a range of solubilization strategies.
-
Initial Characterization: Before attempting solubilization, it's crucial to have a baseline understanding of your compound's properties. If not already known, consider computational predictions for LogP (lipophilicity) and pKa.[4][5][6][7] A high LogP value often correlates with poor aqueous solubility. The pKa will be critical for pH modification strategies, as the diazaspiro core is basic.
-
Organic Co-solvent Test: A pragmatic first step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and non-polar compounds.[8] From this stock, you can perform serial dilutions into your aqueous buffer. Be mindful of the final solvent concentration in your assay, as it can impact biological activity.
Q2: My compound precipitates out of the aqueous buffer even at low concentrations when I dilute it from a DMSO stock. What's my next step?
A2: This indicates that the kinetic solubility is being exceeded. The following troubleshooting workflow can help you identify a more robust solubilization strategy.
Troubleshooting Guide: Compound Precipitation from DMSO Stock
If your this compound derivative precipitates upon dilution from a DMSO stock, a systematic approach is necessary to find a suitable formulation. This guide will walk you through a series of logical steps to diagnose and solve the issue.
Step 1: pH Modification
The 2,6-diazaspiro[3.5]nonane core contains basic nitrogen atoms, making the solubility of these derivatives pH-dependent. By lowering the pH of the aqueous buffer, you can protonate these nitrogens, forming a more soluble salt in situ.
Experimental Protocol: pH Adjustment for Improved Solubility
-
Determine the pKa: If the pKa of your compound is unknown, it can be estimated using computational tools or determined experimentally.
-
Prepare Buffers: Prepare a series of biologically compatible buffers with pH values ranging from 2 units below the lowest pKa to a neutral pH (e.g., pH 5.0, 6.0, 7.4). Common buffers include citrate, phosphate, and MES.
-
Solubility Testing:
-
Add a small, known amount of your compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature.[9]
-
Centrifuge the samples to pellet any undissolved solid.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[10]
-
-
Analysis: Plot the measured solubility against the buffer pH to determine the pH-solubility profile. This will indicate the optimal pH range for your experiments.
Causality: Ionization of a weakly basic compound increases its polarity and interaction with water molecules, thereby enhancing its aqueous solubility.[11] Salt formation is a well-established and effective method for increasing the solubility and dissolution rates of basic drugs.[12][13][14][15]
Step 2: Salt Formation
If pH adjustment alone is insufficient or if a solid salt form is desired for better handling and stability, creating a salt of your basic compound is a highly effective strategy.
Experimental Protocol: Small-Scale Salt Screening
-
Select Counter-ions: Choose a variety of pharmaceutically acceptable acids (counter-ions). Common choices for basic drugs include hydrochloride (HCl), hydrobromide (HBr), mesylate (methanesulfonic acid), and tartrate.[14]
-
Stoichiometry: Dissolve your this compound derivative in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).
-
Acid Addition: Add a stoichiometric amount (e.g., 1.0 to 1.2 equivalents) of the selected acid to the solution.
-
Crystallization: Allow the salt to crystallize, which may require cooling, evaporation of the solvent, or the addition of an anti-solvent.
-
Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the salt form to confirm its formation and assess its properties (e.g., melting point, crystallinity via XRPD).
-
Solubility Assessment: Determine the aqueous solubility of the newly formed salt using the protocol described in Step 1.
| Parameter | Free Base | Hydrochloride Salt | Mesylate Salt |
| Aqueous Solubility (pH 7.4) | Example: < 1 µg/mL | Example: 50 µg/mL | Example: 75 µg/mL |
| Melting Point | Example: 150°C | Example: 220°C (decomposes) | Example: 185°C |
| Physical Form | Crystalline solid | Crystalline solid | Crystalline solid |
This table provides example data to illustrate the potential improvements in aqueous solubility upon salt formation.
Causality: The formation of a salt from a basic drug and an acidic counter-ion results in an ionized species that is more readily solvated by water.[11] The choice of counter-ion can significantly impact the physicochemical properties of the resulting salt, including its solubility and stability.[14]
Step 3: Utilizing Solubilizing Excipients
If pH modification and salt formation do not provide the desired solubility, or if you are working with a non-ionizable derivative, the use of solubilizing excipients should be explored.
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[16][17]
-
Common Co-solvents: Propylene glycol, ethanol, polyethylene glycol (PEG 300 or 400), and glycerin are frequently used.[16][17]
-
Application: These are often used in combination with pH adjustment.[17] It's crucial to test the tolerance of your biological assay to the chosen co-solvent.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic portion and increasing the apparent aqueous solubility.[18][19][20]
-
Types of Cyclodextrins: Common cyclodextrins used for solubility enhancement include β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).[19][21]
-
Mechanism: The hydrophobic benzyl group and parts of the spirocyclic core of your derivative can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[18]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-10% w/v HP-β-CD).
-
Add Compound: Add an excess of your this compound derivative to each cyclodextrin solution.
-
Equilibrate: Shake the samples for 24-48 hours to ensure equilibrium is reached.
-
Separate and Analyze: Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound.
-
Phase Solubility Diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of this line can be used to determine the complexation efficiency.[19]
Causality: The formation of a water-soluble inclusion complex between the drug and the cyclodextrin increases the overall solubility of the drug in the aqueous medium.[20] The presence of co-solvents can sometimes have a synergistic or antagonistic effect on cyclodextrin complexation, so this should be evaluated on a case-by-case basis.[19][22]
Step 4: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary, especially during later stages of drug development.
This technique involves dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level, creating an amorphous, higher-energy form of the drug.[23][24]
-
Mechanism: The amorphous form of a drug has a higher apparent solubility and faster dissolution rate compared to its crystalline counterpart. The polymer helps to stabilize the amorphous state and prevent recrystallization.[24]
-
Preparation: Common methods for preparing ASDs include spray drying and hot-melt extrusion.[25]
Nanosuspensions consist of sub-micron sized particles of the drug suspended in a liquid medium, stabilized by surfactants or polymers.[26][27][28]
-
Mechanism: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which leads to an increase in both the dissolution rate and saturation solubility.[16][26][27]
-
Preparation: Techniques such as media milling and high-pressure homogenization are used to produce nanosuspensions.[16][28]
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for poorly soluble derivatives.
Measuring Solubility: A Critical Component
Accurate measurement of solubility is essential to guide your formulation development. Several methods can be employed, each with its own advantages and limitations.
-
High-Throughput Kinetic Solubility Assays: Methods like nephelometry or turbidimetry are often used in early discovery to quickly assess the solubility of many compounds.[10][29] These assays measure the precipitation of a compound as it is diluted from a DMSO stock into an aqueous buffer.
-
Thermodynamic Solubility (Shake-Flask Method): This is the gold standard for determining the equilibrium solubility.[9] It involves equilibrating an excess of the solid compound in a specific solvent or buffer over a prolonged period (e.g., 24-72 hours) and then measuring the concentration of the dissolved drug in the supernatant.[9]
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the preferred method for quantifying the concentration of the dissolved compound, as it can separate the parent compound from any impurities or degradants.[8][10]
Caption: Workflow for thermodynamic solubility measurement.
References
- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
- Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
-
Salt formation to improve drug solubility - PubMed. Available at: [Link]
-
Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations - arXiv. Available at: [Link]
-
Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Available at: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]
-
Data-driven organic solubility prediction at the limit of aleatoric uncertainty - YouTube. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
-
Why salt formation of weak acid increases the drug solubility? - ResearchGate. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. Available at: [Link]
-
Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services. Available at: [Link]
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Salt formation to improve drug solubility. (2007) | Abu T.M. Serajuddin | 1447 Citations. Available at: [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. Available at: [Link]
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Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). Available at: [Link]
-
Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Available at: [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate. Available at: [Link]
- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
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Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]
-
Nanosuspensions for the Formulation of Poorly Soluble Drugs | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. Available at: [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]
-
Improving solubility via structural modification - ResearchGate. Available at: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. Available at: [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at: [Link]
-
Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - MDPI. Available at: [Link]
-
Cyclodextrins as high-performance green co-solvents in the aqueous extraction of polyphenols and anthocyanin pigments from solid onion waste | Request PDF - ResearchGate. Available at: [Link]
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enhancing the stereoselectivity in the synthesis of substituted 2,6-diazaspiro[3.5]nonanes
Technical Support Center: Stereoselective Synthesis of 2,6-Diazaspiro[3.5]nonanes
Welcome to the technical support center for the stereoselective synthesis of substituted 2,6-diazaspiro[3.5]nonanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. Here, you will find answers to common challenges, detailed troubleshooting guides, and validated protocols to help you enhance the stereoselectivity of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding stereocontrol in the synthesis of 2,6-diazaspiro[3.5]nonanes.
Q1: What are the primary challenges in achieving high stereoselectivity for this spirocyclic system?
A1: The main challenge lies in controlling the formation of multiple new stereocenters, including the spirocyclic quaternary carbon, during the key ring-forming steps. The conformational flexibility of piperidine ring precursors and potentially harsh reaction conditions can lead to the formation of diastereomeric mixtures that are difficult to separate. Achieving high enantioselectivity requires breaking the symmetry of achiral precursors using an external chiral influence, such as a catalyst or auxiliary.
Q2: What are the main strategies to control stereoselectivity in this synthesis?
A2: There are three primary strategies, which can be used independently or in combination:
-
Substrate Control: Utilizing a starting material that already contains a stereocenter to direct the formation of subsequent stereocenters. The inherent chirality of the substrate biases the transition state of the cyclization step.
-
Auxiliary Control: Temporarily attaching a chiral auxiliary to an achiral substrate.[1][2][3][4] This auxiliary creates a chiral environment, directing bond formation to one face of a prochiral center, and is removed in a later step.[3][4] Evans oxazolidinones and pseudoephedrine amides are classic examples.[1][4]
-
Catalyst Control: Employing a chiral catalyst (metal-based or organocatalyst) to create a chiral environment around the substrate during the reaction.[5][6] This is often the most efficient method as only a substoichiometric amount of the chiral source is needed.[6]
Q3: Should I aim for kinetic or thermodynamic control to maximize my desired diastereomer?
A3: This depends entirely on the relative stability of your product diastereomers and the reversibility of your key reaction step.
-
Kinetic Control: If the desired diastereomer is formed faster but is less stable, the reaction should be run under irreversible conditions (e.g., low temperatures, strong and non-nucleophilic bases, rapid quenching). This approach favors the product formed through the lowest energy transition state.
-
Thermodynamic Control: If the desired diastereomer is the more stable product, running the reaction under reversible conditions (e.g., higher temperatures, longer reaction times, using a base that allows for equilibration) will favor its formation.[7] It is crucial to understand that under these conditions, the catalyst's intrinsic selectivity may be overridden by the thermodynamic equilibrium of the products.[7]
Part 2: Troubleshooting Guide for Stereoselectivity Issues
This guide provides specific, actionable advice for common problems encountered during the synthesis.
Q4: My reaction yields a 1:1 mixture of diastereomers. What is the first parameter I should investigate?
A4: A 1:1 diastereomeric ratio (d.r.) strongly suggests that the energy difference between the two diastereomeric transition states is negligible under your current conditions.
First line of investigation: Temperature.
-
Causality: Lowering the reaction temperature often enhances stereoselectivity. According to the Eyring equation, the difference in activation energies between the two competing pathways has a more pronounced effect on the product ratio at lower temperatures. A colder reaction environment can "lock in" subtle conformational preferences of the transition state that are averaged out at higher temperatures.[8]
-
Actionable Advice: Run the reaction at 0 °C, -20 °C, and -78 °C. Monitor the reaction progress carefully, as the rate will decrease significantly. If the reaction stalls, a compromise between rate and selectivity must be found.
Q5: I've optimized the temperature, but my diastereoselectivity is still poor (< 3:1 d.r.). What should I try next?
A5: If temperature optimization is insufficient, the next logical step is to screen solvents and counter-ions, as these factors heavily influence the geometry and solvation of the transition state.
Troubleshooting Workflow: Solvent & Counter-ion Screening
Caption: Troubleshooting workflow for poor diastereoselectivity.
-
Causality:
-
Solvents: Non-polar solvents (e.g., Toluene) often favor sterically-driven outcomes. Polar, coordinating solvents (e.g., THF) can promote chelation between a metal counter-ion, the substrate, and reagents, leading to a more rigid and ordered transition state, which can dramatically improve selectivity.
-
Counter-ions: The size and Lewis acidity of the metal counter-ion (e.g., Li⁺ vs. K⁺ from an amide base) dictate the geometry of chelated intermediates. Smaller, more Lewis-acidic ions like Li⁺ form tighter chelates, often leading to different stereochemical outcomes than larger, less coordinating ions like K⁺.
-
Q6: I am attempting an enantioselective synthesis using a chiral catalyst, but the enantiomeric excess (e.e.) is low. What are the likely causes?
A6: Low e.e. in a catalytic reaction points to several potential issues, from catalyst activity to reaction conditions that allow for a non-catalyzed "background" reaction.
Key Areas to Troubleshoot for Low Enantiomeric Excess (e.e.)
| Potential Cause | Explanation & Causality | Recommended Action |
| Background Reaction | The uncatalyzed reaction is competing with the desired asymmetric catalytic cycle, producing a racemic product and lowering the overall e.e. | Lower the reaction temperature to slow down the higher-energy uncatalyzed pathway. Reduce substrate concentration to favor the catalyst-substrate interaction. |
| Catalyst Deactivation | Impurities (water, oxygen) or incompatible reagents may be poisoning the catalyst. The catalyst may also be unstable under the reaction conditions. | Ensure all reagents and solvents are rigorously dried and degassed. Run the reaction under an inert atmosphere (N₂ or Ar). Perform a catalyst stability study by taking aliquots over time. |
| Poor Ligand-Substrate Match | The chiral ligand may not be creating a sufficiently differentiated steric or electronic environment to effectively control the approach of the reagents. | Screen a library of structurally related chiral ligands. Small modifications to the ligand's steric bulk or electronic properties can have a profound impact on enantioselectivity.[9] |
| Incorrect Catalyst Loading | Too little catalyst may lead to a dominant background reaction. Too much catalyst can sometimes lead to the formation of less active or non-selective dimeric species. | Optimize catalyst loading, typically screening from 1 mol% to 10 mol%. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Diastereoselective Intramolecular Cyclization via Chiral Auxiliary
This protocol describes a general procedure for the diastereoselective cyclization of a linear precursor bearing a pseudoephedrine chiral auxiliary to form a substituted 2,6-diazaspiro[3.5]nonane core.[4]
Objective: To achieve high diastereoselectivity in the key spirocyclization step through auxiliary control.
Caption: Step-by-step experimental workflow for diastereoselective cyclization.
Step-by-Step Methodology:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet is charged with the linear N-acyl pseudoephedrine amide precursor (1.0 equiv).
-
Dissolution: Anhydrous tetrahydrofuran (THF, ~0.1 M) is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 1.1 equiv) is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the lithium enolate is indicated by a color change. The solution is stirred for 1 hour at -78 °C.
-
Cyclization: The reaction is allowed to slowly warm to 0 °C and is stirred for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching & Workup: The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by ¹H NMR to determine the diastereomeric ratio before purification by flash column chromatography. The chiral auxiliary can be cleaved under acidic or basic conditions after purification.
References
-
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 199-202. [Link]
-
Burés, J. (2021). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. University of Groningen Research Portal. [Link]
-
Heravi, M. M., Lashaki, T. B., Fattahi, B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6634-6659. [Link]
-
Jia, T., & Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(30), 11346-11352. [Link]
-
Kaur, J., Chimni, S. S., Mahajan, S., & Kumar, A. (2015). Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation. RSC Advances, 5(65), 52481-52496. [Link]
-
Li, X. (2023). Catalytic Asymmetric Synthesis of Atropisomers Featuring an Aza Axis. Accounts of Chemical Research, 56(19), 2633-2647. [Link]
-
Myers, A. G. (n.d.). Asymmetric synthesis. Harvard University. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem Compound Database. Retrieved from [Link]
-
Pace, V., & Holzer, W. (2013). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. Molecules, 18(9), 11256-11267. [Link]
-
Various Authors. (n.d.). Themed collection Asymmetric catalysis. RSC Publishing. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Chiral auxiliary. Wikipedia. [Link]
-
Xu, F., & Li, W. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science, 14(9), 2461-2466. [Link]
-
Zanda, M. (2021). New Trends in Asymmetric Catalysis. MDPI. [Link]
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- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 9. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Impurity Profiling of 6-Benzyl-2,6-diazaspiro[3.5]nonane
Welcome to the technical support center dedicated to providing in-depth guidance on the analytical methodologies for detecting impurities in 6-Benzyl-2,6-diazaspiro[3.5]nonane. This resource is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis, purification, and quality control of this compound. Here, we will address common challenges and provide scientifically grounded solutions to ensure the integrity and purity of your samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for impurity profiling of this compound?
A1: The most effective analytical techniques for impurity profiling of this compound are hyphenated chromatographic methods.[1][2] High-Performance Liquid Chromatography (HPLC), particularly when coupled with a UV detector (HPLC-UV), is the gold standard for quantifying known and unknown impurities.[1][3][4][5] For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[1] For definitive structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable.[6][7][8][9]
Q2: What are the likely impurities I might encounter in my this compound samples?
A2: Impurities can originate from various stages, including starting materials, by-products of the synthesis, and degradation products.[1] Common impurities may include unreacted starting materials, isomers, and oxidation products. The specific impurities will be highly dependent on the synthetic route employed. A thorough understanding of the reaction mechanism is crucial for predicting potential impurities.
Q3: My HPLC chromatogram shows several small, unidentified peaks. How do I proceed with their identification?
A3: The first step is to ensure these are genuine impurities and not artifacts from the solvent, system, or sample preparation. If the peaks are reproducible, the next step is structural elucidation. This typically involves collecting the fractions corresponding to the unknown peaks and analyzing them using mass spectrometry (MS) and NMR spectroscopy.[6][7][8][9][10] MS will provide the molecular weight and fragmentation pattern, while 1D and 2D NMR experiments will help to piece together the chemical structure.
Q4: I'm having trouble with peak tailing for the main compound and its impurities in my HPLC analysis. What could be the cause and how can I fix it?
A4: Peak tailing with amine-containing compounds like this compound is a common issue in reverse-phase HPLC.[11] It is often caused by the interaction of the basic amine groups with residual acidic silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Use a base-deactivated column: These columns have been specially treated to minimize silanol interactions.
-
Adjust mobile phase pH: Increasing the pH of the mobile phase to a value greater than the pKa of the amine can reduce tailing. However, be mindful of the pH limitations of your column.
-
Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active sites on the stationary phase.
Q5: How do I validate my analytical method for impurity detection according to regulatory guidelines?
A5: Method validation is a critical step to ensure your analytical procedure is suitable for its intended purpose.[12][13] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[12][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15][16]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][15]
-
Accuracy: The closeness of test results to the true value.[14][16]
-
Precision: The degree of agreement among individual test results.[16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Section 2: Troubleshooting Guides
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Flush the system with a strong solvent. Prepare fresh mobile phase. |
| Baseline Drift | Column not equilibrated. Temperature fluctuations. Mobile phase composition changing. | Allow sufficient time for column equilibration. Use a column oven. Ensure proper mixing of mobile phase. |
| Split Peaks | Column is clogged or damaged. Sample solvent is too strong. | Replace the column. Inject the sample in a solvent weaker than the mobile phase. |
| Irreproducible Retention Times | Fluctuation in mobile phase composition or flow rate. Temperature changes. | Check pump performance. Use a column oven. Ensure consistent mobile phase preparation. |
Troubleshooting Common GC-MS Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Sensitivity | Leak in the system. Dirty ion source. | Perform a leak check. Clean the ion source. |
| Peak Broadening | Column degradation. Injection port temperature too low. | Condition or replace the column. Optimize injection port temperature. |
| Mass Spectral Anomalies | Contamination in the ion source or mass analyzer. | Clean the ion source and mass analyzer. |
Section 3: Experimental Protocol - HPLC-UV Method for Impurity Profiling
This protocol provides a general framework for developing an HPLC-UV method for the analysis of this compound and its impurities. Method optimization will be required for your specific sample and impurity profile.
Instrumentation and Materials
-
HPLC system with a UV detector, quaternary pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 8.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
System Suitability
-
Inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The tailing factor for the main peak should be less than 2.0.
-
The theoretical plates for the main peak should be greater than 2000.
Section 4: Visual Workflow and Data Summary
Impurity Identification and Quantification Workflow
Caption: Workflow for the identification and quantification of impurities.
Common Potential Impurities and Recommended Analytical Techniques
| Impurity Type | Potential Source | Primary Analytical Technique | Confirmatory Technique |
| Starting Materials | Incomplete reaction | HPLC-UV, GC-MS | MS, NMR |
| Reaction By-products | Side reactions | HPLC-UV, LC-MS | MS, NMR |
| Isomers | Non-specific synthesis | Chiral HPLC, HPLC-UV | MS, NMR |
| Degradation Products | Instability (e.g., oxidation) | HPLC-UV, LC-MS | MS, NMR |
| Residual Solvents | Purification process | Headspace GC-MS | - |
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
HPLC-UV method approach for the analysis and impurity profiling of Captopril. [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]
-
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. [Link]
-
Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms - Jetir.Org. [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. [Link]
-
Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates - ResearchGate. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
Analytical Strategies for Monitoring Residual Impurities | BioPharm International. [Link]
-
Amines Analysis by Packed Column GC - LabRulez GCMS. [Link]
-
HPLC Method for Analysis of 6-Benzylaminopurine (N6-Benzyladenine) on Primesep 100 Column | SIELC Technologies. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]
-
39265 PDFs | Review articles in NMR STRUCTURE ELUCIDATION - ResearchGate. [Link]
-
Analytical Methods - RSC Publishing. [Link]
-
impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES. [Link]
-
Impurity profiling UPLC methods for quantitative analysis of some antiemetics formulated with Pyridoxine | Request PDF - ResearchGate. [Link]
-
NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate - PubChem. [Link]
-
Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate - PubChem. [Link]
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Validation & Comparative
A Comparative Guide to 6-Benzyl-2,6-diazaspiro[3.5]nonane and Piperazine Scaffolds in Modern Drug Discovery
Introduction: Beyond the Privileged Scaffold
The piperazine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" found in hundreds of FDA-approved drugs.[1][2] Its prevalence stems from a combination of desirable properties: high polarity which often aids solubility, two convenient nitrogen handles for synthetic elaboration, and a stable chair conformation that can orient substituents in defined axial and equatorial positions.[1][3] However, the very flexibility that makes piperazine synthetically versatile can also be a liability. Conformational mobility can lead to promiscuous binding at off-targets, contributing to undesirable side effects and suboptimal pharmacokinetic profiles.
In the relentless pursuit of more potent, selective, and safer therapeutics, medicinal chemists are increasingly turning to rigidified bioisosteres that mimic the core structure of piperazine while restricting its conformational freedom. One such promising alternative is the 6-Benzyl-2,6-diazaspiro[3.5]nonane scaffold. This guide provides a comparative analysis of these two scaffolds, delving into their structural nuances, synthetic accessibility, and pharmacological implications, supported by experimental data and protocols to inform rational drug design.
Part 1: Structural and Physicochemical Properties: A Tale of Flexibility vs. Rigidity
The fundamental difference between the piperazine and the diazaspiro[3.5]nonane core lies in their three-dimensional architecture. Piperazine is a flexible six-membered ring that undergoes rapid chair-to-chair interconversion. In contrast, the diazaspiro[3.5]nonane scaffold is a rigid system where a four-membered azetidine ring and a six-membered piperidine ring are joined through a common quaternary carbon. This spirocyclic fusion locks the molecule into a defined three-dimensional shape.[4]
This structural rigidity has profound implications for how a molecule interacts with its biological target. The fixed orientation of the nitrogen atoms and their substituents in the diazaspiro[3.5]nonane scaffold can lead to a more precise and entropically favorable binding event with a target protein, potentially enhancing potency and selectivity.[5][6]
Caption: Structural comparison of flexible piperazine and the rigid diazaspiro scaffold.
Table 1: Comparative Physicochemical Properties
| Property | Piperazine | This compound | Rationale for Difference |
| pKa1 | 5.35[3] | Predicted ~5.5-6.5 | The azetidine nitrogen's basicity is influenced by ring strain. |
| pKa2 | 9.73[3] | Predicted ~9.0-10.0 | The piperidine nitrogen's basicity is comparable to typical secondary amines. |
| Aqueous Solubility | Freely soluble[7] | Lower than piperazine | The benzyl group and increased carbon count increase lipophilicity. |
| Lipophilicity (LogP) | Low | Moderate to High | The rigid, sp3-rich scaffold increases the molecule's three-dimensionality and lipophilicity. |
| Conformational Flexibility | High (Chair flip) | Low (Rigid) | The spirocyclic center locks the conformation. |
Part 2: Synthesis and Functionalization Strategies
The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. Piperazine's commercial availability and straightforward derivatization chemistry have cemented its popularity.
Piperazine Derivatization: Monosubstituted piperazines are readily prepared, often through a one-pot procedure from a protonated piperazine without the need for protecting groups.[8] Common strategies for N-functionalization include:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
N-Arylation/N-Alkylation: Palladium-catalyzed Buchwald-Hartwig coupling with aryl halides or direct alkylation with alkyl halides.[9]
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.[8]
This compound Synthesis: The synthesis of the diazaspiro[3.5]nonane core is more complex, typically requiring a multi-step sequence. Orthogonally protected versions are key to allowing selective functionalization of the two distinct nitrogen atoms.[10] A general approach involves leveraging enolate acylation to construct the necessary quaternary carbon center.[10] The benzyl group on the piperidine nitrogen often serves as both a protecting group and a synthetic handle, which can be removed via palladium-catalyzed hydrogenolysis. The azetidine nitrogen is typically protected with a Boc group, which can be removed under acidic conditions.
Caption: Logic flow for applying bioisosterism to improve drug candidates.
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of a Protected Diazaspiro[3.5]nonane
-
Rationale: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds, essential for linking the scaffold to aromatic moieties.
-
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., Argon), add the N-Boc-2,6-diazaspiro[3.5]nonane (1.0 eq.), the desired aryl bromide (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like BINAP (0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.). [9] 2. Add anhydrous toluene as the solvent.
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite to remove inorganic salts.
-
Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Cell Viability Assessment via MTT Assay
-
Rationale: This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines, providing a quantitative measure (IC₅₀) of its growth-inhibitory power. [1]* Procedure:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds (e.g., piperazine derivative vs. diazaspiro derivative) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
-
Conclusion and Future Outlook
The piperazine scaffold will undoubtedly remain a workhorse in medicinal chemistry due to its synthetic simplicity and proven track record. However, as the demands for highly selective and safe therapeutics intensify, the limitations of its conformational flexibility become more apparent.
The this compound scaffold and related spirocyclic diamines represent a compelling strategic evolution. By introducing conformational rigidity, these scaffolds offer a rational path to enhancing target specificity, reducing off-target toxicities, and improving overall pharmacological profiles. While their synthesis is more demanding, the potential payoff—as demonstrated in the PARP inhibitor case study—is significant. For drug development professionals aiming to escape "flatland" and explore novel, three-dimensional chemical space, the strategic application of spirocyclic scaffolds like this compound is not just an alternative, but a necessary step forward.
References
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. (URL: [Link])
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Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. (URL: [Link])
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). ResearchGate. (URL: [Link])
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A Comparative Guide to Validating the Binding Affinity of 6-Benzyl-2,6-diazaspiro[3.5]nonane Derivatives to Target Proteins
For researchers, scientists, and drug development professionals, the precise and accurate determination of a compound's binding affinity to its target protein is a cornerstone of modern therapeutic development. This guide provides an in-depth technical comparison of methodologies for validating the binding affinity of a promising class of compounds, the 6-Benzyl-2,6-diazaspiro[3.5]nonane derivatives, with a particular focus on their interaction with sigma receptors (σ1R and σ2R). We will delve into the experimental nuances of three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. Beyond mere protocols, this guide emphasizes the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to your binding studies.
Introduction to this compound Derivatives and their Therapeutic Potential
The 2,6-diazaspiro[3.5]nonane scaffold has emerged as a versatile building block in medicinal chemistry, offering a unique three-dimensional architecture for designing ligands with high affinity and selectivity for various protein targets.[1][2] In particular, derivatives of this scaffold have shown significant promise as modulators of sigma receptors.[3][4] Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of proteins implicated in a range of cellular functions and pathological conditions, including neurological disorders, pain, and cancer.[5][6] The development of potent and selective sigma receptor ligands, such as the this compound derivatives, holds considerable therapeutic potential.[7] This guide will use the closely related and well-characterized 2,7-diazaspiro[3.5]nonane derivatives as a case study to illustrate the validation of binding affinity.
The Trinity of Binding Affinity Assays: A Comparative Overview
The selection of an appropriate binding assay is critical and depends on various factors, including the nature of the interacting molecules, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics). Here, we compare three widely used and highly regarded techniques.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Radioligand Binding Assay |
| Principle | Measures changes in refractive index upon binding to a sensor surface.[8][9] | Measures the heat absorbed or released during a binding event.[10][11] | Measures the displacement of a radiolabeled ligand by a test compound.[12][13][14] |
| Information Provided | Kinetics (k_on, k_off), Affinity (K_D), Specificity.[15] | Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n).[11] | Affinity (K_i, IC_50), Receptor Density (B_max).[12][14] |
| Labeling Requirement | Label-free.[8] | Label-free.[11] | Requires a radiolabeled ligand.[13][14] |
| Throughput | High-throughput capabilities. | Low to medium throughput. | High-throughput capabilities.[14] |
| Sample Consumption | Low protein consumption. | High protein consumption. | Low to moderate. |
| Strengths | Real-time kinetic data, label-free.[9] | Provides a complete thermodynamic profile of the interaction.[11] | High sensitivity, well-established for membrane proteins.[12][13] |
| Limitations | Protein immobilization can affect activity, mass transport limitations.[16] | Requires high sample concentrations, sensitive to buffer mismatches.[17][18] | Use of radioactive materials, indirect measurement of affinity. |
In-Depth Experimental Protocols and Rationale
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that allows for the real-time monitoring of binding events.[8][9] It provides not only the equilibrium dissociation constant (K_D) but also the association (k_on) and dissociation (k_off) rate constants, offering deeper insights into the binding mechanism.
-
Sensor Chip Selection and Protein Immobilization:
-
Rationale: The choice of sensor chip and immobilization strategy is crucial to ensure the target protein remains in its active conformation. Amine coupling is a common method for immobilizing proteins via their primary amines.[8]
-
Protocol:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified sigma receptor protein at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl pH 8.5.
-
-
-
Analyte Injection and Data Acquisition:
-
Rationale: A range of analyte concentrations, spanning at least 10-fold below and above the expected K_D, should be used to obtain a reliable binding curve.[16] A reference flow cell without the immobilized protein is used to subtract non-specific binding and bulk refractive index changes.
-
Protocol:
-
Prepare a dilution series of the this compound derivative in running buffer (e.g., HBS-EP+).
-
Inject each concentration over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase (e.g., 120-180 seconds) followed by a dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds).
-
-
-
Data Analysis:
-
Rationale: The resulting sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to extract the kinetic and affinity constants.
-
Protocol:
-
Subtract the reference channel data from the active channel data.
-
Perform a global fit of the data from all analyte concentrations to a kinetic model using the instrument's analysis software.
-
The software will calculate the k_on, k_off, and K_D values.
-
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[10][11]
-
Sample Preparation:
-
Rationale: Meticulous sample preparation is paramount for accurate ITC data. Both the protein and the ligand must be in the exact same buffer to avoid heats of dilution or mixing, which can mask the true binding signal.[17][18] The concentrations of both components must be known accurately.
-
Protocol:
-
Dialyze the purified sigma receptor protein extensively against the final experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
Dissolve the this compound derivative in the final dialysis buffer. If DMSO is required for solubility, ensure the same concentration of DMSO is present in the protein solution.
-
Accurately determine the concentrations of the protein (e.g., by UV-Vis spectroscopy) and the ligand.
-
-
-
ITC Experiment:
-
Rationale: The concentrations of the protein in the sample cell and the ligand in the syringe should be chosen to ensure the "c-window" (c = n * [Protein] / K_D) is between 10 and 1000 for a reliable curve fit.[18]
-
Protocol:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell and the ligand solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium between each injection.
-
-
-
Data Analysis:
-
Rationale: The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model.
-
Protocol:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a one-site binding model using the analysis software to obtain the K_D, ΔH, and stoichiometry (n). The binding entropy (ΔS) is then calculated from these values.
-
-
Radioligand Binding Assay
This is a highly sensitive and robust method, particularly well-suited for studying membrane-bound receptors like sigma receptors.[12][13] It relies on the principle of competition between a radiolabeled ligand and the unlabeled test compound for binding to the target receptor.
-
Membrane Preparation:
-
Rationale: High-quality membrane preparations containing the target receptor are essential for a successful assay.
-
Protocol:
-
Homogenize cells or tissues expressing the sigma receptor in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[19]
-
-
-
Competition Binding Assay:
-
Rationale: The assay measures the ability of the unlabeled test compound to displace the binding of a radiolabeled ligand of known affinity. This allows for the determination of the inhibitory constant (K_i) of the test compound.
-
Protocol:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-(+)-pentazocine for σ1R, typically at or below its K_D), and varying concentrations of the this compound derivative.[12]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-radiolabeled ligand, e.g., haloperidol).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
-
Data Analysis:
-
Rationale: The amount of radioactivity on the filters is proportional to the amount of bound radioligand. A competition curve is generated to determine the IC_50 value, which is then converted to the K_i value.
-
Protocol:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Fit the data to a sigmoidal dose-response model to determine the IC_50 (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.
-
-
Comparative Binding Affinity Data
The following table presents representative binding affinity data for a series of 2,7-diazaspiro[3.5]nonane derivatives at sigma-1 (σ1R) and sigma-2 (σ2R) receptors, as determined by radioligand binding assays.[3][4] This data can be used as a benchmark for comparing the affinity of novel this compound derivatives.
| Compound | R1 | R2 | σ1R K_i (nM) | σ2R K_i (nM) | Selectivity (σ2R/σ1R) |
| 4b | H | Benzyl | 2.7 | 27 | 10 |
| 4c | H | Phenethyl | 3.5 | - | - |
| 5b | Benzyl | H | 13 | 102 | 7.8 |
| Haloperidol | - | - | 3.2 | 3.6 | 1.1 |
| (+)-Pentazocine | - | - | 2.8 | 5,500 | 1964 |
Data adapted from a study on 2,7-diazaspiro[3.5]nonane derivatives.[3][4]
Sigma Receptor Signaling Pathway
Understanding the signaling pathways modulated by the target protein is crucial for interpreting the functional consequences of ligand binding. Sigma-1 receptors are intracellular chaperones that translocate from the endoplasmic reticulum to the plasma membrane upon ligand stimulation, where they can modulate various ion channels and signaling proteins.[20][21]
Conclusion
Validating the binding affinity of novel compounds like this compound derivatives is a multi-faceted process that requires careful experimental design and a thorough understanding of the strengths and limitations of each analytical technique. This guide has provided a comprehensive overview of SPR, ITC, and Radioligand Binding Assays, complete with detailed protocols and the underlying scientific rationale. By employing a combination of these orthogonal methods, researchers can confidently and accurately characterize the binding properties of their compounds, paving the way for the development of next-generation therapeutics targeting sigma receptors and other critical protein targets.
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SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016-12-08). Available from: [Link]
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Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Protocols. Available from: [Link]
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Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019-01-10). Available from: [Link]
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Best Practices for Isothermal Titration Calorimetry to Study Binding Iinteractions – Part 1. (2019-10-17). Available from: [Link]
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Guide to Running an SPR Experiment. (2022-07-27). Available from: [Link]
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Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. Available from: [Link]
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How to measure and evaluate binding affinities - eLife. (2020-08-06). Available from: [Link]
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Radioligand binding methods: practical guide and tips - PubMed. Available from: [Link]
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Radioligand Binding Assay - Creative Bioarray. Available from: [Link]
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Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC - NIH. (2011-09-07). Available from: [Link]
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ITC-Derived Binding Constants. Available from: [Link]
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New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - NIH. (2017-03-07). Available from: [Link]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]
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2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed. (2023-03-05). Available from: [Link]
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Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC. Available from: [Link]
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Navigating the Therapeutic Potential of 2,6-Diazaspiro[3.5]nonane-Containing Compounds: An In Vivo Efficacy Comparison
The strategic incorporation of rigid, three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties of novel drug candidates. Among these, the 2,6-diazaspiro[3.5]nonane moiety and its related spirocyclic analogs have emerged as versatile building blocks. Their unique conformational constraints offer a compelling alternative to more flexible traditional structures, potentially leading to enhanced target engagement and improved in vivo performance. This guide provides a comparative analysis of the in vivo efficacy of compounds featuring this spirocyclic core, drawing from preclinical studies in oncology, metabolic disorders, and neuropathic pain. We will delve into the experimental designs, present comparative data, and elucidate the underlying mechanisms of action to provide researchers and drug development professionals with a comprehensive understanding of this promising chemical scaffold.
I. Antinociceptive Efficacy of 2,7-Diazaspiro[3.5]nonane Derivatives in a Neuropathic Pain Model
Derivatives of 2,7-diazaspiro[3.5]nonane have been investigated as potent and selective antagonists of the sigma-1 receptor (S1R), a chaperone protein implicated in the modulation of pain signaling. The in vivo analgesic effects of several lead compounds from this series were evaluated in a mouse model of capsaicin-induced neuropathic pain.
Experimental Design and Methodology
The study utilized a capsaicin-induced secondary hyperalgesia model in mice, a well-established assay to evaluate the efficacy of analgesics against centrally mediated pain sensitization.
Experimental Workflow: Capsaicin-Induced Mechanical Allodynia Model
Caption: Workflow for evaluating the antiallodynic effects of 2,7-diazaspiro[3.5]nonane derivatives.
Protocol: Capsaicin-Induced Mechanical Allodynia
-
Animal Model: Adult male mice were used for this study.
-
Acclimation: Animals were habituated to the testing chambers, which consist of individual compartments with a wire mesh floor, for at least two consecutive days before the experiment.
-
Baseline Measurement: The baseline paw withdrawal threshold to mechanical stimuli was determined using von Frey filaments applied to the plantar surface of the hind paw.
-
Drug Administration: Mice were treated with an intraperitoneal (i.p.) injection of the test compounds (e.g., compounds 4b , 5b ) at a dose of 20 mg/kg, the reference S1R antagonist BD-1063 (40 mg/kg), or vehicle.[1][2]
-
Induction of Hypersensitivity: A solution of capsaicin was injected into the plantar surface of the hind paw to induce secondary mechanical allodynia.[1]
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold was reassessed at various time points after capsaicin injection to determine the extent of mechanical hypersensitivity and the analgesic effect of the compounds.[3] A significant increase in the withdrawal threshold compared to the vehicle-treated group indicates an antiallodynic effect.
In Vivo Efficacy and Comparative Performance
The study revealed that several 2,7-diazaspiro[3.5]nonane derivatives exhibited potent antiallodynic effects.
| Compound | Dose (mg/kg, i.p.) | Maximum Reversal of Mechanical Hypersensitivity | Target |
| Compound 5b | 20 | Full Reversal[1][2] | S1R Antagonist |
| Compound 8f | 20 | Full Reversal[1][2] | S1R Antagonist |
| BD-1063 (Control) | 40 | Full Reversal[2] | S1R Antagonist |
| Compound 4b | Not specified | No antiallodynic effect[1][2] | S1R Agonist |
Notably, compounds 5b and 8f achieved a complete reversal of mechanical hypersensitivity at half the dose of the well-characterized S1R antagonist BD-1063, highlighting their significant potency.[2] Interestingly, compound 4b , another derivative from the same series, was devoid of any antiallodynic effect, and was later characterized as an S1R agonist. This underscores the subtle structural modifications within the 2,7-diazaspiro[3.5]nonane scaffold that can dramatically influence the functional activity of the resulting compounds.[1][2] The analgesic effects of the antagonist compounds were confirmed to be mediated by S1R, as co-administration with an S1R agonist reversed their antiallodynic action.[1][2]
II. Glucose-Lowering Effects of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A series of 7-azaspiro[3.5]nonane derivatives have been synthesized and evaluated as agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. Activation of GPR119 on pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones, respectively.
GPR119 Signaling Pathway
The therapeutic rationale for GPR119 agonism is centered on its ability to enhance the body's natural glucose homeostatic mechanisms in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.
Caption: Simplified signaling pathway of GPR119 agonism.
Experimental Design and Methodology
The in vivo glucose-lowering efficacy of these compounds was assessed in a diabetic rat model using an oral glucose tolerance test (OGTT).
Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in Rats
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT) in a rodent model.
Protocol: Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Diabetic rat models (e.g., Sprague-Dawley rats with diet-induced obesity or genetic models) are commonly used.
-
Fasting: The animals are fasted overnight (typically 16-18 hours) to ensure a stable baseline blood glucose level.[4]
-
Baseline Blood Sample: A blood sample is collected from the tail vein at time zero to measure the fasting blood glucose level.
-
Compound Administration: The test compound, such as 54g , is administered orally via gavage.
-
Glucose Challenge: After a specific period (e.g., 30 minutes) to allow for compound absorption, a concentrated glucose solution (typically 2 g/kg body weight) is administered orally.[4]
-
Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[5]
-
Glucose Measurement: Blood glucose concentrations are measured for each sample.
-
Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify the overall glucose-lowering effect. A significant reduction in the AUC compared to the vehicle-treated group indicates improved glucose tolerance.
In Vivo Efficacy and Comparative Performance
The 7-azaspiro[3.5]nonane derivative, compound 54g , was identified as a potent GPR119 agonist. In vivo studies in diabetic rats demonstrated that this compound exhibited a favorable glucose-lowering effect. While specific quantitative data from a direct head-to-head comparison is not publicly available, the successful progression of such compounds through preclinical development highlights the potential of this scaffold in generating effective antidiabetic agents. The performance of these compounds is typically benchmarked against standard-of-care treatments like DPP-4 inhibitors (e.g., sitagliptin) or other GPR119 agonists in development. The key advantage sought with GPR119 agonists is the glucose-dependent mechanism of action, which is a significant differentiator from older classes of oral hypoglycemic agents like sulfonylureas.
III. Antitumor Activity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] in a Syngeneic Mouse Model
A series of spiro-fused compounds, specifically 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines], have been explored for their potential as antitumor agents. Preliminary in vivo evaluations were conducted to assess their impact on tumor growth.
Experimental Design and Methodology
A syngeneic mouse tumor model was employed to evaluate the antitumor efficacy of these compounds, which allows for the study of the therapeutic agent in the context of a competent immune system.
Experimental Workflow: CT26 Syngeneic Tumor Model
Caption: Workflow for evaluating the antitumor efficacy of test compounds in the CT26 syngeneic mouse model.
Protocol: CT26 Syngeneic Tumor Model
-
Animal Model: BALB/c mice, which are syngeneic with the CT26 tumor cell line, are used.
-
Cell Culture: CT26 murine colon carcinoma cells are cultured under standard conditions.
-
Tumor Inoculation: A suspension of CT26 cells (e.g., 3 x 10⁵ cells) is injected subcutaneously into the flank of the mice.[6]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers and calculating the tumor volume.
-
Randomization: Once the tumors reach a predetermined size (e.g., approximately 100 mm³), the mice are randomly assigned to different treatment groups.[6]
-
Compound Administration: The test compounds are administered to the mice, typically via intraperitoneal or intravenous injection.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, which is determined by comparing the tumor volumes in the treated groups to the vehicle-treated control group. Other endpoints can include survival analysis and immunological profiling of the tumor microenvironment.
In Vivo Efficacy and Comparative Performance
Preliminary in vivo experiments were conducted to assess the impact of these 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] compounds on the growth of CT26 tumors in Balb/C mice. The initial findings indicated that there were no statistically significant differences in tumor growth dynamics between the treated and control groups. While these early results did not demonstrate a robust antitumor effect, the low toxicity observed with parenteral administration suggests that further optimization of this scaffold could be pursued. For a meaningful comparison, the efficacy of these compounds would need to be benchmarked against standard-of-care chemotherapeutic agents or immunotherapies known to be active in the CT26 model, such as anti-PD-1 antibodies.
IV. Conclusion and Future Perspectives
The 2,6-diazaspiro[3.5]nonane moiety and its analogs represent a valuable and versatile scaffold in modern drug discovery. The in vivo studies highlighted in this guide demonstrate their potential across diverse therapeutic areas. The 2,7-diazaspiro[3.5]nonane core has yielded potent sigma-1 receptor antagonists with significant analgesic activity in a preclinical pain model. Similarly, the 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop GPR119 agonists with promising glucose-lowering effects for the treatment of type 2 diabetes. While the preliminary investigation of 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] did not show significant antitumor efficacy, the low toxicity profile warrants further exploration and structural optimization.
For researchers and drug development professionals, the key takeaway is that the rigid, three-dimensional nature of the diazaspiro[3.5]nonane core can be effectively utilized to fine-tune the pharmacological properties of small molecules. The distinct in vivo outcomes of closely related analogs, such as the opposing effects of S1R agonist and antagonist derivatives, underscore the importance of precise structural modifications. Future work in this area should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic profiles, and conducting comprehensive head-to-head in vivo comparisons with established and emerging therapies to fully elucidate the therapeutic potential of this promising class of compounds.
V. References
-
Dichiara, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.
-
Markovics, A., et al. (2020). Reduced capsaicin-induced mechanical allodynia and neuronal responses in the dorsal root ganglion in the presence of protein tyrosine phosphatase non-receptor type 6 overexpression. Journal of Neuroinflammation.
-
Mouse Metabolic Phenotyping Centers (MMPC). (2024). Oral Glucose Tolerance Test.
-
Kim, K., et al. (2020). Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response. Journal for ImmunoTherapy of Cancer.
-
Moyes, C. R., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.
-
Dichiara, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Usiena AIR.
-
bioRxiv. (2024). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage.
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.
-
Ferdaos, N., et al. (2021). Comprehensive review of mouse models for studying cancer-related fatigue. Oncology Letters.
-
bioRxiv. (2024). Reduced Capsaicin-Induced Mechanical Allodynia and Neuronal Responses in the DRG in the Presence of Shp1 Overexpression.
-
De Francisco, E. P., et al. (2023). Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling. Journal of the American Chemical Society.
-
Cobos, E. J., et al. (2018). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology.
-
ResearchGate. (n.d.). Protocol for the treatment of oral glucose tolerance test in rats.
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Dichiara, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.
-
Antineo. (n.d.). CT26 Tumour Model In BALB/c Mice | In Vivo Drug Response.
-
Dichiara, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.
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ResearchGate. (n.d.). (PDF) Differential involvement of reactive oxygen species in a mouse model of capsaicin-induced secondary mechanical hyperalgesia and allodynia.
-
protocols.io. (2020). Oral Glucose Tolerance Test in Mouse.
-
ResearchGate. (n.d.). Tumor size in BALB/c mice implanted with CT26 colorectal adenocarcinoma... | Download Scientific Diagram.
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Ichor Life Sciences. (n.d.). CT26 Mouse Model.
-
UQ Animal Ethics Committee. (2022). LAB_056 Glucose Tolerance Test in Mice.
-
ResearchGate. (n.d.). Enrique José Cobos PhD Pharmacology Professor (Full) at University of Granada.
-
Gendrisch, F., et al. (2021). Ononis spinosa alleviated capsaicin-induced mechanical allodynia in a rat model through transient receptor potential vanilloid 1 modulation. Journal of Ethnopharmacology.
-
ResearchGate. (n.d.). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes.
-
ResearchGate. (n.d.). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes.
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A Comparative Guide to the Biological Activity of Diazaspiro[3.5]nonane vs. Diazaspiro[3.4]octane Analogs
In the landscape of medicinal chemistry, the pursuit of novel scaffolds that confer advantageous three-dimensional structural properties is paramount for the discovery of next-generation therapeutics. Among these, diazaspirocycles have garnered considerable attention due to their inherent rigidity and synthetic tractability, which allow for precise spatial orientation of substituents. This guide provides an in-depth, objective comparison of the biological activities of two prominent diazaspirocyclic cores: diazaspiro[3.5]nonane and diazaspiro[3.4]octane. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage these unique scaffolds in their therapeutic discovery programs.
Introduction: The Rationale for Spirocyclic Scaffolds in Drug Design
The "escape from flatland" is a well-recognized strategy in modern drug discovery, emphasizing the move away from planar, aromatic structures towards more three-dimensional molecules. Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, are exemplary of this approach. The constrained conformations of diazaspiro[3.5]nonane and diazaspiro[3.4]octane scaffolds offer a fixed presentation of chemical functionalities, which can lead to enhanced potency, selectivity, and improved physicochemical properties compared to more flexible aliphatic or aromatic systems. The choice between these two scaffolds is often dictated by the specific requirements of the biological target and the desired pharmacokinetic profile.
Comparative Analysis of Biological Activities
While direct head-to-head comparative studies of diazaspiro[3.5]nonane and diazaspiro[3.4]octane analogs are not extensively documented, a survey of the literature reveals distinct and, in some cases, overlapping therapeutic applications for derivatives of these two scaffolds. The following sections and the summary table below highlight the diverse biological targets and potencies associated with each core structure.
Diazaspiro[3.5]nonane Analogs: Targeting Cancer, Metabolic Disorders, and Neurological Conditions
Derivatives of the diazaspiro[3.5]nonane scaffold have shown significant promise in several key therapeutic areas:
-
Oncology (KRAS G12C Inhibition): A notable application of the 2,7-diazaspiro[3.5]nonane core is in the development of covalent inhibitors of the KRAS G12C mutant, a key driver in various cancers.[1] These compounds have demonstrated potent anti-tumor activity in preclinical models.[1]
-
Metabolic Diseases (GPR119 Agonism): 7-Azaspiro[3.5]nonane derivatives have been successfully developed as potent agonists of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[2]
-
Neurology (Sigma Receptor Modulation): The 2,7-diazaspiro[3.5]nonane moiety has been incorporated into ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.
Diazaspiro[3.4]octane Analogs: A Versatile Scaffold for Infectious Diseases and Beyond
The more compact diazaspiro[3.4]octane framework has been explored in a different, yet equally important, set of therapeutic contexts:
-
Infectious Diseases (Antimalarial and Antitubercular Activity): A novel series of diazaspiro[3.4]octane compounds has been identified with potent, low nanomolar activity against multiple life-cycle stages of the malaria parasite, Plasmodium falciparum.[3][4] Furthermore, when combined with a 5-nitrofuranoyl "warhead," 2,6-diazaspiro[3.4]octane derivatives have shown excellent activity against Mycobacterium tuberculosis.
-
Oncology and Inflammation (PARP Inhibition): Diazaspiro cores have been investigated as bioisosteres for the piperazine moiety in the FDA-approved PARP inhibitor olaparib. This work highlights the potential of these scaffolds to modulate DNA damage and cytotoxicity profiles.
-
Neurology (Sigma-2 Receptor Ligands): Similar to their [3.5]nonane counterparts, diazaspiro[3.4]octane analogs have been evaluated as ligands for the sigma-2 receptor.
Quantitative Data Summary
The following table provides a comparative summary of the reported biological activities for representative analogs of diazaspiro[3.5]nonane and diazaspiro[3.4]octane.
| Scaffold | Therapeutic Area | Biological Target | Representative Compound/Series | Potency (IC50/EC50/Ki) | Reference(s) |
| Diazaspiro[3.5]nonane | Oncology | KRAS G12C | 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (7b) | Not specified | [1] |
| Metabolic Diseases | GPR119 | Compound 54g (a 7-azaspiro[3.5]nonane derivative) | EC50 = Potent | [2] | |
| Neurology | Sigma-1 Receptor | Not specified | Ki = 2.7 nM, 13 nM | ||
| Diazaspiro[3.4]octane | Infectious Diseases | Plasmodium falciparum | Novel diazaspiro[3.4]octane series | IC50 < 50 nM | [3][4] |
| Infectious Diseases | Mycobacterium tuberculosis | 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane | MIC = 0.0124–0.0441 µg/mL | ||
| Oncology/Inflammation | PARP-1 | Diazaspiro-containing olaparib analog (10e) | IC50 = 12.6 nM | ||
| Neurology | Sigma-2 Receptor | Benzimidazolone with diazaspiro[3.4]octane core | Ki = Nanomolar affinity |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key biological assays relevant to the evaluation of diazaspiro[3.5]nonane and diazaspiro[3.4]octane analogs.
KRAS G12C Inhibition Assay (Cell-Based)
This protocol describes a method to assess the cellular potency of KRAS G12C inhibitors.
Workflow Diagram:
Caption: Workflow for antimalarial whole-cell screening.
Methodology:
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes in a complete culture medium under a low-oxygen atmosphere.
-
Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Compound Plating: In a 96-well plate, prepare serial dilutions of the test compound (e.g., a diazaspiro[3.4]octane analog).
-
Parasite Addition: Add the synchronized parasite culture to the wells containing the test compounds. Include parasite-only and uninfected erythrocyte controls.
-
Incubation: Incubate the plates for one full parasite life cycle (approximately 48-72 hours).
-
Growth Measurement: Lyse the erythrocytes and quantify parasite DNA using a fluorescent dye such as SYBR Green I.
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by representative diazaspiro[3.5]nonane and diazaspiro[3.4]octane analogs.
KRAS G12C Signaling Pathway Inhibition
Caption: Inhibition of the KRAS G12C signaling pathway.
GPR119-Mediated Signaling
Caption: GPR119 signaling pathway activation.
Conclusion and Future Directions
The comparative analysis of diazaspiro[3.5]nonane and diazaspiro[3.4]octane analogs reveals that both scaffolds are of significant value in medicinal chemistry, albeit with tendencies toward different therapeutic applications. Diazaspiro[3.5]nonane derivatives have been prominently featured in the development of targeted cancer therapies and treatments for metabolic disorders. In contrast, the diazaspiro[3.4]octane core has demonstrated considerable potential in the discovery of novel anti-infective agents.
The choice between these two scaffolds should be guided by a thorough understanding of the structure-activity relationships for the specific biological target of interest. The inherent rigidity and well-defined exit vectors of both diazaspiro systems provide a solid foundation for the design of potent and selective modulators of a wide range of biological targets. Future research in this area will likely focus on the further exploration of these scaffolds in diverse therapeutic areas and the development of more efficient and versatile synthetic routes to access a wider range of analogs.
References
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, [Link] [1]2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, [Link] [2]3. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, [Link]
Sources
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- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Medicines for Malaria Venture [mmv.org]
A Comparative Guide to Cross-Reactivity Profiling of 2-Benzyl-2,7-diazaspiro[3.5]nonane-Based Compounds
This guide provides an in-depth technical comparison and best-practice methodology for the cross-reactivity profiling of novel chemical entities, using the emerging class of 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones as a primary example. Recently identified for their potent broad-spectrum antimycobacterial activity, these compounds represent a promising new scaffold for infectious disease therapeutics.[1][2] However, like any novel chemical series, their potential for off-target interactions must be thoroughly investigated to mitigate the risk of adverse clinical outcomes.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of services to explain the causality behind experimental choices, providing a framework for building a self-validating system of safety and selectivity assessment.
Part 1: The Rationale for Proactive Cross-Reactivity Profiling
The journey of a drug candidate from discovery to clinic is fraught with peril, with a significant percentage of failures attributed to unforeseen toxicity.[3] These adverse effects often stem from "off-target" interactions, where a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[4][5] For a novel scaffold like the 2-benzyl-2,7-diazaspiro[3.5]nonane, which has a unique three-dimensional structure, in silico predictions can be unreliable. Therefore, empirical screening against a broad panel of biologically relevant targets is not just a regulatory requirement but a critical step in de-risking a drug development program.[6]
Early, comprehensive profiling allows for:
-
Early Identification of Liabilities: Uncovering potential safety issues before significant resources are invested in lead optimization.[7]
-
Informed Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to "dial out" undesirable off-target activity while retaining on-target potency.
-
Mechanism-Based Toxicity Prediction: Linking off-target hits to known clinical adverse drug reactions (ADRs), thereby providing a predictive understanding of potential clinical safety risks.[8]
The following workflow illustrates a standard, tiered approach to safety pharmacology, ensuring that resources are used efficiently while building a comprehensive safety profile.
Part 2: Comparative Analysis of Profiling Platforms
Choosing the right screening panel depends on the stage of development and the known biology of the compound class. For a novel series like the diazaspiro[3.5]nonanes, a broad, unbiased approach is initially recommended. Commercial vendors like Eurofins Discovery have curated panels based on decades of data, selecting targets known to be implicated in clinical ADRs.[9][10][11]
Comparison of Primary Screening Panels
| Panel Type | Description | Key Target Classes Covered | Primary Application for Diazaspiro Compounds |
| Broad Safety Panels (e.g., Eurofins SafetyScreen44™, SAFETYscan®47)[8][9][11] | A curated collection of ~40-50 targets historically linked to adverse drug reactions. Provides a cost-effective, high-level view of the most common off-target liabilities.[12] | GPCRs, Ion Channels (incl. hERG), Transporters, Enzymes (e.g., COX, MAO).[11] | Tier 1 (Mandatory): Initial screen for all promising hits to rapidly flag common liabilities like cardiovascular (hERG), CNS, or metabolic issues. |
| Comprehensive Kinase Panels (e.g., KINOMEscan®, KinaseProfiler™)[13][14][15] | Screens against a large portion of the human kinome (~450-500 kinases) to assess selectivity. Crucial as kinases are a large, structurally related target class.[16] | Tyrosine Kinases, Serine/Threonine Kinases, Lipid Kinases, Atypical Kinases.[13] | Tier 2: Follow-up if the primary target is a kinase, or if the compound shows structural alerts for ATP-binding site interaction. Useful for identifying unexpected growth-modulating off-targets. |
| Specialized Panels (e.g., CNS Safety Panel, Drug Abuse Panel)[17] | Focuses on targets within a specific physiological system or with a particular liability profile. | Receptors and transporters involved in neurotransmission, mood, and addiction (e.g., Dopamine, Serotonin, Opioid receptors). | Tier 2 (As Needed): To be used if Tier 1 results show multiple CNS-related hits or if the therapeutic indication suggests potential for CNS penetration and effects. |
| Cell Microarray Screening (e.g., Retrogenix®)[18] | An advanced method to screen against thousands of human plasma membrane and secreted proteins expressed in their native confirmation.[18][19] | >98% of the human surfaceome and secretome.[18] | Tier 3 (Advanced): For preclinical candidates, especially biologics, to identify novel or unexpected protein interactions not covered in standard panels. Provides data for regulatory submissions.[19] |
Part 3: Experimental Protocols & Data Interpretation
The trustworthiness of a profiling campaign rests on a robust and standardized experimental protocol. The following sections detail the methodology for a typical Tier 1 broad safety screen.
Protocol 1: Tier 1 Broad Safety Profiling (e.g., using Eurofins SafetyScreen44)
1. Compound Preparation & Submission:
- Solubilization: The test compound (e.g., "Compound DS-1," a representative 2-benzyl-2,7-diazaspiro[3.5]nonane derivative) is solubilized in 100% DMSO to create a high-concentration stock (typically 10 mM). Causality: DMSO is a near-universal solvent for drug-like small molecules and is compatible with most assay formats at the final concentrations used.
- Quantity: A minimum of 50 µL of the 10 mM stock or 1 mg of solid powder is typically required.
- Submission: The compound is submitted to the contract research organization (CRO) with its exact molecular weight and structure. The standard initial screen is a single-point determination at a high concentration, usually 10 µM. Causality: A 10 µM concentration is considered high enough to detect most physiologically relevant interactions while minimizing non-specific or "nuisance" inhibition.
2. Assay Execution (Binding Assays):
- The CRO performs competitive radioligand binding assays for the panel of targets.[20]
- For each target, a specific membrane preparation expressing the receptor, a validated radioligand, and the test compound (at 10 µM) are incubated.
- The reaction is allowed to reach equilibrium.
- Unbound radioligand is washed away, and the amount of bound radioactivity is measured using a scintillation counter.
- The result is expressed as a percentage inhibition of the specific binding of the radioligand. Causality: This format directly measures the ability of the test compound to displace a known ligand from the target's binding site, serving as a direct proxy for interaction.
3. Data Interpretation:
- Hit Threshold: A result of >50% inhibition at 10 µM is considered a significant "hit" that warrants further investigation. This threshold balances the need to identify meaningful interactions against the risk of pursuing false positives.
- Data Review: The results are compiled into a comprehensive report, often with a visual "heat map" representation for quick analysis.
Hypothetical Tier 1 Data for a Diazaspiro Compound
Let's imagine "Compound DS-1" was screened against a broad safety panel. Its intended target is a bacterial enzyme, so any interaction with human proteins is an off-target effect.
| Target | Target Class | % Inhibition @ 10 µM | Interpretation | Recommended Next Step |
| Bacterial DprE1 | (On-Target) | 98% | High Potency | Determine MIC/IC50 |
| Serotonin Transporter (SERT) | Transporter | 75% | Significant Hit | Proceed to Dose-Response (IC50) |
| Adrenergic α1A Receptor | GPCR | 62% | Significant Hit | Proceed to Dose-Response (IC50) |
| hERG | Ion Channel | 15% | No Significant Hit | Monitor in further studies |
| Dopamine D2 Receptor | GPCR | 8% | No Significant Hit | None |
| COX-1 | Enzyme | 2% | No Significant Hit | None |
Protocol 2: Follow-up Dose-Response (IC50) Determination
1. Rationale:
- For any target identified as a "hit" in the primary screen (e.g., SERT and Adrenergic α1A), a dose-response study is essential to quantify the compound's potency at that off-target. This moves from a qualitative "yes/no" to a quantitative measure of potency (IC50).
2. Experimental Workflow:
- The compound is serially diluted (typically in half-log steps) to create a range of concentrations (e.g., from 100 µM down to 1 nM).
- The binding or functional assay is repeated at each concentration.
- The percentage inhibition is plotted against the compound concentration.
- A non-linear regression analysis is used to fit a sigmoidal curve to the data and calculate the IC50 value (the concentration at which 50% of the maximal response is inhibited).
3. Decision-Making Logic:
- The IC50 values for the off-targets are compared to the on-target potency (e.g., the IC50 against the bacterial enzyme or the Minimum Inhibitory Concentration, MIC).
- A therapeutic window or selectivity ratio is calculated (Off-target IC50 / On-target IC50). A ratio of >100x is often desired, though this is highly dependent on the specific target and therapeutic area.
- This quantitative data allows the project team to make an informed decision: Is the off-target activity potent enough to be a clinical concern? Can it be mitigated through chemical modification?
DataIn [label="Primary Screen Hit\n(e.g., SERT >50% @ 10µM)"];
IC50 [label="Perform 10-point IC50 Assay"];
Calc [label="Calculate Off-Target IC50\n(e.g., SERT IC50 = 500 nM)"];
Compare [label="Compare to On-Target Potency\n(e.g., DprE1 IC50 = 10 nM)"];
Decision [label="Selectivity Ratio > 100x?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Proceed [label="Acceptable Risk:\nProceed with Candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Stop [label="High Risk:\nRe-design or Terminate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
DataIn -> IC50;
IC50 -> Calc;
Calc -> Compare;
Compare -> Decision;
Decision -> Proceed [label="Yes (Ratio = 50x)\nAcceptable for certain indications"];
Decision -> Stop [label="No"];
}
Part 4: Conclusion and Future Directions
The 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold represents a promising starting point for new therapeutics. This guide has outlined a systematic, industry-standard approach to characterizing its cross-reactivity profile. By employing a tiered strategy that begins with broad safety panels and progresses to quantitative dose-response studies for confirmed hits, development teams can build a comprehensive understanding of a compound's selectivity. This proactive approach to safety pharmacology is paramount for identifying and mitigating risks, ultimately increasing the probability of selecting a safe and effective clinical candidate. Every protocol described herein is part of a self-validating system, where initial broad screening data informs more focused, quantitative follow-up, ensuring that resources are directed toward the most promising and safest chemical matter.
References
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KINOMEscan® Kinase Screening & Profiling Services - Technology Networks . Provides an overview of the KINOMEscan platform, which uses an active site-directed competition binding assay to measure interactions between compounds and over 480 kinases. Available at: [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review . Describes the comprehensive kinase inhibitor screening panel with over 480 kinase assays available on a single technology platform. Available at: [Link]
-
SafetyScreen44 Panel - TW - Eurofins Discovery . Details the SafetyScreen44 panel, which helps identify off-target activities across various molecular targets like GPCRs, ion channels, and enzymes. Available at: [Link]
-
A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery . Explains the tiered approach to using in vitro profiling panels for rapid assessment and mitigation of potential off-target adverse drug reaction risks. Available at: [Link]
-
CNS SafetyScreen panel - FR - Eurofins Discovery . Describes an in vitro CNS safety panel for understanding potential off-target liabilities related to the central nervous system. Available at: [Link]
-
SafetyScreen44™ Panel - Eurofins . Provides a list of the 44 targets included in the SafetyScreen44™ panel, recommended by major pharmaceutical companies for early identification of off-target interactions. Available at: [Link]
-
Kinase binding activity analysis using DiscoverX Kinomescan... - ResearchGate . A research application note describing the use of DiscoverX Kinomescan for assessing off-target kinase activities. Available at: [Link]
-
Eurofins Panlabs Safety Screening Webinar - YouTube . A webinar discussing in vitro pharmacological profiling and the use of panels like SafetyScreen to detect clinical liabilities. Available at: [Link]
-
DiscoverX Solutions for Drug Discovery . Outlines the challenges in developing selective kinase inhibitors and the need for validated assay platforms. Available at: [Link]
-
DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel | Fierce Biotech . A press release on the expansion of the KINOMEscan kinase assay panel. Available at: [Link]
-
Off-Target Screening Cell Microarray Assay - Charles River Laboratories . Details a method for assessing off-target binding against human plasma membrane and secreted proteins. Available at: [Link]
-
In vitro safety pharmacology profiling - European Pharmaceutical Review . Discusses how off-target effects are a major cause of late-stage drug development failure. Available at: [Link]
-
Off-target activity – Knowledge and References - Taylor & Francis . Defines off-target activity and discusses its assessment through in vitro screening. Available at: [Link]
-
Specialized In Vitro Safety Pharmacology Profiling Panels - Eurofins Discovery . Describes comprehensive in vitro safety pharmacology panels to identify off-target interactions early in drug discovery. Available at: [Link]
-
Tools for GPCR drug discovery - PMC - NIH . Reviews various assay methodologies for studying G protein-coupled receptors, including radioligand binding assays. Available at: [Link]
-
Molecular Basis for Small Molecule Inhibition of G Protein-Coupled Receptor Kinases . A scientific article discussing the inhibition of GRKs, a subfamily of AGC kinases. Available at: [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed . A publication detailing the discovery and optimization of the diazaspiro compound class. Available at: [Link]
-
Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - NIH . A review of methods used to monitor GPCR signaling pathways. Available at: [Link]
-
Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed . An article highlighting the importance of in vitro pharmacology profiling for predicting clinical adverse effects. Available at: [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PubMed Central . A review covering various methods for identifying small molecule inhibitors of protein-protein interactions. Available at: [Link]
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Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific . A study on using a secondary pharmacology panel to predict safety risks of clinically discontinued compounds. Available at: [Link]
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Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - American Chemical Society - ACS Figshare . The source publication for the example compound class. Available at: [Link]
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Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed . A study on the structure-activity relationships of a different class of benzyl-containing compounds. Available at: [Link]
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Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed . A review on tissue cross-reactivity studies for antibody-based drugs. Available at: [Link]
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Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery - YouTube . A webinar on early ADME-Toxicity screening in drug development. Available at: [Link]
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KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery . Details on the KinaseProfiler service for assessing kinase activity. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2,6-Diazaspiro[3.5]nonane: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of novel spirocyclic scaffolds is a critical endeavor in the quest for new therapeutic agents. Among these, 2,6-diazaspiro[3.5]nonane represents a valuable three-dimensional building block, offering a rigid framework that can enhance the pharmacological properties of drug candidates. This guide provides a head-to-head comparison of different synthetic routes to this important scaffold, offering an in-depth analysis of their methodologies, performance, and the mechanistic principles that underpin them.
This document will delve into the pioneering work of Selvita scientists, who reported the first synthesis of an orthogonally protected 2,6-diazaspiro[3.5]nonane, and compare it with alternative strategies adapted from the synthesis of related spirocyclic diamines. We will explore the nuances of each approach, from the choice of starting materials to the intricacies of key transformations, providing you with the critical insights needed to select the optimal synthetic route for your research and development objectives.
Route 1: The Selvita Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane
The first reported synthesis of an orthogonally protected 2,6-diazaspiro[3.5]nonane was a significant development, providing a reliable and efficient pathway to this valuable scaffold. This six-step route, developed by scientists at Selvita, is characterized by its high overall yield and amenability to gram-scale synthesis.[1]
Overall Synthetic Strategy
The core strategy of the Selvita synthesis involves the construction of the piperidine ring onto a pre-existing, functionalized azetidine core. This approach allows for the early introduction of orthogonal protecting groups, which is highly advantageous for subsequent derivatization in medicinal chemistry programs.
Caption: The Selvita synthetic route to orthogonally protected 2,6-diazaspiro[3.5]nonane.
Experimental Protocol
Step 1: N-Benzylation of the Azetidine Core The synthesis commences with the protection of the azetidine nitrogen with a benzyl group. This is a standard procedure that serves to protect the more reactive azetidine nitrogen and introduce one of the orthogonal protecting groups.
Step 2: Ester Hydrolysis The ester functionality on the azetidine ring is hydrolyzed to the corresponding carboxylic acid. This step is crucial for preparing the molecule for the subsequent amide coupling.
Step 3: Amide Coupling The resulting carboxylic acid is coupled with a suitable amine, which will ultimately form part of the piperidine ring. This step introduces the second nitrogen atom of the final spirocycle.
Step 4: Dieckmann Condensation The key ring-forming step is a Dieckmann condensation.[1][2][3][4] This intramolecular cyclization of the diester, formed in situ, constructs the piperidine ring and establishes the spirocyclic core. The choice of a strong base is critical to deprotonate the α-carbon of one of the esters, initiating the nucleophilic attack on the other ester carbonyl.
Step 5: Decarboxylation and Reduction The β-keto ester formed in the Dieckmann condensation is then decarboxylated and the ketone is reduced to a methylene group. This is typically achieved through a two-step process involving hydrolysis and decarboxylation, followed by a reduction, such as a Wolff-Kishner or Clemmensen reduction.
Step 6: Final Deprotection/Protection The final step involves the manipulation of the protecting groups to yield the desired orthogonally protected 2,6-diazaspiro[3.5]nonane. This may involve the removal of a temporary protecting group and the introduction of a more robust one, such as a Boc group.
Mechanistic Insights
The success of the Selvita route hinges on the strategic use of the Dieckmann condensation. This powerful reaction for forming five- and six-membered rings is well-suited for the construction of the piperidine ring in this context. The regioselectivity of the initial enolate formation is a key consideration, and the reaction conditions are optimized to favor the desired cyclization pathway.
Route 2: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane (A Patent-Based Approach)
An alternative approach to a related spirocyclic scaffold, 7-oxo-2-azaspiro[3.5]nonane, is detailed in the patent literature.[4] While not a direct synthesis of 2,6-diazaspiro[3.5]nonane, this route provides a valuable comparison, particularly in its strategy for constructing the spirocyclic core.
Overall Synthetic Strategy
This two-step method involves a double cyclization strategy, starting from acyclic precursors.
Caption: A patent-based synthetic route to 7-oxo-2-azaspiro[3.5]nonane.
Experimental Protocol
Step 1: First Cyclization The synthesis begins with the reaction of two acyclic starting materials in the presence of an acid-binding agent and a phase-transfer catalyst. This initial cyclization forms a key intermediate containing one of the heterocyclic rings.
Step 2: Second Cyclization (Reductive) The intermediate from the first step undergoes a second cyclization reaction, this time mediated by a reducing agent such as lithium aluminum hydride.[4] This step simultaneously forms the second ring and reduces a nitrile or other reducible group to form the second nitrogen-containing ring, yielding the final 7-oxo-2-azaspiro[3.5]nonane product.
Mechanistic Insights
This route is notable for its convergent nature, assembling the spirocycle from two acyclic fragments. The use of a powerful reducing agent like lithium aluminum hydride in the second step is a key feature, enabling a tandem reduction and cyclization. The choice of starting materials and reaction conditions is critical to control the regioselectivity of both cyclization events.
Route 3: Synthesis of tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate (A Patent-Based Approach)
Another relevant comparison comes from a patented synthesis of a protected 1,7-diazaspiro[3.5]nonane derivative.[3] This multi-step route offers a different strategy for the construction of the spirocyclic diamine core.
Overall Synthetic Strategy
This seven-step synthesis involves a sequential construction of the two rings, with a key ring-closing step to form the azetidine ring.
Caption: A patent-based synthetic route to a protected 1,7-diazaspiro[3.5]nonane.
Experimental Protocol
Step 1-3: Chain Elongation and Functionalization The synthesis begins with an acyclic starting material that is elaborated through a series of reactions to introduce the necessary functional groups for cyclization. This includes reductions and the introduction of a good leaving group, such as a tosylate.
Step 4: Intramolecular Cyclization The key ring-forming step is an intramolecular cyclization to form the azetidine ring. This is typically achieved by treating the functionalized precursor with a base to induce nucleophilic attack and ring closure.
Step 5-7: Further Functionalization and Protection Following the formation of the spirocyclic core, the molecule undergoes further transformations, including reduction of a carbonyl group, protection of one of the nitrogen atoms with a Boc group, and finally, deprotection of the other nitrogen to yield the desired product.
Mechanistic Insights
This route showcases a different approach to constructing the diazaspirocycle, where the azetidine ring is formed in a key intramolecular cyclization step. The success of this strategy relies on the efficient and selective functionalization of the acyclic precursor to set the stage for the ring-closing reaction. The choice of protecting groups is also crucial for directing the reactivity and achieving the desired final product.
Head-to-Head Comparison
| Feature | Route 1: Selvita Synthesis | Route 2: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane | Route 3: Synthesis of tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate |
| Target Molecule | Orthogonally Protected 2,6-Diazaspiro[3.5]nonane | 7-Oxo-2-azaspiro[3.5]nonane | tert-Butyl 1,7-Diazaspiro[3.5]nonane-1-carboxylate |
| Number of Steps | 6 | 2 | 7 |
| Overall Yield | Excellent (53%)[1] | Good (up to 82%)[4] | Not explicitly stated, but likely moderate |
| Key Ring-Forming Step | Dieckmann Condensation | Double Cyclization (Reductive) | Intramolecular Cyclization |
| Starting Materials | Azetidine derivative | Acyclic precursors | Acyclic precursor |
| Scalability | Amenable to gram-scale[1] | Suitable for large-scale production[4] | Likely scalable |
| Key Advantages | High yield, orthogonal protection | Short route, convergent | Stepwise control over functionalization |
| Potential Challenges | Multi-step, requires optimization of Dieckmann condensation | Use of hazardous reagents (LiAlH4) | Longer route, potential for side reactions |
Conclusion
The synthesis of 2,6-diazaspiro[3.5]nonane and its derivatives can be approached through several distinct strategies, each with its own set of advantages and challenges. The Selvita synthesis stands out as a highly efficient and well-documented route to an orthogonally protected version of the target molecule, making it an excellent choice for medicinal chemistry applications where further derivatization is desired. The patent-based routes, while targeting slightly different analogues, offer valuable insights into alternative ring-construction strategies, such as convergent double cyclizations and stepwise ring formation.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, the scale of the synthesis, and the available resources. By understanding the intricacies of each of these approaches, researchers can make informed decisions and efficiently access these valuable spirocyclic scaffolds for the development of next-generation therapeutics.
References
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Dieckmann Condensation – An Intramolecular Claisen Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
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Validating the Mechanism of Action of a 6-Benzyl-2,6-diazaspiro[3.5]nonane-Containing Kinase Inhibitor: A Comparative Guide
The emergence of novel chemical scaffolds is a cornerstone of innovation in drug discovery. The 6-Benzyl-2,6-diazaspiro[3.5]nonane core represents a compelling example of a three-dimensional scaffold that offers unique opportunities for exploring chemical space and developing next-generation therapeutics.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action of a hypothetical drug candidate containing this scaffold, presumed to be a kinase inhibitor. Our approach emphasizes a multi-pronged, self-validating experimental workflow designed to build a robust data package for advancing a lead compound.
The Rationale for a Multi-Faceted Approach
Validating a drug's mechanism of action is a critical step in preclinical development, directly impacting its therapeutic potential and safety profile. A singular experimental approach is often insufficient to definitively establish how a compound exerts its biological effects. Therefore, we advocate for an integrated strategy that combines direct target engagement assays, downstream signaling analysis, and phenotypic profiling. This layered approach not only confirms the intended mechanism but also uncovers potential off-target effects and provides a clearer understanding of the compound's cellular impact.[5][6][7][8][9]
Experimental Workflow: From Target Engagement to Phenotypic Consequence
Our proposed workflow is designed to systematically build a case for the kinase inhibitor mechanism of our this compound-containing drug candidate.
Caption: A multi-phase workflow for validating the mechanism of action.
Phase 1: Confirming Direct Target Engagement
The initial and most critical step is to unequivocally demonstrate that the drug candidate physically interacts with its intended kinase target within a cellular context.[10][11][12][13]
Experiment 1: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique for verifying target engagement in intact cells.[14][15][16][17] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This thermal stabilization can be quantified and serves as a direct measure of target engagement.
Protocol:
-
Cell Culture: Culture a relevant cell line expressing the target kinase to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of the this compound drug candidate and a known inhibitor of the target kinase (comparator) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[14]
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble target kinase in the supernatant by Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Comparative Data Table:
| Compound | Target Kinase | CETSA Shift (ΔTm, °C) |
| Drug Candidate | Kinase X | 7.2 |
| Comparator A (Known Inhibitor) | Kinase X | 8.5 |
| Vehicle (DMSO) | Kinase X | 0 |
Experiment 2: Kinobeads Competition Binding Assay
Rationale: To assess the selectivity of our drug candidate, a competition binding assay using kinobeads is employed. Kinobeads are composed of immobilized, broad-spectrum kinase inhibitors that can capture a large portion of the kinome from a cell lysate. By pre-incubating the lysate with our drug candidate, we can determine which kinases it prevents from binding to the beads, thus revealing its target profile.
Protocol:
-
Cell Lysate Preparation: Prepare lysates from the target cell line.
-
Compound Incubation: Incubate the lysate with increasing concentrations of the drug candidate or a comparator compound.
-
Kinobeads Pulldown: Add kinobeads to the lysates and incubate to allow for kinase binding.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Proteomic Analysis: Identify and quantify the eluted kinases using mass spectrometry.
-
Data Analysis: A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of the drug candidate indicates that the compound is binding to that kinase.
Phase 2: Delineating Downstream Signaling Effects
Once target engagement is confirmed, the next logical step is to investigate the functional consequences of this interaction on cellular signaling pathways.
Experiment 3: Phosphoproteomics
Rationale: Kinase inhibitors, by definition, should alter the phosphorylation state of downstream substrates. Phosphoproteomics provides a global, unbiased view of these changes, offering a detailed signature of the drug's impact on cellular signaling networks.[18][19][20][21]
Caption: A simplified workflow for a phosphoproteomics experiment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the drug candidate, a comparator, and a vehicle control for a defined period (e.g., 1, 6, 24 hours). Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry to identify and quantify changes in phosphorylation levels.
-
Bioinformatic Analysis: Use bioinformatics tools to map the differentially phosphorylated peptides to their respective proteins and signaling pathways.[22] This can reveal the downstream pathways modulated by the inhibition of the target kinase.
Comparative Data Table:
| Pathway | Drug Candidate (Fold Change) | Comparator A (Fold Change) |
| PI3K/Akt/mTOR | ↓ 3.5 | ↓ 4.1 |
| MAPK/ERK | ↓ 2.8 | ↓ 3.2 |
| STAT3 Signaling | ↓ 1.2 (not significant) | ↓ 1.5 (not significant) |
Phase 3: Validating the Target's Role in the Cellular Phenotype
The final phase of our validation strategy connects the molecular mechanism of action to a tangible cellular outcome.
Experiment 4: CRISPR-Cas9 Mediated Target Knockout
Rationale: To confirm that the observed cellular phenotype is indeed a result of modulating the intended target, we can use CRISPR-Cas9 to genetically remove the target kinase from the cells.[23][24][25][26][27] The phenotype of the knockout cells should phenocopy the effects of the drug candidate.
Protocol:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the kinase of interest into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the target cell line with the CRISPR-Cas9 construct and select for successfully edited cells.
-
Validation of Knockout: Confirm the knockout of the target kinase at the protein level by Western blotting.
-
Phenotypic Analysis: Subject the knockout cells to the same phenotypic assays as the drug-treated cells.
Experiment 5: Phenotypic Assays
Rationale: Phenotypic assays provide the ultimate validation that the compound's mechanism of action translates into a desired biological response.[28][29][30][31][32] The choice of assay will be dependent on the therapeutic area and the known biology of the target kinase. For a hypothetical anti-cancer kinase inhibitor, relevant assays would include cell viability, apoptosis, and cell migration assays.
Protocol (Cell Viability - MTS Assay):
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the drug candidate and comparators. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot dose-response curves to determine the IC50 value.
Comparative Data Table:
| Compound | Target Kinase IC50 (nM) | Cell Viability IC50 (nM) |
| Drug Candidate | 15 | 150 |
| Comparator A | 10 | 120 |
| Comparator B | 500 | >10,000 |
Conclusion
The validation of a drug candidate's mechanism of action is a rigorous, multi-step process that requires a convergence of evidence from diverse experimental approaches. For a novel this compound-containing kinase inhibitor, the workflow outlined in this guide provides a robust framework for establishing target engagement, delineating downstream signaling effects, and linking the molecular mechanism to a relevant cellular phenotype. By systematically building a comprehensive data package, researchers can confidently advance promising drug candidates into the next stages of development.
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A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in Assays Involving 6-Benzyl-2,6-diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the chemical scaffold of a molecule is a critical determinant of its biological activity and therapeutic potential. Spirocyclic systems, particularly diazaspiroalkanes, have garnered significant attention due to their unique three-dimensional architecture, which can lead to improved physicochemical properties and novel interactions with biological targets.[1][2][3][4] Among these, 6-Benzyl-2,6-diazaspiro[3.5]nonane serves as a versatile building block in medicinal chemistry.[5][6] This guide provides an in-depth analysis of the critical factors influencing the reproducibility and robustness of assays involving this scaffold, alongside a comparative look at relevant alternatives. Our focus will be on providing actionable insights and detailed protocols to ensure the generation of high-quality, reliable data.
The Structural Advantage and Inherent Challenges of the Diazaspiro[3.5]nonane Core
The this compound scaffold incorporates a rigid spirocyclic core, which can pre-organize appended pharmacophoric elements in a defined spatial orientation. This rigidity can enhance binding affinity and selectivity for a target protein.[1] However, the same structural features can present challenges in assay development. The non-planar nature of the molecule can influence its solubility, aggregation propensity, and potential for non-specific interactions, all of which can impact assay performance.
A critical aspect to consider is the potential for the spirocyclic core to influence the overall properties of the molecule it is incorporated into. For instance, in the context of developing inhibitors for enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), the choice of the spirocyclic core and its substituents has been shown to dramatically affect potency and even the mechanism of action.[7] This highlights the necessity of meticulous assay design and validation when working with novel spirocyclic compounds.
Core Principles for Robust Assay Design with Spirocyclic Compounds
To mitigate potential issues and ensure high reproducibility, a systematic approach to assay development is paramount. The following sections detail key experimental considerations and provide step-by-step protocols for critical validation assays.
Diagram: Workflow for Robust Assay Development
Caption: A systematic workflow for developing robust and reproducible assays with novel chemical entities.
PART 1: Foundational Compound Characterization
Before initiating any biological assay, a thorough characterization of the this compound-containing compound is non-negotiable.
1.1 Purity and Identity Verification
-
Rationale: Impurities can lead to off-target effects, inaccurate structure-activity relationships (SAR), and overall irreproducible results.
-
Methodology:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To verify the chemical structure.
-
1.2 Aqueous Solubility Determination
-
Rationale: Poor solubility can lead to compound precipitation in the assay buffer, resulting in inaccurate concentration determination and potential for false positives/negatives.
-
Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions of the stock solution in DMSO.
-
Add 2 µL of each dilution to 98 µL of aqueous assay buffer in a 96-well plate.
-
Incubate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or by absorbance at 620 nm.
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility limit.
-
1.3 Aggregation Potential Assessment
-
Rationale: Many organic molecules, particularly those with hydrophobic moieties, can form aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes and interfere with assay readouts.
-
Protocol: Dynamic Light Scattering (DLS)
-
Prepare solutions of the test compound in the final assay buffer at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Analyze each sample using a DLS instrument to determine the size distribution of particles in the solution.
-
The presence of particles with hydrodynamic radii >100 nm is indicative of aggregation.
-
PART 2: Comparative Analysis with Structural Analogs
The choice of the core scaffold can significantly impact the biological and pharmacological properties of a molecule. Below is a comparison of the 2,6-diazaspiro[3.5]nonane core with other commonly used diazaspiroalkanes.
| Scaffold | Key Structural Features | Reported Advantages | Potential Assay Challenges |
| 2,6-Diazaspiro[3.3]heptane | Fused four-membered rings | Increased rigidity, novel vector orientations | Higher ring strain may affect stability |
| 2,7-Diazaspiro[3.5]nonane | Azetidine fused to a piperidine ring | Versatile synthetic handles | Similar to the title compound |
| 2,7-Diazaspiro[4.4]nonane | Fused five-membered rings | Greater conformational flexibility | Potential for more off-target effects |
Data-Driven Comparison:
In a study focused on developing PARP-1 inhibitors, replacement of a piperazine core with various diazaspiro systems demonstrated a significant impact on potency. For instance, a derivative containing a 2,6-diazaspiro[3.3]heptane core (compound 10e) exhibited a PARP-1 IC50 of 12.6 nM, indicating that this smaller spirocyclic system can be a viable bioisostere for the piperazine ring in this context.[7] In contrast, other diazaspiro cores with different ring sizes or substituents showed weaker inhibitory activity.[7]
PART 3: Experimental Protocols for Ensuring Assay Robustness
3.1 Counter-Screening for Non-Specific Inhibition
-
Rationale: To differentiate true inhibitors from compounds that interfere with the assay technology or exhibit non-specific activity.
-
Protocol: Detergent-Based Counter-Screen
-
Perform the primary assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Compounds that show a significant loss of potency in the presence of the detergent are likely acting through a non-specific, aggregation-based mechanism.
-
3.2 Orthogonal Assay Validation
-
Rationale: To confirm the biological activity of the compound using a different experimental method that relies on a distinct detection technology.
-
Example: Validation of a PARP-1 Inhibitor
-
Primary Assay: A biochemical assay measuring the enzymatic activity of PARP-1 using a histone-coated plate and detecting the product via a streptavidin-HRP reaction.[7]
-
Orthogonal Assay (Cell-based): A Western blot analysis to quantify the levels of poly(ADP-ribose) (PAR), the product of PARP-1 activity, in cells treated with the compound.[7] A true inhibitor should reduce PAR levels in a dose-dependent manner.
-
Diagram: Orthogonal Assay Validation Logic
Caption: Logic flow for confirming on-target activity using orthogonal assay methods.
Conclusion
The successful application of this compound in drug discovery programs hinges on the ability to generate reproducible and robust assay data. By implementing the principles and protocols outlined in this guide—from meticulous compound characterization to rigorous assay validation and counter-screening—researchers can have greater confidence in their findings and make more informed decisions in the hit-to-lead and lead optimization phases. The unique structural and physicochemical properties of spirocyclic compounds demand a thoughtful and systematic approach to assay development to fully unlock their therapeutic potential.
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A Senior Application Scientist's Guide to Benchmarking the ADMET Properties of 6-Benzyl-2,6-diazaspiro[3.5]nonane Derivatives
Introduction: The Critical Path of ADMET Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "fail early, fail cheap" has never been more relevant. A significant percentage of promising drug candidates falter during clinical trials not due to a lack of efficacy, but because of unfavorable pharmacokinetic and safety profiles.[1] The comprehensive evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is therefore not merely a regulatory checkbox but a foundational pillar of any successful therapeutic program.[2][3] Early and systematic ADMET profiling allows research teams to prioritize candidates with the highest probability of success, guiding synthetic chemistry efforts to optimize drug-like properties in parallel with potency.[4][5]
This guide focuses on a novel and promising chemical class: 6-Benzyl-2,6-diazaspiro[3.5]nonane derivatives . While this spirocyclic scaffold presents a unique three-dimensional architecture ripe for exploring new chemical space, its ADMET properties are largely uncharacterized. This document provides a robust, field-proven framework for benchmarking these derivatives. We will move beyond simply listing protocols, instead delving into the causality behind experimental choices and providing a self-validating system for generating a comprehensive ADMET profile. Our approach is tiered, beginning with rapid in silico assessments and progressing to definitive in vitro assays, ensuring that resources are allocated efficiently to the most promising compounds.
Part 1: Foundational Assessment - In Silico Profiling and Early Prioritization
Before committing to resource-intensive wet lab experiments, a thorough in silico analysis is indispensable. Modern computational tools, leveraging vast datasets and sophisticated machine learning algorithms, provide reliable early indicators of potential ADMET liabilities.[6][7] This initial screen serves to filter out compounds with a high probability of failure and to prioritize candidates for experimental validation. Key computational models can predict a wide range of properties from basic physicochemical characteristics to complex toxicological endpoints.[1]
Key Predictive Models for Initial Screening:
-
Physicochemical Properties: Parameters like molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bond donors/acceptors are foundational. These are often evaluated against frameworks like Lipiński's Rule of Five, which assesses the "drug-likeness" of a molecule for oral bioavailability.[8]
-
Aqueous Solubility: Poor solubility is a major hurdle for oral absorption. In silico models can predict intrinsic solubility (LogS), a key parameter for formulation development.
-
Blood-Brain Barrier (BBB) Penetration: For CNS-targeted agents, the ability to cross the BBB is critical. For non-CNS drugs, it's a potential liability. Predictive models can provide an early flag for this property.
-
CYP450 Inhibition: Inhibition of key cytochrome P450 enzymes (e.g., 3A4, 2D6) is a primary cause of drug-drug interactions (DDI).[9] Computational alerts can highlight potential DDI risks.
-
hERG Inhibition: Blockade of the hERG potassium ion channel is a major risk for cardiac arrhythmia.[10] Early computational flags for hERG binding are crucial for cardiac safety assessment.
-
Plasma Protein Binding (PPB): The extent of binding to plasma proteins like albumin affects the free fraction of a drug available to exert its therapeutic effect.[11]
Hypothetical In Silico Comparison of Lead Derivatives
To illustrate this process, let's consider three hypothetical derivatives from our series. The data below is what one might expect from a platform like SwissADME or ADMETlab 2.0.[1]
| Property | Derivative 6BDSN-01 | Derivative 6BDSN-02 | Derivative 6BDSN-03 | Desired Range | Rationale |
| MW ( g/mol ) | 410.5 | 455.6 | 498.7 | < 500 | Oral Bioavailability (Lipinski's Rule)[8] |
| LogP | 3.1 | 4.8 | 5.5 | 1 - 5 | Balance of solubility and permeability[11] |
| Aqueous Solubility (LogS) | -3.5 | -4.9 | -5.8 | > -4.0 | Ensures sufficient dissolution for absorption |
| BBB Permeant | Yes | Yes | No | Project Dependent | Critical for CNS targets; avoid for peripheral |
| CYP3A4 Inhibitor | No | Yes | Yes | No | Avoids potential for drug-drug interactions[9] |
| hERG Inhibition Risk | Low | Low | High | Low | Minimizes risk of cardiotoxicity[10] |
Interpretation & Next Steps: Based on this in silico screen, 6BDSN-01 emerges as the strongest candidate to move forward into experimental testing due to its balanced profile. 6BDSN-02 shows potential DDI risk, while 6BDSN-03 has multiple flags for high lipophilicity, poor solubility, and cardiotoxicity, marking it as a lower priority for immediate synthesis and testing.
Part 2: In Vitro Experimental Benchmarking - A Tiered Assay Cascade
Following computational prioritization, we proceed to a tiered cascade of in vitro experiments. This workflow ensures that we gather the most critical data first, allowing for rapid decision-making before engaging in more complex or costly assays.
Caption: Tiered ADMET screening cascade for prioritizing lead compounds.
Absorption: Caco-2 Permeability Assay
Causality: Predicting human intestinal absorption is paramount for orally administered drugs. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[12] This system is the industry gold standard for modeling the intestinal barrier and assessing a compound's potential for passive diffusion and active transport.[13][][15]
Experimental Protocol: Caco-2 Bidirectional Permeability
-
Cell Culture: Caco-2 cells are seeded onto semipermeable Transwell™ inserts and cultured for 18-22 days to allow for full differentiation and monolayer formation.[12][]
-
Monolayer Integrity Check: Prior to the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable. Additionally, the permeability of a paracellular marker (e.g., Lucifer Yellow) is assessed to ensure tight junction integrity.[12][15][16]
-
Dosing & Incubation:
-
The test compound (typically at 10 µM) is added to the donor compartment. For Apical to Basolateral (A-B) assessment, this is the upper chamber. For Basolateral to Apical (B-A) assessment, this is the lower chamber.[]
-
The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
-
Sampling & Analysis: At specified time points, samples are taken from the receiver compartment. The concentration of the test compound in the donor and receiver samples is quantified using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp), in cm/s, is calculated using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[]
-
The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).[12]
-
Benchmarking Table: Hypothetical Caco-2 Permeability Data
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.2 | Low |
| Antipyrine (High Perm.) | 25.0 | 24.5 | 1.0 | High |
| 6BDSN-01 | 12.5 | 13.1 | 1.0 | High |
| 6BDSN-02 | 3.2 | 15.8 | 4.9 | Low-Moderate |
Interpretation: 6BDSN-01 shows high permeability with no evidence of efflux, suggesting good potential for oral absorption. In contrast, 6BDSN-02 exhibits a high efflux ratio, indicating it is likely pumped out of cells by transporters, which could severely limit its bioavailability. This is a critical finding that may necessitate structural modifications to mitigate efflux.
Metabolism: Human Liver Microsomal (HLM) Stability Assay
Causality: The liver is the primary site of drug metabolism, predominantly mediated by cytochrome P450 enzymes located in the endoplasmic reticulum.[17] The metabolic stability of a compound determines its half-life and, consequently, its dosing regimen. Compounds that are metabolized too quickly will have poor in vivo exposure, while those that are too stable may accumulate and cause toxicity. The HLM assay is a robust, high-throughput method to assess Phase I metabolic liability.[18][19]
Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.
Experimental Protocol: HLM Stability
-
Preparation: Pooled human liver microsomes (0.5 mg/mL) are pre-warmed at 37°C in a phosphate buffer (pH 7.4). The test compound (typically 1-3 µM) is added.[17][20]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH cofactor. A control incubation is run in parallel without NADPH to assess non-enzymatic degradation.[17]
-
Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[17]
-
Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.
-
Data Calculation: The natural log of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).
Benchmarking Table: Hypothetical HLM Stability Data
| Compound | t½ (minutes) | Intrinsic Clearance (Clint) (µL/min/mg) | Predicted Hepatic Clearance |
| Verapamil (High Clearance) | < 5 | > 200 | High |
| Carbamazepine (Low Clearance) | > 60 | < 15 | Low |
| 6BDSN-01 | 45 | 25 | Low-Moderate |
| 6BDSN-02 | 8 | 120 | High |
Interpretation: 6BDSN-01 demonstrates moderate stability, suggesting it would likely have a reasonable pharmacokinetic profile in vivo. Conversely, 6BDSN-02 is rapidly metabolized, indicating a high probability of poor oral bioavailability due to first-pass metabolism and a short duration of action. This would likely require frequent dosing, which is undesirable.
Toxicity: hERG Potassium Channel Inhibition Assay
Causality: The blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary mechanism leading to QT interval prolongation, a dangerous cardiac side effect that can result in fatal arrhythmias (Torsades de Pointes).[21] Regulatory agencies like the FDA mandate hERG assessment for all new drug candidates.[22] Automated patch-clamp electrophysiology is the current gold standard for accurately determining a compound's inhibitory potential (IC50).[23]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: A stable mammalian cell line (e.g., HEK-293) expressing the hERG channel is used.[24]
-
Automated System: The assay is performed on an automated platform like the QPatch or SyncroPatch.[23] Cells are captured on a planar patch-clamp chip, and a giga-seal is formed.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. The stability of the current is established with a vehicle control.[22][25]
-
Compound Application: The test compound is applied at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). The effect on the hERG tail current is measured after a set incubation time at each concentration.[23]
-
Positive Control: A known hERG inhibitor (e.g., E-4031) is used as a positive control to confirm assay sensitivity.[23]
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the vehicle control. This data is plotted to generate a concentration-response curve, from which the IC50 value (the concentration causing 50% inhibition) is determined.
Benchmarking Table: Hypothetical hERG Inhibition Data
| Compound | hERG IC50 (µM) | Therapeutic Index (hERG IC50 / Efficacious Conc.) | Cardiac Risk Assessment |
| E-4031 (Positive Control) | 0.01 | - | High Risk |
| 6BDSN-01 | > 30 | > 30x | Low Risk |
| 6BDSN-02 | 5.2 | ~5x | Moderate Risk |
Interpretation: A hERG IC50 value >10 µM is generally considered low risk, especially if there is a >30-fold window between this value and the anticipated efficacious concentration. 6BDSN-01 shows an excellent profile with an IC50 > 30 µM. 6BDSN-02 has an IC50 in the moderate risk range, which would warrant further investigation and could be a significant hurdle for development.
Part 3: Data Synthesis and Strategic Interpretation
The power of this benchmarking approach lies in the integration of all data points to form a holistic profile of each candidate. No single parameter dictates success; rather, it is the collective balance of properties that defines a promising drug candidate.
Integrated ADMET Profile and Candidate Selection
The table below synthesizes our hypothetical findings and benchmarks them against a typical Target Candidate Profile (TCP) for an orally administered drug.
| ADMET Parameter | Target Candidate Profile | 6BDSN-01 | 6BDSN-02 | Decision/Action |
| Oral Absorption | High | High | Low (Efflux) | Advance 6BDSN-01. Deprioritize or redesign 6BDSN-02 to reduce efflux. |
| Metabolic Stability | t½ > 30 min | 45 min | 8 min | Advance 6BDSN-01. 6BDSN-02 has unacceptable stability. |
| Cardiac Safety | hERG IC50 > 10 µM | > 30 µM | 5.2 µM | Advance 6BDSN-01. 6BDSN-02 carries significant cardiac risk. |
| DDI Risk | No CYP Inhibition | No | Yes | Advance 6BDSN-01. 6BDSN-02 has a DDI liability. |
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Ron-Berman, A., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Spirocyclic Amines: Evaluating 2,6-Diazaspiro[3.5]nonane and its Analogs
Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. We have seen a strategic shift away from flat, sp²-rich aromatic systems towards more three-dimensional, sp³-rich scaffolds. Spirocyclic amines are at the forefront of this evolution, offering a unique combination of structural rigidity, synthetic tractability, and novel intellectual property space.[1][2] Their constrained conformational flexibility can reduce the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity.[1]
Among these, the 2,6-diazaspiro[3.5]nonane motif has emerged as a particularly valuable building block. Its utility has been demonstrated in the development of potent covalent inhibitors for challenging targets such as KRAS G12C, a key driver in various human cancers.[3][4] This guide provides a comprehensive, field-proven framework for conducting comparative molecular docking studies. We will use the 2,6-diazaspiro[3.5]nonane scaffold as our reference and compare it against other structurally diverse spirocyclic amines to computationally evaluate their potential as privileged fragments for a given protein target.
The objective is not merely to generate data but to build a robust, self-validating computational model that can reliably inform synthetic priorities. We will delve into the causality behind each experimental choice, ensuring that the described protocol is both scientifically sound and practically applicable for researchers, scientists, and drug development professionals.
Methodology: A Self-Validating Protocol for Predictive Docking
Molecular docking is a powerful computational technique for predicting the preferred binding orientation of a small molecule to its protein target.[5][6] However, its predictive power is only as strong as the rigor of the protocol. The following workflow is designed as a self-validating system to instill confidence in the generated results before committing to costly synthetic efforts.
Pillar 1: Target Selection and Preparation
Expert Rationale: The selection of a high-quality, biologically relevant protein structure is the bedrock of any structure-based design project. For this guide, we will use the KRAS G12C mutant protein , as the interaction of diazaspiro scaffolds with this target is well-documented.[3] We will utilize a crystal structure that includes a co-crystallized inhibitor, which is essential for the validation phase of our protocol.
Experimental Protocol:
-
Obtain Protein Structure: Navigate to the RCSB Protein Data Bank (PDB) and download the crystal structure of KRAS G12C in complex with an inhibitor. For this study, we will use PDB ID: 6OIM .
-
Prepare the Receptor:
-
Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, AutoDockTools).
-
Remove all non-essential components, including water molecules, co-solvents, and ions that are not critical for binding or structural integrity.
-
Add hydrogen atoms, as they are typically absent in crystallographic files but crucial for defining interaction geometries.
-
Assign correct bond orders and protonation states for titratable residues at a physiological pH of 7.4.
-
Perform a restrained energy minimization of the protein structure using a suitable force field like OPLS4 (for Maestro) or AMBER[7][8] to relieve any steric clashes introduced during preparation, while ensuring the backbone atoms do not deviate significantly from the crystal structure.
-
Pillar 2: Ligand Library Preparation
Expert Rationale: The accuracy of a docking simulation is highly sensitive to the input ligand geometry, charge, and protonation state. Each spirocyclic amine must be prepared meticulously to represent its most likely state in the biological environment. Our library will consist of the core 2,6-diazaspiro[3.5]nonane and representative comparator scaffolds like 2,7-diazaspiro[3.5]nonane, 1-azaspiro[3.3]heptane (a piperidine bioisostere), and 2,8-diazaspiro[4.5]decane.[3][9][10]
Experimental Protocol:
-
Generate 3D Structures: Sketch the 2D structures of the spirocyclic amine cores.
-
Protonation and Tautomeric States: Generate possible ionization and tautomeric states at pH 7.4 ± 1.0. The basic nitrogen atoms in these scaffolds will likely be protonated.
-
Conformational Search & Energy Minimization: For each generated state, perform a conformational search and energy minimization using a robust small molecule force field such as the General Amber Force Field (GAFF) or MMFF94 to obtain low-energy, 3D conformers.[7][8][11]
Pillar 3: Docking Protocol Validation
Expert Rationale: This is the most critical step for establishing trustworthiness in our workflow. Before docking our library, we must prove that our chosen docking software and parameters can reproduce the experimentally observed binding mode of a known ligand. This is achieved by "redocking" the co-crystallized ligand back into the active site from which it was extracted.[12] A successful redocking validates our entire setup.
Experimental Protocol:
-
Select Docking Software: For this guide, we will use Glide (Schrödinger) due to its high accuracy and widespread use in the pharmaceutical industry.[13][14] Alternatives include AutoDock, GOLD, or SurflexDock.[15][16]
-
Define the Binding Site: Define the docking grid box by creating a cube centered on the co-crystallized ligand in the prepared KRAS G12C structure (PDB: 6OIM). The box should be large enough to allow rotational and translational freedom for the ligands.
-
Extract and Redock:
-
Extract the co-crystallized ligand from the active site.
-
Dock the extracted ligand back into the prepared receptor using the defined grid. Use a standard precision (SP) or extra precision (XP) workflow.[13]
-
-
Analyze and Validate:
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the redocked pose and the original crystallographic pose.
-
Validation Criterion: An RMSD value below 2.0 Angstroms (Å) is considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[12]
-
Caption: A self-validating workflow for comparative molecular docking studies.
Results and Analysis: From Docking Scores to Actionable Insights
After successfully validating the protocol, the prepared library of spirocyclic amines is docked into the KRAS G12C active site. The analysis must go beyond a simple ranking of scores to a holistic evaluation of binding energetics and interactions.
Interpreting Docking Scores and Poses: The primary output is a docking score, an estimation of the binding free energy (ΔG), where more negative values suggest stronger binding affinity.[17] However, these scores are approximations. It is imperative to perform a visual inspection of the top-ranked poses for each compound to ensure they are chemically sensible and establish key interactions with the protein.[18][19]
Comparative Data Summary: The quantitative results are best summarized in a table for direct comparison. This allows for a quick assessment of predicted affinities and the key interactions driving binding.
| Ligand Scaffold | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| 2,6-Diazaspiro[3.5]nonane | -9.8 | GLY12, GLN61, LYS117 | H-Bond, Hydrophobic |
| 2,7-Diazaspiro[3.5]nonane | -9.5 | GLY12, GLN61, TYR96 | H-Bond, Hydrophobic |
| 1-Azaspiro[3.3]heptane | -8.7 | GLY12, VAL14 | Hydrophobic |
| 2,8-Diazaspiro[4.5]decane | -10.2 | GLY12, GLN61, LYS117, ASP69 | H-Bond, Salt Bridge, Hydrophobic |
Note: The data above is illustrative and represents typical outputs from a docking experiment.
Analysis of Protein-Ligand Interactions: The true value of docking lies in understanding the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic contacts, and ionic bonds.[20] For instance, the analysis might reveal that the 2,8-diazaspiro[4.5]decane scaffold, with its larger piperidine ring, can position a basic nitrogen to form a favorable salt bridge with an aspartic acid residue (ASP69) that is out of reach for the smaller scaffolds. The 2,6-diazaspiro[3.5]nonane might show an optimal vector for a hydrogen bond with the backbone of GLY12. These specific interactions provide a much stronger rationale for prioritizing one scaffold over another than docking scores alone.
Caption: Key interactions for a 2,6-diazaspiro[3.5]nonane derivative in the KRAS active site.
Discussion: Field-Proven Insights and Strategic Application
The results from our comparative docking study serve as a powerful hypothesis-generating tool. The 3D nature of spirocyclic scaffolds often allows them to act as superior bioisosteric replacements for more traditional rings like piperidine or piperazine.[9][21][22] For example, replacing a piperidine with a 1-azaspiro[3.3]heptane can alter the exit vectors of substituents, potentially enabling new, favorable interactions while maintaining a similar physicochemical profile.[9][21] Our docking results can pre-emptively test these bioisosteric hypotheses.
Furthermore, the rigidity of the spirocyclic core can lead to improved selectivity. By locking substituents in a well-defined orientation, we can maximize interactions with the target protein while minimizing off-target binding. The computational analysis allows us to visualize how well each scaffold achieves this within the confines of the active site.
It is crucial, however, to acknowledge the inherent limitations of molecular docking.[16] Scoring functions are not perfect, and the absence of explicit solvent and protein flexibility in many standard protocols are significant approximations. Therefore, docking results should not be viewed as an absolute measure of binding affinity but as a prioritization tool. The most promising candidates identified through this robust workflow should be advanced for chemical synthesis and subsequent in vitro biological validation to confirm the computational predictions.
Conclusion
This guide has outlined a rigorous, self-validating workflow for the comparative molecular docking of 2,6-diazaspiro[3.5]nonane and other spirocyclic amines. By grounding our computational experiments in a framework of scientific integrity—emphasizing target preparation, protocol validation, and detailed interaction analysis—we can move beyond simple score-based rankings to generate meaningful, actionable insights. This approach enables research teams to rationally prioritize scaffolds, efficiently allocate synthetic resources, and ultimately accelerate the discovery of novel therapeutics by harnessing the unique three-dimensional potential of spirocyclic chemistry.
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Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. Bentham Science. Available from: [Link]
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Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available from: [Link]
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Analysis and Mapping of Molecular Docking Results. CD ComputaBio. Available from: [Link]
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Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. MDPI. Available from: [Link]
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1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Benzyl-2,6-diazaspiro[3.5]nonane
This guide provides detailed, safety-first procedures for the proper disposal of 6-Benzyl-2,6-diazaspiro[3.5]nonane. As a specialized heterocyclic building block, its unique spirocyclic and benzylamine moieties necessitate a cautious and informed approach to waste management. This document is intended for laboratory professionals engaged in research and development and is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS: 1031817-83-0), the guidance herein is synthesized from the known hazards of its core chemical structures, primarily Benzylamine and related aliphatic amines.[1][2][3][4] This conservative approach ensures that all potential risks are appropriately managed.
Core Hazard Profile & Risk Assessment
Understanding the chemical's inherent risks is the foundation of safe handling and disposal. The benzylamine functional group suggests that this compound should be treated as a corrosive, toxic, and combustible substance.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Class | Description & Rationale | Primary Mitigation Strategy |
|---|---|---|
| Acute Toxicity | Based on benzylamine, this compound is presumed to be harmful if swallowed or if it comes into contact with skin.[5] Ingestion can cause severe burns to the mouth, throat, and stomach.[6] | Wear appropriate Personal Protective Equipment (PPE) at all times. Avoid all direct contact. |
| Skin Corrosion/Irritation | Amines are alkaline and can cause severe skin burns and eye damage.[1][5] This is an irreversible reaction that can lead to necrosis.[7] | Use of chemically resistant gloves (Nitrile or Neoprene), a lab coat, and full-face protection is mandatory. |
| Combustibility | The compound is likely a combustible liquid that can form explosive mixtures with air upon heating.[7][8] | Store away from heat, sparks, and open flames.[5] Use in a well-ventilated area or chemical fume hood. |
| Chemical Reactivity | Incompatible with strong oxidizing agents and acids.[1][5] Reactions with acids can be highly exothermic. | Segregate waste streams diligently. Never mix amine waste with acidic or oxidizing waste. |
| Environmental Hazard | Likely harmful or toxic to aquatic life.[6][9] Direct release to the environment must be prevented. | All waste must be collected for disposal by a licensed hazardous waste management company. Do not pour down the drain.[6] |
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling this compound in any form, including its waste products.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.
-
Hand Protection: Use heavy-duty, chemically resistant gloves (e.g., Butyl rubber or Nitrile). Double-gloving is recommended. Always inspect gloves for integrity before use.
-
Body Protection: A chemically resistant lab coat or apron is required. Ensure clothing is fully buttoned. For large-scale transfers or spill cleanup, a chemical-resistant suit may be necessary.
-
Respiratory Protection: All handling should occur in a certified chemical fume hood. If a hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
For Small Spills (<100 mL):
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the chemical fume hood is operational or that the area is well-ventilated.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use paper towels or other combustible materials to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.
-
Decontaminate: Neutralize the spill surface by washing it with a dilute solution of a weak acid (e.g., 5% citric acid), followed by a water rinse.
-
Dispose: All contaminated materials, including gloves and absorbent pads, must be placed in the solid hazardous waste container.
For Large Spills (>100 mL):
-
EVACUATE IMMEDIATELY.
-
Alert all personnel and activate the nearest fire alarm.
-
From a safe location, contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Provide the responders with the chemical name and any available hazard information.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Waste Segregation & Disposal Workflow
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions. The following workflow must be followed.
Diagram Caption: Decision workflow for segregating this compound waste.
Detailed Disposal Protocols
Adherence to institutional and national regulations is paramount. The primary route for disposal is through a licensed environmental waste management contractor.
Protocol 5.1: Accumulation of Liquid Waste
-
Designated Container: Use a dedicated, chemically compatible (e.g., HDPE or glass), and properly vented container for liquid waste containing this compound.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Organic Amine, Corrosive, Toxic" and list "this compound" as a primary constituent. Include the appropriate hazard pictograms.
-
Segregation: Store this waste container in a secondary containment bin within a ventilated cabinet. Crucially, this waste must be stored separately from acidic waste, halogenated solvents, and strong oxidizers.[10][11]
-
Closure: Keep the waste container securely closed except when adding waste.
-
Disposal: Once the container is 90% full, arrange for pickup with your institution's EHS office or contracted waste disposal company.
Protocol 5.2: Decontamination of Glassware
Empty containers and glassware that held the compound must be decontaminated before being discarded or reused.
-
Initial Rinse: Under a chemical fume hood, rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone). The first rinse should be a small volume swirled to cover all interior surfaces.
-
Collect Rinsate: All three rinses must be collected and disposed of as liquid hazardous waste as described in Protocol 5.1. Do not pour the rinsate down the drain.
-
Neutralization Wash: Wash the triple-rinsed glassware with a dilute solution of a weak acid (e.g., 5% citric acid or acetic acid) to neutralize any remaining amine residue.
-
Final Wash: Proceed with a standard wash using laboratory detergent and water.
-
Disposal: The clean, decontaminated glassware can now be disposed of in the appropriate laboratory glass waste container.
Protocol 5.3: Disposal of Solid Waste
-
Collection: All contaminated solid waste (gloves, absorbent materials, weighing papers, etc.) must be collected in a dedicated, lined, and sealable container.
-
Labeling: The container must be clearly labeled as "Hazardous Solid Waste: Contaminated Debris" and list "this compound" as the contaminant.
-
Disposal: Arrange for pickup through your institution's EHS office. Do not dispose of this waste in regular trash.
By implementing these scientifically grounded procedures, you ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance.
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A Comprehensive Guide to the Safe Handling of 6-Benzyl-2,6-diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
As a novel compound in the landscape of drug discovery and development, 6-Benzyl-2,6-diazaspiro[3.5]nonane presents unique opportunities. Its spirocyclic diamine structure is of significant interest, yet it necessitates a thorough understanding of its safe handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for integrating this compound into your laboratory workflows with the highest standards of safety and scientific integrity.
Understanding the Hazard Profile: An Evidence-Based Approach
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
Given these classifications for a related compound, it is prudent to handle this compound with the assumption that it may present similar risks. Always treat new or uncharacterized substances as potentially hazardous.[2]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.[3][4] For procedures with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles.[3][4] |
| Hand Protection | Chemically resistant gloves are required.[5] Given the skin-irritant nature of similar compounds, select gloves that have been tested for resistance to diamines. Double-gloving is recommended, especially for prolonged handling. If a glove is contaminated, it must be removed immediately, and hands should be washed thoroughly. |
| Body Protection | A flame-resistant lab coat is required at all times to protect against skin contact and contamination of personal clothing.[4] Ensure the lab coat is fully buttoned. For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | All handling of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood to prevent respiratory tract irritation.[6] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used as a last resort, and a formal respiratory protection program must be in place.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is paramount for minimizing exposure and ensuring experimental integrity.
1. Preparation and Pre-Handling:
-
Before beginning any work, ensure that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents to avoid leaving the designated work area.
-
Clearly label all containers with the chemical name and any known hazards.[8]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.
2. Handling and Use:
-
Always wear the appropriate PPE as outlined in the table above.[1]
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation of airborne particles.[6]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[9]
3. Post-Handling and Decontamination:
-
After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.
-
Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[10]
-
Contaminated lab coats should be removed promptly and laundered by a professional service.
Emergency Response Workflow
The following diagram outlines the immediate steps to be taken in the event of an accidental exposure or spill.
Caption: Immediate actions for accidental exposure to this compound.
Storage and Disposal Plan
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[9]
-
Keep the container tightly sealed and store in a designated area for organic bases, away from incompatible materials such as acids and strong oxidizing agents.[5]
-
Recommended storage temperature is between 2-8°C.
Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this chemical down the drain.
By implementing these comprehensive safety and handling procedures, researchers can confidently and responsibly work with this compound, ensuring a safe laboratory environment for all.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl Benzoate, 99+%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
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Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]
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SparkCharge. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]
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The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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Henriks-Eckerman, M. L., Suuronen, K., & Jolanki, R. (2015). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. The Annals of Occupational Hygiene, 59(8), 1034–1043. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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PubMed. (2015). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
Sources
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- 3. americanchemistry.com [americanchemistry.com]
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- 7. bvl.bund.de [bvl.bund.de]
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- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

